molecular formula C21H20FN3O6S B1679801 Prulifloxacin CAS No. 123447-62-1

Prulifloxacin

カタログ番号: B1679801
CAS番号: 123447-62-1
分子量: 461.5 g/mol
InChIキー: PWNMXPDKBYZCOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Prulifloxacin is a quinolone antibiotic and a fluoroquinolone antibiotic.
This compound has been investigated for the treatment of Urinary Tract Infection.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
structure given in first source
See also: Ulifloxacin (has active moiety).

特性

IUPAC Name

6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNMXPDKBYZCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046480
Record name Prulifloxacin
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Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

123447-62-1
Record name Prulifloxacin
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Record name Prulifloxacin [INN]
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Record name Prulifloxacin
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Record name 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Prulifloxacin on DNA Gyrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the molecular mechanism of action of prulifloxacin, a broad-spectrum fluoroquinolone antibiotic, with a specific focus on its interaction with bacterial DNA gyrase. We will explore its conversion to an active metabolite, the precise mode of enzyme inhibition, and the downstream cytotoxic effects. This document provides quantitative data on its efficacy and detailed protocols for key experimental assays used to characterize its activity.

This compound: A Prodrug Approach

This compound is administered as a prodrug, which is subsequently metabolized in the body to its biologically active form, ulifloxacin.[1][2][3][4] This conversion is a critical first step in its antibacterial action. After oral administration, this compound is rapidly absorbed and hydrolyzed by esterases, primarily in the gastrointestinal tract and liver, to yield ulifloxacin, which is then distributed systemically to exert its therapeutic effect.[3]

Prulifloxacin_Activation This compound This compound (Prodrug) Esterases Esterases (in GI Tract & Liver) This compound->Esterases Hydrolysis Ulifloxacin Ulifloxacin (Active Metabolite) Esterases->Ulifloxacin

Caption: Conversion of this compound to its active metabolite, Ulifloxacin.

Core Mechanism: Targeting DNA Gyrase and Topoisomerase IV

The bactericidal activity of ulifloxacin stems from its ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria, like Staphylococcus aureus.[6]

Normal Function of DNA Gyrase: DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), is a unique enzyme that introduces negative supercoils into bacterial DNA. This process is crucial for compacting the bacterial chromosome and for relieving the positive supercoiling that occurs ahead of the replication fork and during transcription, thereby enabling these vital processes to proceed.

Inhibition by Ulifloxacin: Ulifloxacin disrupts the normal function of DNA gyrase by interfering with the DNA breakage-and-reunion cycle. The mechanism proceeds as follows:

  • Binding: Ulifloxacin does not bind to the enzyme alone but specifically targets and binds to the transient complex formed between DNA gyrase and the DNA substrate.

  • Formation of a Ternary Complex: The drug intercalates into the DNA at the site of cleavage and forms a stable, ternary drug-gyrase-DNA complex. This interaction is often bridged by a magnesium ion.

  • Stabilization of the Cleavage Complex: This ternary complex traps the enzyme in its cleavage-competent state, where the DNA is broken but not yet re-ligated. The active-site tyrosine residues of the GyrA subunits are covalently linked to the 5' ends of the cleaved DNA.

  • Inhibition of Re-ligation: By stabilizing this "cleavage complex," ulifloxacin prevents the re-ligation of the broken DNA strands.

  • Generation of Double-Strand Breaks: The stalled replication fork collides with these stabilized cleavage complexes, transforming the transient breaks into permanent, lethal double-strand DNA breaks.

  • Cell Death: The accumulation of these double-strand breaks triggers the bacterial SOS response and ultimately leads to the inhibition of DNA replication and transcription, culminating in rapid, concentration-dependent bacterial cell death.

Gyrase_Inhibition_Pathway cluster_normal Normal DNA Gyrase Function cluster_inhibition Inhibition by Ulifloxacin Gyrase_DNA Gyrase-DNA Complex Cleavage Transient DNA Cleavage (GyrA-DNA covalent bond) Gyrase_DNA->Cleavage Resealing DNA Strand Passage & Re-ligation Cleavage->Resealing Ternary_Complex Stable Ternary Complex (Ulifloxacin-Gyrase-DNA) Cleavage->Ternary_Complex Ulifloxacin Binds Supercoiled_DNA Negatively Supercoiled DNA Resealing->Supercoiled_DNA Supercoiled_DNA->Gyrase_DNA Cycle Repeats Ulifloxacin Ulifloxacin Ulifloxacin->Ternary_Complex Block Re-ligation Blocked Ternary_Complex->Block DSB Double-Strand Breaks Block->DSB Death Bacterial Cell Death DSB->Death

Caption: Mechanism of DNA gyrase inhibition by the active metabolite, Ulifloxacin.

Quantitative Data: Enzyme Inhibition and Antibacterial Potency

The efficacy of ulifloxacin is quantified by its 50% inhibitory concentration (IC₅₀) against its target enzymes and its minimum inhibitory concentration required to inhibit 90% of isolates (MIC₉₀) against various bacterial pathogens.

Table 1: In Vitro Inhibitory Activity of Ulifloxacin (NM394)
Target Enzyme50% Inhibitory Concentration (IC₅₀)Reference
DNA Gyrase1.21 µg/mL[4]
Topoisomerase IV21.1 µg/mL[4]

For comparison, the IC₅₀ of ciprofloxacin against E. coli DNA gyrase is approximately 1.15 µg/mL.[7]

Table 2: In Vitro Antibacterial Activity of Ulifloxacin (MIC₉₀)
Bacterial SpeciesMIC₉₀ (µg/mL)References
Escherichia coli≤0.03[2]
Haemophilus influenzae<0.12[6]
Moraxella catarrhalis<0.12[6]
Pseudomonas aeruginosa16[6]
Salmonella spp.≤0.03[2]
Shigella spp.≤0.03[2]
Staphylococcus aureus (MSSA)<0.5[6]

Experimental Protocols & Workflows

Two primary in vitro assays are fundamental for characterizing the mechanism of action of fluoroquinolones like this compound: the DNA gyrase supercoiling assay and the DNA cleavage assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed circular DNA substrate.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture (typically 20-40 µL final volume) containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 175 mM KGlu, 5 mM MgCl₂, 50 µg/mL BSA).[8]

    • Relaxed plasmid DNA (e.g., pBR322) at a final concentration of ~5 nM.[8]

    • ATP at a final concentration of 1.5 mM.[8]

    • Varying concentrations of the test compound (ulifloxacin) or a control (e.g., ciprofloxacin).

  • Enzyme Addition: Add purified DNA gyrase (e.g., 15-25 nM) to initiate the reaction.[8]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), sufficient for the enzyme to completely supercoil the DNA in the absence of an inhibitor.[8][9]

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS (to denature the enzyme) and EDTA (to chelate Mg²⁺), followed by Proteinase K (to digest the protein).[10]

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide).

  • Interpretation: Relaxed DNA migrates slower than supercoiled DNA. Inhibition is observed as a dose-dependent decrease in the amount of the faster-migrating supercoiled DNA band and a corresponding increase in the slower-migrating relaxed DNA band. The IC₅₀ is the drug concentration that inhibits 50% of the supercoiling activity.

Supercoiling_Assay_Workflow P1 Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) P2 Add Test Compound (Ulifloxacin) P1->P2 P3 Add DNA Gyrase (Initiate Reaction) P2->P3 P4 Incubate at 37°C (30-60 min) P3->P4 P5 Terminate Reaction (SDS, EDTA, Proteinase K) P4->P5 P6 Agarose Gel Electrophoresis P5->P6 P7 Visualize & Quantify Bands (Determine IC50) P6->P7

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

DNA Cleavage Assay

This assay directly measures the formation of the drug-stabilized cleavage complex by detecting the conversion of supercoiled plasmid DNA into a linear form.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture (typically 20 µL) containing:

    • Cleavage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 100 mM KGlu, 1.5 mM ATP).[11]

    • Supercoiled plasmid DNA (e.g., pBR322 or ColE1) at ~5 nM.[12][13]

    • Varying concentrations of the test compound (ulifloxacin).

  • Enzyme Addition: Add a higher concentration of purified DNA gyrase than used in supercoiling assays (e.g., 130 ng).[11]

  • Incubation: Incubate the mixture at 37°C for 30-45 minutes to allow for the formation of the cleavage complex.[11][12][13]

  • Complex Trapping & Digestion:

    • Add SDS (to 1% w/v) to trap the covalent enzyme-DNA complex by denaturing the enzyme.[12][13]

    • Add Proteinase K (to ~100 µg/mL) and incubate further (e.g., 30 min at 45°C) to digest the covalently attached gyrase, leaving a double-strand break.[8]

  • Analysis: Analyze the reaction products by agarose gel electrophoresis.

  • Interpretation: Supercoiled DNA migrates fastest, followed by linear DNA, and then nicked circular DNA. The formation of the cleavage complex is indicated by the appearance of a linear DNA band in a dose-dependent manner.

Cleavage_Assay_Workflow C1 Prepare Reaction Mix (Buffer, Supercoiled DNA) C2 Add Test Compound (Ulifloxacin) C1->C2 C3 Add DNA Gyrase C2->C3 C4 Incubate at 37°C (Allow complex formation) C3->C4 C5 Add SDS & Proteinase K (Trap complex, digest protein) C4->C5 C6 Agarose Gel Electrophoresis C5->C6 C7 Visualize Linear DNA Band (Quantify cleavage) C6->C7

Caption: Workflow for the quinolone-induced DNA Cleavage Assay.

References

A Technical Guide to the Synthesis and Characterization of Prulifloxacin Fumarate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of prulifloxacin fumarate salt. This compound, a potent fluoroquinolone antibiotic, is a prodrug that is metabolized to its active form, ulifloxacin.[1][2] The formation of a fumarate salt is a strategic approach to enhance the aqueous solubility and thermal characteristics of the parent drug, which is classified as a BCS Class II drug due to its poor solubility.[3]

Synthesis of this compound Fumarate

The synthesis of this compound fumarate involves the reaction of this compound with fumaric acid.[3] Fumaric acid is a widely accepted pharmaceutical and food additive, making it a suitable counterion for salt formation.[3] The process is designed to be scalable and efficient for industrial production.[4]

Experimental Protocol

The following protocol details the synthesis of this compound fumarate salt:

  • Dissolution: Dissolve 5 grams of this compound in a mixture of 35 ml of methanol and 140 ml of dichloromethane at a temperature of 25-30°C.[3]

  • Filtration: Filter the solution through a micron filter to remove any particulate matter.[3]

  • Salt Formation: Add 1.26 grams of fumaric acid to the filtrate.[3]

  • Reaction: Stir the mixture at 25-30°C for 2-3 hours to facilitate the precipitation of the product.[3]

  • Isolation: Filter the precipitated this compound fumarate salt.[3]

  • Drying: Dry the product under vacuum at 50°C to remove residual solvents, yielding a white crystalline powder.[3]

The reported yield for this process is 5.3 grams.[3]

Physicochemical Characterization

A battery of analytical techniques is employed to confirm the formation of the fumarate salt and to characterize its physicochemical properties. These methods include Powder X-ray Diffraction (PXRD), Infrared (IR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Quantitative Data Summary
PropertyThis compoundThis compound FumarateReference
Melting Point Not Specified245°C[3]
Aqueous Solubility 20 µg/ml410 µg/ml[3]
Hygroscopicity (at 90% RH) Not Specified0.38% water sorption[3]
Characterization Methodologies
  • Powder X-ray Diffraction (PXRD): PXRD patterns are used to confirm the crystalline structure of the salt, which is distinguishable from the parent compound.[3]

  • Infrared (IR) Spectroscopy: IR spectra provide evidence of salt formation. Key vibrational frequencies for this compound fumarate include:

    • 3437 cm⁻¹ (O-H stretching)[3]

    • 1814 cm⁻¹ (C=O stretching of ester)[3]

    • 1707 cm⁻¹ (C=O stretching of carboxylic acid, indicating an unionized COOH group)[3]

    • 1627 cm⁻¹ (C=O stretching of ketone)[3]

    • A broad peak at 2448 cm⁻¹ is attributed to the protonated piperazine group (NH₂⁺), confirming the transfer of a proton from the acid to the base.[3]

  • Differential Scanning Calorimetry (DSC): DSC is conducted to determine the melting point and thermal behavior of the salt. Samples (3-5 mg) are typically scanned from 30°C to 300°C at a rate of 10°C/min under a nitrogen purge.[3]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR confirms the 1:1 stoichiometric ratio of this compound to fumaric acid in the salt. The chemical shifts for this compound fumarate are as follows: δ 7.81 (d, 1H), 6.92 (d, 1H), 6.62 (s, 2H), 6.39 (q, 1H), 3.73 (s, 2H), 3.16-3.69 (m, 4H), 2.54-2.63 (m, 4H), 1.9-2.13 (m, 6H).[3]

  • Aqueous Solubility Determination: Saturation solubility studies are performed in water at 35±2°C. Excess sample is added to vials of water and shaken until saturation is reached. The concentration of the filtered solution is then determined spectrophotometrically at a λmax of 280 nm.[3]

  • Hygroscopicity (Dynamic Vapour Sorption): DVS analysis is used to assess the moisture sorption characteristics of the salt, indicating its physical stability at varying humidity levels.[3]

Mechanism of Action

This compound is a prodrug that is converted in the body to its active metabolite, ulifloxacin.[5][6] Ulifloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][5] This inhibition leads to breaks in the bacterial DNA, ultimately resulting in cell death.[5] The bactericidal activity of this compound is concentration-dependent.[5]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product This compound This compound Dissolution Dissolution in Methanol/Dichloromethane This compound->Dissolution FumaricAcid Fumaric Acid Reaction Stirring (2-3h) FumaricAcid->Reaction Filtration1 Filtration Dissolution->Filtration1 Filtration1->Reaction Precipitation Precipitation Reaction->Precipitation Isolation Filtration Precipitation->Isolation Drying Vacuum Drying Isolation->Drying FinalProduct This compound Fumarate (White Crystalline Powder) Drying->FinalProduct

Caption: Workflow for the synthesis of this compound fumarate salt.

Mechanism_of_Action This compound This compound (Prodrug) Ulifloxacin Ulifloxacin (Active Metabolite) This compound->Ulifloxacin Metabolic Conversion BacterialEnzymes Bacterial DNA Gyrase & Topoisomerase IV Ulifloxacin->BacterialEnzymes Inhibits DNAReplication DNA Replication & Transcription BacterialEnzymes->DNAReplication Blocks DNABreaks DNA Strand Breaks DNAReplication->DNABreaks Leads to CellDeath Bacterial Cell Death DNABreaks->CellDeath

Caption: Mechanism of action of this compound.

References

Prulifloxacin: A Prodrug Approach for Enhanced Fluoroquinolone Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Prodrug Prulifloxacin and its Active Metabolite, Ulifloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluoroquinolone antibiotic this compound, a prodrug designed to optimize the therapeutic profile of its active metabolite, ulifloxacin. This document delves into the core aspects of its pharmacology, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the biotransformation process. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Introduction

This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][2] It is administered as a prodrug, which is subsequently metabolized in the body to its active form, ulifloxacin.[1][2] This prodrug strategy enhances the oral absorption of the active compound. This compound has been approved for the treatment of various bacterial infections, including uncomplicated and complicated urinary tract infections, community-acquired respiratory tract infections, and gastroenteritis in several countries.[1]

Chemical Structures

The chemical structures of this compound and its active metabolite ulifloxacin are depicted below.

CompoundIUPAC NameMolecular FormulaMolar Mass
This compound (RS)-6-Fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl-1-piperazinyl]-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acidC₂₁H₂₀FN₃O₆S461.46 g·mol⁻¹[1]
Ulifloxacin (RS)-6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acidC₁₆H₁₆FN₃O₃S349.39 g·mol⁻¹[4]

Mechanism of Action: A Dual-Targeting Approach

Ulifloxacin, the active metabolite of this compound, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter chromosomes following DNA replication.

By inhibiting these enzymes, ulifloxacin disrupts critical cellular processes, leading to bacterial cell death.[2] The binding of ulifloxacin to the enzyme-DNA complex stabilizes it, preventing the re-ligation of the DNA strands and causing double-strand breaks.[2]

Caption: Mechanism of action of this compound and ulifloxacin.

Pharmacokinetics: From Prodrug to Active Metabolite

The pharmacokinetic profile of this compound is characterized by its efficient conversion to ulifloxacin and the favorable distribution and elimination of the active metabolite.

Absorption and Metabolism

Following oral administration, this compound is absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism.[1] This biotransformation is primarily mediated by esterases, such as paraoxonase, which hydrolyze this compound to form ulifloxacin.[1][5] This conversion occurs in the intestinal tissue, portal vein, and liver.[3][6]

Biotransformation This compound This compound GI_Tract Gastrointestinal Tract This compound->GI_Tract Oral Administration Ulifloxacin Ulifloxacin This compound->Ulifloxacin Hydrolysis by GI_Tract->this compound Absorption Esterases Esterases (e.g., Paraoxonase) Systemic_Circulation Systemic Circulation Ulifloxacin->Systemic_Circulation

Caption: Biotransformation of this compound to ulifloxacin.

Distribution

Ulifloxacin is extensively distributed throughout body tissues.[1][3] It exhibits good penetration into various tissues, with concentrations in target organs reported to be approximately fivefold higher than in plasma.[7] The plasma protein binding of ulifloxacin is approximately 45%.[1][6]

Elimination

Ulifloxacin is predominantly eliminated unchanged through both renal and fecal excretion.[1][7] The elimination half-life of ulifloxacin ranges from 10.6 to 12.1 hours, which allows for once-daily dosing.[1][6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of ulifloxacin following the administration of this compound.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1 hour[1][3][8]
Peak Plasma Concentration (Cmax) of Ulifloxacin (600 mg dose) 1.6 µg/mL[1][8]
Area Under the Curve (AUC) of Ulifloxacin (600 mg dose) 7.3 µg*h/mL[8]
Elimination Half-life (t1/2) of Ulifloxacin 10.6 - 12.1 hours[1][6]
Plasma Protein Binding of Ulifloxacin ~45%[1][6]

In Vitro Antibacterial Activity

Ulifloxacin demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[5][9] Its activity is often greater than that of other fluoroquinolones against many clinical isolates.[10][11]

The following table presents the Minimum Inhibitory Concentration (MIC) values for ulifloxacin against various pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli≤0.008≤0.03[12]
Klebsiella pneumoniae≤0.060.12[13]
Pseudomonas aeruginosa0.516[5]
Staphylococcus aureus (methicillin-susceptible)0.5-[13]
Streptococcus pneumoniae2-[13]
Haemophilus influenzae≤0.03≤0.03[14]
Moraxella catarrhalis≤0.030.06[14]

Experimental Protocols

This section outlines the general methodologies for key experiments used in the evaluation of this compound and ulifloxacin.

DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To determine the inhibitory activity of ulifloxacin against bacterial DNA gyrase and topoisomerase IV.

General Protocol:

  • Enzyme and Substrate Preparation: Purified recombinant DNA gyrase or topoisomerase IV and a suitable DNA substrate (e.g., relaxed pBR322 plasmid for supercoiling assays, catenated kinetoplast DNA for decatenation assays) are prepared.

  • Reaction Mixture: The reaction buffer, containing ATP and MgCl₂, is mixed with the DNA substrate and varying concentrations of ulifloxacin.

  • Enzyme Addition: The reaction is initiated by the addition of the respective enzyme.

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K).

  • Analysis: The DNA products are analyzed by agarose gel electrophoresis. The inhibition of enzyme activity is determined by the reduction in the formation of supercoiled or decatenated DNA, respectively. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Inhibition_Assay_Workflow Start Start Prep Prepare Enzyme, Substrate, and Ulifloxacin dilutions Start->Prep Mix Prepare Reaction Mixture (Buffer, DNA, Ulifloxacin) Prep->Mix Incubate Add Enzyme and Incubate at 37°C Mix->Incubate Stop Stop Reaction Incubate->Stop Analyze Analyze by Agarose Gel Electrophoresis Stop->Analyze Calculate Calculate IC50 Analyze->Calculate End End Calculate->End

Caption: General workflow for DNA gyrase/topoisomerase IV inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of ulifloxacin that inhibits the visible growth of a specific bacterium.

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: Serial twofold dilutions of ulifloxacin are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Reading: The MIC is determined as the lowest concentration of ulifloxacin in which no visible bacterial growth is observed.

Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of ulifloxacin after oral administration of this compound.

General Clinical Trial Design:

  • Subject Recruitment: Healthy volunteers are recruited for the study.

  • Drug Administration: A single oral dose of this compound is administered to the subjects.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose for up to 48 hours).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of ulifloxacin in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data.

HPLC Method for Ulifloxacin in Plasma

Objective: To quantify the concentration of ulifloxacin in human plasma samples.

General HPLC Protocol:

  • Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with perchloric acid or acetonitrile) to remove interfering proteins. An internal standard is added.

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase (e.g., a mixture of acetonitrile and an acidic buffer) is used to separate ulifloxacin from other components.

  • Detection: Ulifloxacin is detected using a UV detector at a specific wavelength (e.g., 278 nm).

  • Quantification: The concentration of ulifloxacin is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of ulifloxacin.

Conclusion

This compound represents a successful application of the prodrug concept to improve the therapeutic utility of the potent fluoroquinolone, ulifloxacin. Its favorable pharmacokinetic profile, characterized by efficient conversion to the active metabolite, extensive tissue distribution, and a long elimination half-life, supports its clinical efficacy in treating a variety of bacterial infections. The dual-targeting mechanism of action of ulifloxacin against both DNA gyrase and topoisomerase IV contributes to its broad spectrum of activity. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of antibiotics.

References

Prulifloxacin's Antibacterial Spectrum: A Technical Guide to its In Vitro Activity Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prulifloxacin, a prodrug of the fluoroquinolone antibiotic ulifloxacin, exhibits a broad spectrum of antibacterial activity against a wide array of Gram-positive and Gram-negative pathogens.[1][2][3][4][5][6][7] This technical guide provides an in-depth analysis of the in vitro efficacy of this compound, presenting quantitative data on its minimum inhibitory concentrations (MICs) against various clinically relevant bacteria. Detailed experimental protocols for determining antibacterial susceptibility are outlined, and the underlying mechanism of action is visually represented through a signaling pathway diagram. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a synthetic fluoroquinolone antibiotic that, after oral administration, is metabolized to its active form, ulifloxacin.[1][4][6] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[3][6][7] This disruption of DNA synthesis ultimately leads to bacterial cell death.[7] this compound has demonstrated potent in vitro activity against a range of bacteria, making it an effective agent in the treatment of various infections, particularly those of the urinary and respiratory tracts.[1][4][5]

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound (ulifloxacin) is summarized in the following tables, presenting Minimum Inhibitory Concentration (MIC) values for a variety of Gram-positive and Gram-negative bacteria. The data, compiled from multiple studies, includes MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli1610.015 - 128≤0.03≤0.06[8][9][10]
Klebsiella pneumoniae--≤0.125-[9]
Proteus mirabilis59-≤0.03-[8]
Enterobacter cloacae--<0.06-[9]
Serratia marcescens--0.25-[9]
Pseudomonas aeruginosa3000.015 - 128-16[10]
Haemophilus influenzae114--<0.12[8][10]
Moraxella catarrhalis15--<0.12[8][10]
Salmonella spp.101-≤0.03≤0.03[9][11]
Shigella spp.101-≤0.03≤0.03[9][11]
Yersinia spp.46-≤0.03≤0.03[9][11]
Vibrio spp.--≤0.03≤0.06[9]
Aeromonas spp.101-≤0.03≤0.06[9][11]
Plesiomonas shigelloides--≤0.03≤0.06[9]
Stenotrophomonas maltophilia99-18[12][13][14]
Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)--0.25-[9]
Staphylococcus saprophyticus22---[8]
Streptococcus pneumoniae--1-[9]
Streptococcus pyogenes38---[8]
Enterococcus faecalis-4--[9]
Enterococcus faecium----[15][16][17]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the antibacterial potency of a compound. The following are detailed methodologies for commonly employed in vitro susceptibility testing.

Broth Microdilution Method

This method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or ulifloxacin) stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the microtiter plate. Each well will contain 100 µL of the diluted antibiotic. A growth control well (containing only broth) and a sterility control well (uninoculated broth) are included.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound (or ulifloxacin) stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile petri dishes

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates: A series of MHA plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. A growth control plate without any antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension using a multipoint replicator. Each spot should contain approximately 1-2 x 10⁴ CFU.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony or a faint haze.

E-test (Epsilometer Test)

The E-test is a gradient diffusion method that provides a quantitative MIC value.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • E-test strips (impregnated with a predefined gradient of this compound)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation and Plating: A standardized bacterial suspension is used to create a lawn of growth on the MHA plate using a sterile swab. The plate is allowed to dry for 5-15 minutes.

  • Application of E-test Strip: An E-test strip is aseptically placed on the inoculated agar surface.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mechanism of Action and Signaling Pathways

This compound's bactericidal activity stems from its ability to inhibit two key bacterial enzymes: DNA gyrase and topoisomerase IV.[3][6][7] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV.[18] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks.[7] This DNA damage triggers the bacterial SOS response, a complex regulatory network aimed at DNA repair.[19][20] However, the extensive DNA damage caused by this compound often overwhelms this repair system, leading to the cessation of DNA replication and ultimately, cell death.[7]

Prulifloxacin_Mechanism_of_Action cluster_entry Cellular Entry cluster_target Enzyme Inhibition cluster_effect Cellular Consequences This compound This compound (Prodrug) Ulifloxacin Ulifloxacin (Active) This compound->Ulifloxacin Metabolism DNAGyrase DNA Gyrase (Gram-negative primary target) Ulifloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV (Gram-positive primary target) Ulifloxacin->TopoIV Inhibits DSB Double-Strand DNA Breaks Ulifloxacin->DSB Induces DNA_Replication DNA Replication DNAGyrase->DNA_Replication Required for DNAGyrase->DSB TopoIV->DNA_Replication Required for TopoIV->DSB CellDeath Bacterial Cell Death DNA_Replication->CellDeath Inhibition leads to SOS SOS Response Induction DSB->SOS Triggers SOS->CellDeath Leads to (if damage is extensive)

Caption: Mechanism of action of this compound leading to bacterial cell death.

Experimental_Workflow_MIC cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Bacteria Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Bacteria->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Antibiotic This compound Stock SerialDilution Serial Dilution of this compound Antibiotic->SerialDilution Media Growth Medium (e.g., CAMHB) Media->SerialDilution SerialDilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Observation Visual Inspection for Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of clinically significant Gram-positive and Gram-negative bacteria. Its mechanism of action, targeting essential enzymes in bacterial DNA synthesis, provides a robust basis for its bactericidal effects. The comprehensive data and standardized protocols presented in this guide serve as a valuable resource for the scientific community, aiding in further research, drug development, and the informed clinical application of this important antimicrobial agent. Continued surveillance of its activity is warranted to monitor for the emergence of resistance and to ensure its ongoing efficacy.

References

Chemical structure and properties of Prulifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Prulifloxacin: Chemical Structure and Properties

Introduction

This compound is an advanced, synthetic, broad-spectrum antibiotic belonging to the fluoroquinolone class.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized within the body to its active metabolite, ulifloxacin.[1][3] This conversion primarily occurs via hydrolysis by esterases in the gastrointestinal tract, portal vein, and liver.[4][5] Developed by Nippon Shinyaku Co., Ltd., this compound has been approved in several countries, including Italy and Japan, for treating a range of bacterial infections, such as those affecting the urinary and respiratory tracts.[3][6] Its mechanism of action, favorable pharmacokinetic profile, and broad-spectrum activity make it a significant compound in the field of antibacterial therapy.[6] This guide provides a detailed technical overview of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as (RS)-6-Fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl-1-piperazinyl]-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid.[3] As a prodrug, its structure is designed to improve absorption and pharmacokinetic properties, which is then converted to the active ulifloxacin.[7]

Below is a diagram illustrating the metabolic conversion of this compound to its active form, Ulifloxacin.

Prulifloxacin_Metabolism This compound This compound (Prodrug) C₂₁H₂₀FN₃O₆S Metabolism Metabolism in Body (Hydrolysis by Esterases) This compound->Metabolism First-Pass Metabolism Ulifloxacin Ulifloxacin (Active Metabolite) Metabolism->Ulifloxacin Conversion

Caption: Metabolic activation of this compound to Ulifloxacin.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental to its formulation, delivery, and biological activity.

PropertyValueSource(s)
IUPAC Name 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid[3][8][9]
CAS Number 123447-62-1[3][10][11]
Molecular Formula C₂₁H₂₀FN₃O₆S[3][9][11]
Molar Mass 461.46 g·mol⁻¹[3][9]
Water Solubility 20 µg/mL[12]
Predicted Water Solubility 0.593 mg/mL[13]
Solubility in DMSO 1 mg/mL to 11 mg/mL[2][10]
Predicted pKa (Strongest Acidic) 6.03[13]
Predicted pKa (Strongest Basic) 5.16[13]
Predicted logP 1.77 - 2.49[13]
SMILES CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C[3][9]
InChIKey PWNMXPDKBYZCOO-UHFFFAOYSA-N[3][9]

Mechanism of Action

Like other fluoroquinolones, the antibacterial action of this compound (via its active metabolite ulifloxacin) targets the bacterial enzymes responsible for DNA replication, transcription, and repair.[1][14] Specifically, it inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][15]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and transcription.[1] In many Gram-negative bacteria, DNA gyrase is the primary target.[3][16]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, which is essential for cell division.[1] It is the main target in many Gram-positive bacteria.[3]

By binding to and stabilizing the enzyme-DNA complex, ulifloxacin prevents the re-ligation of cleaved DNA strands.[1] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately triggers cell death.[1][16] This bactericidal effect is concentration-dependent.[1]

Mechanism_of_Action cluster_bacterium Bacterial Cell Ulifloxacin Ulifloxacin (Active Drug) DNA_Gyrase DNA Gyrase (Target in Gram-Negative) Ulifloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Target in Gram-Positive) Ulifloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Inhibition of bacterial DNA synthesis by Ulifloxacin.

Pharmacokinetics

This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to form ulifloxacin.[3][5] The pharmacokinetic profile allows for a convenient once-daily dosing regimen.[6]

ParameterValueConditionsSource(s)
Time to Peak (t_max) ~1 hour600 mg single oral dose[3][4][5]
Peak Concentration (C_max) 1.6 µg/mL (of ulifloxacin)600 mg single oral dose[3]
Elimination Half-life (t_½) 10.6 - 12.1 hours (of ulifloxacin)300-600 mg single dose[3][4][5]
Plasma Protein Binding ~45% (of ulifloxacin)In vivo[3][4][5]
Volume of Distribution (V/F) 1,231 LN/A[4][5]
Metabolism Extensive first-pass metabolism via esterases to ulifloxacinIntestinal tissue, portal vein, liver[3][4][5]
Excretion Predominantly renal (as unchanged ulifloxacin) and fecalN/A[3][7]

Antibacterial Spectrum

This compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including pathogens commonly responsible for urinary and respiratory tract infections.[6][8] Its active metabolite, ulifloxacin, is often more potent in vitro against Gram-negative bacteria compared to other fluoroquinolones.[17][18]

Bacterial SpeciesMIC Range / Value (µg/mL)NoteSource(s)
Gram-Negative
Escherichia coli≤0.015 - 0.25Geometric Mean MIC was lowest vs. comparators[17][18]
Proteus mirabilisN/ALower MICs than levofloxacin & ciprofloxacin[17]
Pseudomonas aeruginosaMIC₉₀: 0.5For strains susceptible to ofloxacin[19]
Haemophilus influenzae0.06 - 0.12N/A[18]
Moraxella catarrhalis0.06 - 0.12N/A[18]
Citrobacter freundiiN/A2-8x more active than levofloxacin[19]
Serratia marcescensN/A2-8x more active than levofloxacin[19]
Gram-Positive
Staphylococcus aureus (MSSA)MIC₈₀: 0.25Methicillin-Susceptible[19]
Streptococcus pneumoniaeMIC₈₀: 1N/A[19]
Staphylococcus saprophyticusN/ALower MICs than levofloxacin & ciprofloxacin[17]
Streptococcus pyogenesN/ALower MICs than levofloxacin & ciprofloxacin[17]
Enterococcus faecalis0.5 - 4Vancomycin-Susceptible[18]
Enterococcus faecium1 - 4Vancomycin-Susceptible[18]

MIC₈₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 80% or 90% of isolates, respectively.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of ulifloxacin, consistent with guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21]

1. Preparation of Materials:

  • Bacterial Strain: A pure, overnight culture of the test bacterium grown on non-selective agar.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic Stock: A stock solution of ulifloxacin of known concentration.

  • Equipment: 96-well microtiter plates, multichannel pipette, spectrophotometer (OD₆₀₀), incubator.

2. Inoculum Preparation:

  • a. Aseptically pick a single, well-isolated colony from the agar plate and inoculate it into 5 mL of sterile broth. Incubate overnight at 37°C.

  • b. Measure the optical density (OD₆₀₀) of the overnight culture.

  • c. Dilute the culture in sterile saline (0.85% w/v) to achieve a standardized bacterial suspension equivalent to 5 × 10⁵ Colony Forming Units (CFU)/mL. This is the final inoculum.[21]

3. Antibiotic Dilution Series:

  • a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • b. Add 100 µL of the ulifloxacin stock solution (at 2x the highest desired final concentration) to well 1.

  • c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 11. Discard 50 µL from well 11. Well 12 serves as a positive control (no antibiotic).

4. Inoculation and Incubation:

  • a. Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.

  • b. Seal the plate and incubate at 37°C for 16-24 hours.[21]

5. Determination of MIC:

  • a. After incubation, visually inspect the plate for turbidity.

  • b. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[20][22]

MIC_Workflow A 1. Prepare Inoculum (Overnight Culture -> Standardized Suspension) C 3. Inoculate Plate (Add standardized bacterial suspension to all wells) A->C B 2. Prepare Antibiotic Dilutions (Serial 2-fold dilutions in 96-well plate) B->C D 4. Incubate (16-24 hours at 37°C) C->D E 5. Read Results (Visually inspect for turbidity) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Pharmacokinetic Analysis in Human Subjects

This protocol outlines a general methodology for a single-dose pharmacokinetic study, as described in clinical research.[23]

1. Study Design:

  • Subjects: Healthy adult volunteers.

  • Design: Randomized, single-dose, crossover study.

  • Dosing: Administration of a single oral dose of this compound (e.g., 600 mg).

2. Sample Collection:

  • a. Collect venous blood samples into heparinized tubes at pre-defined time points: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose.[23]

  • b. Centrifuge the blood samples to separate the plasma.

  • c. Store plasma samples at -20°C or lower until analysis.

  • d. Collect urine samples over specified intervals for analysis of renal excretion.[23]

3. Bioanalytical Method (HPLC):

  • a. Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma samples to isolate the analyte (ulifloxacin).

  • b. Chromatography: Use a validated High-Performance Liquid Chromatography (HPLC) method with an appropriate column (e.g., C18) and mobile phase to separate ulifloxacin from endogenous plasma components.[23]

  • c. Detection: Utilize UV or fluorescence detection to quantify the concentration of ulifloxacin in each sample against a standard curve.

4. Pharmacokinetic Parameter Calculation:

  • a. Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

  • b. Parameters to be calculated include: Cₘₐₓ (maximum concentration), tₘₐₓ (time to reach Cₘₐₓ), AUC₀₋ₜ (area under the curve from time 0 to the last measurable point), AUC₀₋[inf] (AUC extrapolated to infinity), and t₁/₂ (elimination half-life).[23]

Protocol: Saturation Solubility Study

This protocol is based on the methodology for determining the aqueous solubility of a compound.[12]

1. Preparation:

  • a. Add an excess amount of this compound powder to a known volume of purified water in a sealed container (e.g., glass vial).

  • b. Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved particles present throughout the experiment.

2. Equilibration:

  • a. Place the container in a constant temperature shaker bath (e.g., 35 ± 2°C) to facilitate dissolution and maintain equilibrium.[12]

  • b. Agitate the suspension for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[12]

3. Sample Analysis:

  • a. After equilibration, allow the undissolved solid to settle.

  • b. Withdraw a sample of the supernatant and immediately filter it through a fine-pore filter (e.g., 0.45 µm) to remove any solid particles.[12]

  • c. Dilute the filtered solution with a suitable solvent if necessary.

  • d. Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λₘₐₓ (e.g., 280 nm).[12]

4. Calculation:

  • a. Calculate the solubility based on the measured concentration and any dilution factors used. The result is typically expressed in mg/mL or µg/mL.

Chemical Synthesis Outline

The synthesis of this compound is a multi-step process. While various specific routes exist, a general pathway involves the synthesis of the core quinolone structure followed by the addition of the piperazine side chain. One patented method involves the following key steps:

  • Formation of the Thiazeto-quinoline Core: Synthesis of the ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylate intermediate.[24]

  • Condensation with Piperazine: The core structure is condensed with piperazine to form the ethyl ester of ulifloxacin.[24]

  • Hydrolysis: The ester is hydrolyzed using an acid or base to yield ulifloxacin.[24]

  • Prodrug Formation: Ulifloxacin is then reacted with 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one to attach the prodrug moiety, yielding this compound.[25]

This process requires careful control of reaction conditions and purification steps to achieve a high-purity final product suitable for pharmaceutical use.[25][26]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Activity of Ulifloxacin Against Clinical Isolates

This technical guide provides a comprehensive overview of the in vitro activity of ulifloxacin, the active metabolite of the prodrug prulifloxacin, against a range of clinically significant bacterial isolates. Ulifloxacin is a broad-spectrum fluoroquinolone antibacterial agent known for its potent activity against both Gram-negative and Gram-positive bacteria.[1][2][3][4][5][6] This document details its mechanism of action, summarizes key quantitative susceptibility data, and outlines the experimental protocols used in these assessments.

Core Mechanism of Action

Ulifloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7][8] By binding to these enzymes, ulifloxacin stabilizes the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[7] This action leads to double-stranded DNA breaks, the inhibition of DNA synthesis, and ultimately, bacterial cell death.[7][8] The bactericidal effect is concentration-dependent.[5][7]

Ulifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_enzymes Target Enzymes Ulifloxacin Ulifloxacin Enters Cell Gyrase DNA Gyrase Ulifloxacin->Gyrase Inhibits TopoIV Topoisomerase IV Ulifloxacin->TopoIV Inhibits EnzymeComplex Forms Ternary Complex (Ulifloxacin + Enzyme + DNA) DNA_Breaks Double-Strand DNA Breaks EnzymeComplex->DNA_Breaks Prevents DNA Re-ligation CellDeath Bacterial Cell Death DNA_Breaks->CellDeath Inhibits DNA Replication Gyrase->EnzymeComplex TopoIV->EnzymeComplex

Caption: Mechanism of action of ulifloxacin targeting bacterial DNA gyrase and topoisomerase IV.

Quantitative In Vitro Susceptibility Data

The in vitro potency of ulifloxacin has been evaluated against a wide array of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Table 1: Activity Against Urinary Tract Pathogens
Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli161---[9]
Proteus mirabilis59---[9]
Staphylococcus saprophyticus22---[9]
Enterobacteriaceae237---[10]
Enterococcus spp.----[3][11]
Pseudomonas spp.----[11]

Note: A study on 409 urinary and respiratory isolates found ulifloxacin had the lowest geometric mean MIC for E. coli, P. mirabilis, and S. saprophyticus compared to ciprofloxacin and levofloxacin.[9]

Table 2: Activity Against Respiratory Pathogens
Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pyogenes38---[9]
Haemophilus influenzae114--<0.12[2][9]
Moraxella catarrhalis15--<0.12[2][9]
Streptococcus pneumoniae360.015 - 2-1[2]
Staphylococcus aureus (MSSA)---<0.5[2]

Note: MSSA = Methicillin-Susceptible Staphylococcus aureus. Against H. influenzae and M. catarrhalis, ciprofloxacin and moxifloxacin showed lower geometric mean MICs.[9]

Table 3: Activity Against Gastrointestinal Pathogens
Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli--≤0.030.008[12]
Aeromonas spp.101-≤0.030.06[12]
Campylobacter spp.109-0.03>2[12]
Salmonella spp.101-≤0.03≤0.06[12]
Shigella spp.101-≤0.03≤0.06[12]
Yersinia spp.46-≤0.03≤0.06[12]
Vibrio spp.20-≤0.03≤0.06[12]

Note: In a study against pathogens causing traveler's diarrhea, ulifloxacin was found to be two- to four-fold more potent than ciprofloxacin.[12]

Experimental Protocols

Antimicrobial susceptibility testing (AST) for ulifloxacin is performed using standardized methods to ensure reproducibility and accuracy. The most common protocols are broth microdilution, agar dilution, and disk diffusion (Kirby-Bauer method).[13][14]

Broth Microdilution for MIC Determination

This method determines the MIC by testing a range of antibiotic concentrations in a liquid medium.[14] It is considered a reference method by standards bodies like the Clinical and Laboratory Standards Institute (CLSI).[12]

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[13]

  • Serial Dilution: Ulifloxacin is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[15]

  • Incubation: The plates are incubated under specific conditions (e.g., 24 hours at 37°C).[14]

  • MIC Reading: The MIC is determined as the lowest concentration of ulifloxacin that shows no visible turbidity (bacterial growth).[14]

Broth_Microdilution_Workflow Start Start: Isolate Clinical Bacterium PrepInoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepPlate 2. Prepare Microtiter Plate with Serial Dilutions of Ulifloxacin PrepInoculum->PrepPlate Inoculate 3. Inoculate Wells with Bacterial Suspension PrepPlate->Inoculate Incubate 4. Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate ReadMIC 5. Read Results: Observe for Turbidity Incubate->ReadMIC DetermineMIC 6. Determine MIC (Lowest concentration with no growth) ReadMIC->DetermineMIC End End: Report MIC Value DetermineMIC->End

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing by broth microdilution.

Disk Diffusion (Kirby-Bauer) Method

This qualitative or semi-quantitative method involves placing antibiotic-impregnated paper disks on an agar plate inoculated with the test organism.[13][14]

Methodology:

  • A standardized bacterial inoculum is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).

  • A paper disk containing a specified amount of ulifloxacin (e.g., 5 µg) is placed on the agar surface.[10]

  • The plate is incubated, allowing the antibiotic to diffuse into the agar and create a concentration gradient.[14]

  • The diameter of the zone of inhibition (where bacterial growth is prevented) around the disk is measured.[14]

  • This zone diameter is correlated with MIC values and interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoints.[10] For ulifloxacin, proposed zone diameter breakpoints vary by organism type (Enterobacteriaceae, non-fermenters, Gram-positives).[10]

E-test Method

The E-test is a gradient diffusion method that uses a plastic strip impregnated with a predefined, continuous gradient of antibiotic concentrations.

Methodology:

  • An agar plate is inoculated similarly to the disk diffusion method.

  • The E-test strip is placed on the agar surface.

  • After incubation, an elliptical zone of inhibition is formed.

  • The MIC is read directly from the scale on the strip at the point where the edge of the inhibition zone intersects the strip. This method was used in a study comparing ulifloxacin to other fluoroquinolones against urinary and respiratory pathogens.[9]

Conclusion

The in vitro data consistently demonstrate that ulifloxacin possesses potent and broad-spectrum activity against a wide range of clinically relevant Gram-negative and Gram-positive bacteria.[16][17] Its activity is particularly notable against common pathogens responsible for urinary tract, respiratory, and gastrointestinal infections.[9][12] In many instances, its potency is comparable or superior to that of other widely used fluoroquinolones like ciprofloxacin and levofloxacin.[11][16][17] Standardized susceptibility testing protocols are crucial for the accurate determination of its activity in clinical microbiology laboratories, guiding appropriate therapeutic use.

References

Prulifloxacin: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prulifloxacin is a synthetic fluoroquinolone antibiotic, administered as a prodrug that is rapidly metabolized to its active form, ulifloxacin.[1][2] This guide provides a comprehensive technical overview of this compound's pharmacological class, mechanism of action, pharmacokinetic and pharmacodynamic properties, and in vitro activity. Detailed experimental protocols for key assessment methodologies are provided, alongside structured data presentation and visualizations of critical pathways to support research and development efforts in the field of antibacterial drug discovery.

Pharmacological Class and Mechanism of Action

This compound belongs to the fluoroquinolone class of antibiotics, exerting a bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[3] As a prodrug, this compound is converted to its active metabolite, ulifloxacin, which is responsible for the antibacterial activity.[4][5]

The primary targets of ulifloxacin are two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7]

  • DNA Gyrase (primarily in Gram-negative bacteria): This enzyme introduces negative supercoils into the bacterial DNA, a crucial step for the initiation of replication and transcription. Ulifloxacin binds to the GyrA subunit of the DNA gyrase-DNA complex, trapping the enzyme in its cleavage state and leading to double-strand DNA breaks.[7][8]

  • Topoisomerase IV (primarily in Gram-positive bacteria): This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ulifloxacin prevents the segregation of replicated DNA, ultimately leading to cell death.[6][8]

The dual-targeting mechanism of action contributes to the broad spectrum of activity of this compound and may reduce the likelihood of resistance development through single-point mutations in one of the target enzymes.[7]

Prulifloxacin_Mechanism_of_Action cluster_0 Bacterial Cell This compound This compound Ulifloxacin Ulifloxacin This compound->Ulifloxacin Metabolism DNA_Gyrase DNA Gyrase (Gram-negative) Ulifloxacin->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Ulifloxacin->Topo_IV Inhibition DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Topo_IV->DNA_Replication_Transcription Cell_Death Cell_Death DNA_Replication_Transcription->Cell_Death Disruption

Figure 1: Mechanism of Action of this compound.

Pharmacokinetic Properties

This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to ulifloxacin.[1] The pharmacokinetic parameters of ulifloxacin have been evaluated in healthy volunteers and various patient populations.[6][9]

Table 1: Pharmacokinetic Parameters of Ulifloxacin in Healthy Adult Volunteers
ParameterSingle Dose (200 mg)Single Dose (400 mg)Single Dose (600 mg)Multiple Doses (400 mg)Reference(s)
Cmax (mg/L) 0.85 ± 0.211.63 ± 0.452.2 ± 0.51.95 ± 0.48[6]
Tmax (h) 1.0 ± 0.31.1 ± 0.41.2 ± 0.41.3 ± 0.5[6]
AUC0-t (mg·h/L) 5.43 ± 1.3210.98 ± 2.8716.23 ± 4.1115.69 ± 3.20[6]
AUC0-∞ (mg·h/L) 5.87 ± 1.4511.87 ± 3.1217.54 ± 4.5616.38 ± 3.34[6]
t1/2β (h) 7.85 ± 2.988.12 ± 3.118.23 ± 3.057.95 ± 3.28[6]
Vd/F (L) 210.3 ± 54.7198.7 ± 49.8195.4 ± 51.2N/A[6]
CL/F (L/h) 35.2 ± 8.934.8 ± 9.134.2 ± 8.7N/A[6]
Table 2: Pharmacokinetic Parameters of Ulifloxacin in Patients with Varying Renal Function (600 mg Single Dose)
ParameterNormal Renal Function (eGFR >80 mL/min)Mild Impairment (eGFR 50-80 mL/min)Moderate Impairment (eGFR 30-<50 mL/min)Severe Impairment (eGFR <30 mL/min)Reference(s)
Cmax (mg/L) 1.8 ± 0.42.1 ± 0.62.3 ± 0.72.5 ± 0.8[9]
Tmax (h) 1.0 (0.5-4.0)1.5 (0.5-4.0)2.0 (1.0-4.0)2.0 (1.0-6.0)[9]
AUC0-∞ (mg·h/L) 16.8 ± 3.922.4 ± 6.129.7 ± 8.245.3 ± 12.1[9]
t1/2 (h) 9.8 ± 1.811.9 ± 2.514.8 ± 3.120.1 ± 4.5[9]
CL/F (L/h) 36.8 ± 8.127.9 ± 7.220.9 ± 5.413.8 ± 3.5[9]

In Vitro Antibacterial Activity

Ulifloxacin demonstrates a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria.[10]

Table 3: In Vitro Activity (MIC90, µg/mL) of Ulifloxacin Against Selected Bacterial Pathogens
OrganismMIC90 (µg/mL)Reference(s)
Gram-Positive Aerobes
Staphylococcus aureus (methicillin-susceptible)0.5[1]
Streptococcus pneumoniae2[1]
Enterococcus faecalis4[1]
Gram-Negative Aerobes
Escherichia coli≤0.03 - <0.06[1][9]
Klebsiella pneumoniae<0.06[1]
Proteus mirabilis≤0.03[9]
Pseudomonas aeruginosa2[1]
Haemophilus influenzae≤0.03[9]
Moraxella catarrhalis≤0.03[9]
Salmonella spp.≤0.03[9]
Shigella spp.≤0.03[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][4]

MIC_Determination_Workflow cluster_0 Experimental Workflow Start Start Prepare_Antimicrobial_Stock Prepare Antimicrobial Stock Solution Start->Prepare_Antimicrobial_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Antimicrobial Agent Prepare_Antimicrobial_Stock->Serial_Dilution Inoculate Inoculate Dilutions with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read Results: Lowest concentration with no visible growth = MIC Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC Determination.

4.1.1. Broth Microdilution Method

  • Preparation of Antimicrobial Agent: Prepare a stock solution of ulifloxacin in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate. Transfer the colonies to a tube containing sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[11]

4.1.2. Agar Dilution Method

  • Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent.

  • Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.

  • Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no growth, a faint haze, or a single colony.[2]

Determination of Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antimicrobial agent that prevents the growth of any single-step resistant mutants.[8][12]

  • Inoculum Preparation: Prepare a high-density bacterial inoculum (≥10^10 CFU/mL) by growing the culture to the stationary phase, concentrating the cells by centrifugation, and resuspending in fresh broth.

  • Plate Preparation: Prepare agar plates containing a range of concentrations of the antimicrobial agent, typically above the MIC.

  • Inoculation: Plate a large number of cells (≥10^10 CFU) onto each agar plate.

  • Incubation: Incubate the plates at 35°C for 24-72 hours.

  • Interpretation: The MPC is the lowest concentration of the antimicrobial agent that prevents the growth of any colonies.[12]

Quantification of Ulifloxacin in Human Plasma by HPLC

This protocol is a representative example and may require optimization.

  • Sample Preparation:

    • To 200 µL of human plasma, add an internal standard (e.g., another fluoroquinolone not co-administered).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) or acid (e.g., perchloric acid).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Detection: UV detection at a wavelength of approximately 278-295 nm.

  • Quantification:

    • Construct a calibration curve using standards of known ulifloxacin concentrations in plasma.

    • Determine the concentration of ulifloxacin in the unknown samples by comparing the peak area ratio of ulifloxacin to the internal standard against the calibration curve.

Clinical Applications

This compound is approved in several countries for the treatment of various bacterial infections, including:

  • Urinary Tract Infections (UTIs): Both uncomplicated and complicated UTIs.[7][13][14]

  • Respiratory Tract Infections: Acute exacerbations of chronic bronchitis.[15][16][17]

  • Gastrointestinal Infections: Including traveler's diarrhea.[18]

Clinical trials have demonstrated the efficacy and safety of this compound in these indications, often comparable to other commonly used fluoroquinolones like ciprofloxacin and levofloxacin.[3][15][19]

Conclusion

This compound, through its active metabolite ulifloxacin, is a potent fluoroquinolone antibiotic with a broad spectrum of activity against clinically relevant pathogens. Its pharmacokinetic profile supports once-daily dosing, and it has demonstrated clinical efficacy in the treatment of various infections. This technical guide provides a foundational understanding of the pharmacological properties of this compound, which is essential for researchers and professionals involved in the development and evaluation of new antibacterial agents.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Prulifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Prulifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form, ulifloxacin.[1][2][3][4][5] This conversion happens rapidly and extensively after oral administration through the action of esterases, primarily paraoxonase, in the gastrointestinal tract, portal vein, and liver.[2][6] Ulifloxacin is the molecule responsible for the therapeutic antibacterial effects.[4] This guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of this compound and its active metabolite, ulifloxacin.

Pharmacokinetics

The study of pharmacokinetics involves understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. For this compound, the focus is on the disposition of its active metabolite, ulifloxacin.

Absorption: Following oral administration, this compound is absorbed in the upper small intestine.[7][8] It is rapidly converted to ulifloxacin, which reaches its peak plasma concentration (Cmax) in a median time (tmax) of about one hour.[2][3][9] The presence of food may slightly delay and reduce the peak plasma concentration of ulifloxacin, but it does not significantly alter the total drug exposure (AUC).[9]

Distribution: Ulifloxacin is extensively distributed throughout body tissues.[2][5] Approximately 45% of ulifloxacin in the bloodstream is bound to serum proteins.[2][10] It demonstrates good penetration into various tissues, with concentrations in lung tissue and paranasal sinuses being significantly higher (2.4 to 5 times) than in plasma.[9][11] This extensive tissue distribution contributes to its efficacy in treating infections at various sites. The volume of distribution has been reported to be 1,231 L.[5]

Metabolism: this compound undergoes extensive first-pass metabolism via hydrolysis by esterases to form ulifloxacin.[2][5] Ulifloxacin itself undergoes negligible Phase I metabolism, and no other known potentially active metabolites are formed.[10]

Excretion: The elimination of ulifloxacin occurs through both renal and fecal routes.[2] The unchanged active metabolite is predominantly eliminated via renal excretion.[2] It is also eliminated in the feces via biliary excretion.[10] The elimination half-life (t1/2) of ulifloxacin after a single oral dose of 300-600 mg of this compound ranges from 10.6 to 12.1 hours, which supports a once-daily dosing regimen.[2][6][12][13]

Pharmacokinetic Parameters of Ulifloxacin

The following table summarizes key pharmacokinetic parameters for ulifloxacin following the administration of this compound.

ParameterValueReference
Time to Peak (tmax) ~1 hour[2][3][9]
Peak Plasma Conc. (Cmax) 1.6 µg/mL (after 600 mg dose)[2][9]
Area Under Curve (AUC) 7.3 µg*h/mL (after 600 mg dose)[9]
Elimination Half-life (t1/2) 10.6 - 12.1 hours[2][3][13]
Plasma Protein Binding ~45%[2][5][10]
Volume of Distribution (V/F) 1,231 L[5]

Pharmacodynamics

Pharmacodynamics examines the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action: Like other fluoroquinolones, the antibacterial action of ulifloxacin stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2][9] By binding to these enzymes, ulifloxacin stabilizes the enzyme-DNA complex, which prevents the re-ligation of DNA strands, leading to double-strand breaks in the bacterial chromosome and ultimately resulting in bacterial cell death.[1] This bactericidal effect is concentration-dependent.[1][11]

cluster_drug Drug Action cluster_bacteria Bacterial Cell This compound This compound (Prodrug) Ulifloxacin Ulifloxacin (Active Metabolite) This compound->Ulifloxacin Metabolism (Esterases) DNA_Gyrase DNA Gyrase Ulifloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ulifloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Disrupted Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of this compound.

Spectrum of Activity: this compound, through its active metabolite ulifloxacin, exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][12] It is particularly potent against many Gram-negative pathogens, including Escherichia coli, Proteus mirabilis, Haemophilus influenzae, and Pseudomonas aeruginosa.[6][7][14] Its activity also extends to Gram-positive organisms such as methicillin-susceptible Staphylococcus aureus and Streptococcus pyogenes.[6][15]

Pharmacodynamic Indices (MIC Values): The minimum inhibitory concentration (MIC) is a key measure of a drug's potency. It is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Ulifloxacin has demonstrated potent activity with low MIC values against many common pathogens.

PathogenMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli≤0.008≤0.03[16]
Proteus mirabilisN/AN/A[14]
Staphylococcus saprophyticusN/AN/A[14]
Salmonella spp.≤0.0080.016[16]
Shigella spp.≤0.0080.008[16]
Haemophilus influenzaeN/AN/A[15]
Moraxella catarrhalisN/A0.06[15]
Pseudomonas aeruginosaN/A16[11]
Streptococcus pyogenesN/A0.25 - 1[15]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. "N/A" indicates that specific values were not available in the cited sources, although the pathogens were noted to be susceptible.

Experimental Protocols

The data presented in this guide are derived from specific experimental methodologies designed to assess the pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacokinetic Analysis Protocol: Pharmacokinetic parameters are typically determined through clinical trials involving healthy volunteers or patient populations.

  • Study Design: A common design is a randomized, open-label or double-blind, single- or multiple-dose study.[10][13][17] Cross-over designs are also used, where each subject receives different doses at different times.[13]

  • Subject Enrollment: Studies enroll a defined number of subjects, often healthy adult males, within a specific age range.[13] For studies on specific populations, patients with conditions like renal impairment are recruited.[10][17]

  • Drug Administration: this compound is administered orally at specified doses (e.g., 300 mg, 450 mg, 600 mg).[13]

  • Sample Collection: Blood samples are collected at predetermined time points before and after dosing (e.g., pre-dose, and at 15, 30, 45 min, 1, 1.5, 2, 4, 8, 12, 24, 36, and 48 hours post-dose).[13] Urine samples are also collected over specific intervals to assess renal clearance.[10][13]

  • Bioanalytical Method: The concentration of ulifloxacin in plasma and urine is quantified using validated and specific analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][13] These methods are validated according to international guidelines (e.g., FDA, EMA).[10]

  • Data Analysis: The collected concentration-time data are used to calculate pharmacokinetic parameters like Cmax, tmax, AUC, and t1/2 using specialized software (e.g., Phoenix®).[10][13]

StudyDesign Study Design (e.g., Randomized, Crossover) DrugAdmin Drug Administration (Oral this compound) StudyDesign->DrugAdmin SampleCollection Sample Collection (Blood and Urine) DrugAdmin->SampleCollection Bioanalysis Bioanalysis (HPLC or LC-MS/MS) SampleCollection->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Results Results (Cmax, tmax, AUC, t1/2) PK_Analysis->Results

Caption: Experimental workflow for pharmacokinetic analysis.

Pharmacodynamic Analysis Protocol (Antimicrobial Susceptibility Testing): The in vitro activity of ulifloxacin is determined by assessing its ability to inhibit the growth of various bacterial pathogens.

  • Isolate Collection: A large number of clinical bacterial isolates are collected from various sources (e.g., community-acquired urinary and respiratory tract infections).[14]

  • Susceptibility Testing Method: The Minimum Inhibitory Concentrations (MICs) are determined using standardized methods. The E-test method is a common approach, which involves placing a plastic strip impregnated with a gradient of the antibiotic onto an agar plate inoculated with the test organism.[14] Broth microdilution is another standard method.

  • Incubation: The plates are incubated under appropriate conditions for a specified period (typically 18-24 hours).

  • MIC Determination: The MIC is read as the point where the elliptical zone of inhibition intersects the E-test strip, or as the lowest concentration in broth microdilution that shows no visible growth.

  • Interpretation: The results are interpreted as susceptible, intermediate, or resistant based on established breakpoints, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or suggested in specific studies (e.g., for ulifloxacin, susceptible: ≤1 µg/ml, resistant: ≥4 µg/ml).[9][16]

Isolate Collect Clinical Bacterial Isolates Inoculate Inoculate Agar Plates with Bacteria Isolate->Inoculate Apply Apply E-test Strip (Ulifloxacin Gradient) Inoculate->Apply Incubate Incubate Plates Apply->Incubate ReadMIC Read MIC Value Incubate->ReadMIC

Caption: Workflow for MIC determination using the E-test method.

References

Prulifloxacin for Community-Acquired Respiratory Tract Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prulifloxacin, a prodrug of the fluoroquinolone ulifloxacin, exhibits broad-spectrum in vitro activity against common respiratory pathogens. This technical guide provides an in-depth analysis of the available scientific data on the use of this compound for the treatment of community-acquired respiratory tract infections (RTIs), with a focus on acute exacerbations of chronic bronchitis (AECB) and acute bacterial rhinosinusitis (ABRS). The document synthesizes clinical efficacy and safety data, details experimental methodologies from key clinical trials, and elucidates the molecular mechanism of action. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Community-acquired respiratory tract infections (RTIs) represent a significant cause of morbidity and mortality worldwide. The increasing prevalence of antimicrobial resistance among key respiratory pathogens necessitates the continued evaluation of existing and novel therapeutic agents. This compound, a thiazeto-quinolone, is metabolized to its active form, ulifloxacin, which targets bacterial DNA gyrase and topoisomerase IV.[1] This guide offers a comprehensive technical overview of this compound for the treatment of community-acquired RTIs, intended for a scientific and drug development audience.

Mechanism of Action

This compound's bactericidal activity is mediated by its active metabolite, ulifloxacin.[2] Like other fluoroquinolones, ulifloxacin targets and inhibits two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is typically topoisomerase IV.[5]

The inhibition of these enzymes stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks.[3][6] This disruption of DNA replication, transcription, and repair processes triggers a cascade of events, including the induction of the SOS response and, at sufficient concentrations, chromosome fragmentation.[7] Ultimately, this leads to bacterial cell death.[6][7] Recent evidence also suggests a role for reactive oxygen species (ROS) in quinolone-mediated cell death, which can cause further cellular damage.[3][8]

Prulifloxacin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell This compound This compound (Prodrug) Ulifloxacin Ulifloxacin (Active Metabolite) This compound->Ulifloxacin Metabolized by Esterases DNA_Gyrase DNA Gyrase Ulifloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ulifloxacin->Topo_IV Inhibits DNA Bacterial DNA Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Forms Topo_IV->Cleavage_Complex Forms DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Leads to SOS SOS Response DS_Breaks->SOS Induces Replication_Block Inhibition of DNA Replication & Transcription DS_Breaks->Replication_Block Causes ROS Reactive Oxygen Species (ROS) Production DS_Breaks->ROS Induces Cell_Death Bacterial Cell Death Replication_Block->Cell_Death ROS->Cell_Death

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Pharmacokinetics and Lung Tissue Penetration

This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to ulifloxacin. A key pharmacokinetic feature relevant to the treatment of RTIs is the penetration of ulifloxacin into lung and sinus tissues. Studies have shown that ulifloxacin concentrations in these tissues are significantly higher than in plasma, which is crucial for efficacy against respiratory pathogens.

Clinical Efficacy in Community-Acquired RTIs

Clinical trials have primarily focused on the efficacy of this compound in Acute Exacerbations of Chronic Bronchitis (AECB) and Acute Bacterial Rhinosinusitis (ABRS).

Acute Exacerbations of Chronic Bronchitis (AECB)

A pivotal randomized, double-blind, double-dummy study by Grassi et al. (2002) compared this compound with ciprofloxacin in patients with AECB. The study enrolled patients with Anthonisen type I or II exacerbations.[1]

Table 1: Clinical and Bacteriological Outcomes in AECB (Grassi et al., 2002)

OutcomeThis compound (600 mg once daily)Ciprofloxacin (500 mg twice daily)
Clinical Success Rate 84.7%85.0%
Bacteriological Eradication Rate (Overall) Not explicitly stated, but both drugs successfully eradicated common pathogensNot explicitly stated, but both drugs successfully eradicated common pathogens
H. influenzaeEradicatedEradicated
S. pneumoniaeEradicatedEradicated
K. pneumoniaeEradicatedEradicated
P. aeruginosaEradicatedEradicated
Acute Bacterial Rhinosinusitis (ABRS)

A multicenter, randomized, double-blind, parallel-group phase III trial compared the efficacy of this compound with levofloxacin in the treatment of ABRS.[9] Patients were diagnosed based on clinical, radiological, and bacteriological criteria.

Table 2: Clinical Efficacy in ABRS (this compound vs. Levofloxacin)

OutcomeThis compound (600 mg once daily)Levofloxacin (500 mg once daily)
Clinical Efficacy (ITT population) at 4-8 days post-treatment 89.9%90.9%
Other Community-Acquired RTIs

A multicenter, double-blind, randomized controlled clinical trial by Chen et al. (2012) evaluated this compound versus levofloxacin for the treatment of respiratory and urinary tract infections. While the study combined data for both infection types, it provides valuable comparative efficacy information.

Table 3: Clinical and Bacteriological Outcomes in RTIs and UTIs (Chen et al., 2012)

Outcome (Per-Protocol Population)This compound (264.2 mg b.i.d.)Levofloxacin (200 mg b.i.d.)
Cure Rate 45.90%49.59%
Effective Rate 83.61%83.47%
Bacterial Eradication Rate 96.59%95.35%

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated, with a safety profile comparable to other fluoroquinolones like ciprofloxacin and levofloxacin.[2][10] The most frequently reported adverse events are gastrointestinal in nature.

Table 4: Adverse Events in Clinical Trials

StudyThis compound GroupComparator GroupMost Common Adverse Events
Grassi et al. (2002) - AECB 15.4% drug-related adverse events12.7% drug-related adverse events (Ciprofloxacin)Gastric pain, gastrointestinal disturbances[7]
Chen et al. (2012) - RTIs/UTIs 7.87% drug-related adverse events5.51% drug-related adverse events (Levofloxacin)Not specified
ABRS Trial vs. Levofloxacin Scanty adverse eventsScanty adverse events, one severe eventNot specified[9]
AIOLOS Study (Real-world) - AECB 1.3% drug-related adverse events (0.7% serious)N/ANot specified[4]

Experimental Protocols

Grassi et al. (2002) - this compound vs. Ciprofloxacin in AECB
  • Study Design: Randomized, multicenter, double-blind, double-dummy.

  • Patient Population: 235 patients with Anthonisen type I (increased dyspnea, sputum volume, and sputum purulence) and type II (two of the three preceding symptoms) exacerbations of chronic bronchitis.[1]

  • Treatment Arms:

    • This compound 600 mg once daily for 10 days.

    • Ciprofloxacin 500 mg twice daily for 10 days.

  • Efficacy Evaluation:

    • Clinical Response: Assessed by comparing pre- and post-treatment 4-point rating scores for cough, dyspnea, and expectoration (volume and appearance). Clinical success was defined as cure (resolution of all baseline symptoms) or improvement (decrease in intensity of all symptoms).[1]

    • Microbiological Response: Assessed on sputum specimens. Eradication or presumed eradication was considered a microbiological success.[7]

  • Microbiological Methods: Sputum culture was performed for microbiological evaluation. Specific details on culture media and MIC determination methods are not provided in the publication.

Chen et al. (2012) - this compound vs. Levofloxacin in RTIs and UTIs
  • Study Design: Multicenter, double-blind, randomized controlled clinical trial.

  • Patient Population: 267 patients with respiratory or urinary tract infections.

  • Treatment Arms:

    • This compound 264.2 mg (equivalent to 200 mg ulifloxacin) twice daily for 5-14 days.

    • Levofloxacin hydrochloride 200 mg twice daily for 5-14 days.

  • Efficacy Evaluation:

    • Clinical Response, Bacterial Eradication, and Incidence of Adverse Events were evaluated. Specific definitions for clinical outcomes (cure, effective) are not detailed in the abstract.

AECB_Clinical_Trial_Workflow Start Patient Screening Inclusion Inclusion Criteria Met (e.g., Anthonisen Type I/II AECB) Start->Inclusion Exclusion Exclusion Criteria Met Inclusion->Exclusion Not Eligible Randomization Randomization Inclusion->Randomization Eligible Arm_A Treatment Arm A: This compound 600mg OD Randomization->Arm_A Arm_B Treatment Arm B: Comparator (e.g., Ciprofloxacin 500mg BID) Randomization->Arm_B Treatment 10-Day Treatment Period Arm_A->Treatment Arm_B->Treatment FollowUp End of Treatment/ Test of Cure Visit Treatment->FollowUp Clinical_Eval Clinical Evaluation (Symptom Scores) FollowUp->Clinical_Eval Micro_Eval Microbiological Evaluation (Sputum Culture) FollowUp->Micro_Eval Safety_Eval Safety Assessment (Adverse Events) FollowUp->Safety_Eval Data_Analysis Data Analysis Clinical_Eval->Data_Analysis Micro_Eval->Data_Analysis Safety_Eval->Data_Analysis End Study Conclusion Data_Analysis->End

Figure 2: Generalized workflow for a randomized controlled trial of this compound in AECB.

Discussion and Future Directions

The available evidence suggests that this compound is an effective and well-tolerated treatment option for community-acquired RTIs, particularly AECB and ABRS, with efficacy comparable to other commonly used fluoroquinolones. Its favorable pharmacokinetic profile, including high concentrations in lung and sinus tissues, supports its clinical utility in these infections.

However, a notable gap in the literature is the limited data on the use of this compound for community-acquired pneumonia (CAP). Further clinical trials specifically designed to evaluate the efficacy and safety of this compound in this indication are warranted. Additionally, more detailed reporting of microbiological methodologies and clinical outcome definitions in future publications would enhance the ability to perform robust meta-analyses and cross-study comparisons.

Conclusion

This compound is a valuable therapeutic option for the management of community-acquired RTIs. Its potent in vitro activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety make it a relevant consideration for clinicians and a subject of interest for further research and development in the field of infectious diseases.

Logical_Relationship_of_Evidence Mechanism Mechanism of Action (DNA Gyrase/Topo IV Inhibition) InVitro In Vitro Activity (Broad Spectrum vs. Respiratory Pathogens) Mechanism->InVitro Explains PK_PD Pharmacokinetics/ Pharmacodynamics (High Lung/Sinus Penetration) Clinical_Efficacy Clinical Efficacy (Non-inferiority to Comparators) PK_PD->Clinical_Efficacy Supports InVitro->Clinical_Efficacy Predicts Conclusion Conclusion: This compound is an effective and safe option for Community-Acquired RTIs Clinical_Efficacy->Conclusion AECB_Trial AECB Trials (e.g., Grassi et al.) AECB_Trial->Clinical_Efficacy Demonstrates Safety Safety & Tolerability (Comparable to other Fluoroquinolones) AECB_Trial->Safety Provides Data for ABRS_Trial ABRS Trials ABRS_Trial->Clinical_Efficacy Demonstrates ABRS_Trial->Safety Provides Data for RTI_Trial General RTI Trials (e.g., Chen et al.) RTI_Trial->Clinical_Efficacy Demonstrates RTI_Trial->Safety Provides Data for Safety->Conclusion

Figure 3: Logical relationship of evidence supporting this compound's use in RTIs.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Estimation of Prulifloxacin in Tablet Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a simple, accurate, and precise Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative estimation of Prulifloxacin in pharmaceutical tablet formulations. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines. The chromatographic separation is achieved on a C18 column using an isocratic mobile phase, with UV detection. The described protocol is suitable for routine quality control analysis of this compound, ensuring the identity, purity, and strength of the drug product.

Introduction

This compound is a fluoroquinolone antibiotic, a prodrug that is metabolized in the body to the active compound ulifloxacin. It is used in the treatment of various bacterial infections, including uncomplicated lower urinary tract infections and acute exacerbations of chronic bronchitis.[1][2] Accurate and reliable analytical methods are crucial for quantifying this compound in dosage forms to ensure its safety and efficacy. This document provides a comprehensive protocol for an RP-HPLC method that is specific, linear, accurate, and precise for its intended purpose.

Materials and Reagents

  • This compound Working Standard: Pharmaceutical grade

  • This compound Tablets: Commercially available (e.g., 600 mg tablets)[2][3]

  • Acetonitrile: HPLC Grade

  • Methanol: HPLC Grade[4]

  • Potassium Dihydrogen Orthophosphate: Analytical Grade[3][5]

  • Triethylamine: HPLC Grade[1][3][6]

  • Orthophosphoric Acid: Analytical Grade[4][5][7]

  • Water: HPLC Grade or equivalent purified water

Instrumentation

  • HPLC System: An isocratic HPLC system with a UV-Vis detector.

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1][5][8]

  • Data Acquisition Software: Suitable chromatography data station (e.g., Empower, Chromalion).[3][9]

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • pH Meter: Calibrated.

  • Sonicator: For degassing mobile phase and dissolving samples.

  • Filtration Assembly: With 0.45 µm nylon membrane filters.[3]

Experimental Protocols

Preparation of Mobile Phase

A mixture of phosphate buffer and an organic solvent is commonly used. One effective composition is a 60:40 v/v mixture of 10 mM phosphate buffer (pH 3.0) and acetonitrile.[1][5][8]

  • Buffer Preparation (10 mM Phosphate Buffer, pH 3.0):

    • Accurately weigh and dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.[5]

    • Add 1.5 - 2.5 mL of triethylamine.[1][5]

    • Adjust the pH to 3.0 using orthophosphoric acid.[1][5]

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix the prepared phosphate buffer and acetonitrile in a ratio of 60:40 (v/v).

    • Degas the mixture in a sonicator for 15-20 minutes before use.

Preparation of Standard Solution
  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh about 50 mg of this compound working standard and transfer it to a 100 mL volumetric flask.[10]

    • Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to dissolve the standard completely.

    • Allow the solution to cool to room temperature and make up the volume to 100 mL with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards within the linear range (e.g., 2-12 µg/mL or 20-100 µg/mL).[3][5]

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder no fewer than 20 this compound tablets to get a uniform blend.[2][10]

  • Accurately weigh a quantity of the tablet powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.[5]

  • Add about 70 mL of mobile phase and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.[3]

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.

  • Centrifuge a portion of the solution at 3500 rpm for 10 minutes or filter it through a 0.45 µm syringe filter to remove excipients.[3]

  • Further dilute the clear supernatant/filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

Chromatographic Conditions and Data Presentation

The following tables summarize the optimized conditions and the expected validation data for the method.

Table 1: Optimized Chromatographic Conditions

Parameter Condition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)[1][5]
Mobile Phase 10 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)[1][5][8]
Flow Rate 1.0 mL/min[3][4][6]
Detection Wavelength 275 nm[1][5][7]
Injection Volume 20 µL[3][5]
Column Temperature Ambient or 35°C[3]
Run Time 10 minutes[3][5]

| Elution Mode | Isocratic[3][4][9] |

Table 2: System Suitability Parameters

Parameter Acceptance Criteria Typical Result
Retention Time (min) - ~6.8[1][5]
Tailing Factor (Asymmetry) T ≤ 2 1.36[5]
Theoretical Plates (N) N > 2000 > 7500[5]

| % RSD of Peak Areas | ≤ 2.0% | < 1.0% |

Table 3: Method Validation Summary

Validation Parameter Concentration Range Typical Result
Linearity Range 2 - 12 µg/mL[5] Correlation Coefficient (r²) > 0.999
LOD (Limit of Detection) - 0.014 - 0.14 µg/mL[5][6]
LOQ (Limit of Quantitation) - 0.04 - 0.42 µg/mL[6][10]
Accuracy (% Recovery) 80%, 100%, 120% 99.7% - 100.7%[3]
Precision (% RSD) -
Intra-day 40 - 80 µg/mL[10] < 2.0%
Inter-day 40 - 80 µg/mL[10] < 2.0%

| Specificity | - | No interference from excipients or blank at the retention time of this compound. |

Table 4: Assay of Marketed Tablet Formulation

Formulation Labeled Amount (mg) Amount Found (mg) % Assay
This compound Tablet 600 603.8 100.63%[3]

Results are the average of three determinations.

Experimental Workflow Visualization

The logical flow of the entire analytical process, from initial preparation to final data analysis, is depicted below.

RP_HPLC_Workflow RP-HPLC Workflow for this compound Estimation cluster_prep 1. Preparation Stage cluster_analysis 2. Analysis Stage cluster_validation 3. Validation & Quantification cluster_results 4. Final Output reagents Materials & Reagents (Standards, Solvents, Tablets) mobile_phase Mobile Phase Preparation (Buffer + Acetonitrile) reagents->mobile_phase std_prep Standard Solution Preparation (Stock & Working Standards) reagents->std_prep sample_prep Tablet Sample Preparation (Weighing, Extraction, Filtration) reagents->sample_prep system_suitability System Suitability Test (Inject Standard) mobile_phase->system_suitability std_prep->system_suitability hplc_run HPLC Analysis (Inject Blank, Standards, Samples) std_prep->hplc_run sample_prep->hplc_run system_suitability->hplc_run If passes calibration Generate Calibration Curve hplc_run->calibration validation Perform Method Validation (Linearity, Accuracy, Precision) hplc_run->validation quantification Quantify this compound in Sample calibration->quantification report Generate Final Report (% Assay, Validation Data) quantification->report validation->report

Caption: Workflow for this compound analysis by RP-HPLC.

Conclusion

The developed RP-HPLC method is simple, fast, specific, accurate, and precise for the quantification of this compound in tablet dosage forms.[3][6] The method was validated according to ICH guidelines and all parameters were found to be within acceptable limits. The short run time and simple mobile phase make this method cost-effective and suitable for routine analysis in a quality control laboratory.[1]

References

Application Note: High-Throughput Analysis of Ulifloxacin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ulifloxacin is the active metabolite of the prodrug prulifloxacin, a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Accurate and rapid quantification of ulifloxacin in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2][3][4] This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ulifloxacin in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This approach allows for direct measurement of ulifloxacin without the need for derivatization.[2]

Experimental Protocols

1. Materials and Reagents

  • Ulifloxacin reference standard

  • Ofloxacin or Ciprofloxacin (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[5]

  • A C18 analytical column is utilized for chromatographic separation.[2][5]

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare stock solutions of ulifloxacin and the internal standard (IS), such as ofloxacin or ciprofloxacin, in methanol.[2][5]

  • Working Solutions: Prepare working solutions for calibration standards and quality control samples by diluting the stock solutions with a mixture of methanol and water.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working solutions to create a series of calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation The protein precipitation method is a straightforward and effective technique for extracting ulifloxacin from human plasma.[2]

  • Aliquot 100 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of methanol to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 33 x 4.6 mm, 3 µm).[5]

    • Mobile Phase: An isocratic mobile phase of methanol, water, and formic acid (e.g., 70:30:0.2, v/v/v) or a gradient elution using water and acetonitrile, both containing 0.1% formic acid.[2][6]

    • Flow Rate: 0.5 mL/min.[2][5]

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40 °C.[6]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[2]

    • Detection Mode: Selected Reaction Monitoring (SRM).[2]

    • Precursor-to-Product Ion Transitions:

      • Ulifloxacin: m/z 350 -> m/z 248.[2][5]

      • Ofloxacin (IS): m/z 362 -> m/z 261.[2]

      • Ciprofloxacin (IS): m/z 332.4 -> m/z 231.4.[5]

Method Validation

The developed LC-MS/MS method was validated according to international guidelines.[5]

Linearity: The method demonstrated excellent linearity over the concentration range of 0.025 to 5.0 µg/mL for ulifloxacin in human plasma.[2] Another study showed linearity in the range of 0.010-2.500 µg/mL.[5] The correlation coefficient (r²) for the calibration curves should be ≥ 0.99.

Sensitivity: The lower limit of quantitation (LLOQ) for ulifloxacin in human plasma was established at 0.025 µg/mL and 0.010 µg/mL in different studies.[2][5]

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterCondition
LC Column C18
Mobile Phase Methanol:Water:Formic Acid (70:30:0.2, v/v/v)
Flow Rate 0.5 mL/min
Ionization Mode ESI+
Detection Mode SRM
Ulifloxacin Transition m/z 350 -> 248
Ofloxacin (IS) Transition m/z 362 -> 261

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 0.025 - 5.0 µg/mL[2]
Lower Limit of Quantitation (LLOQ) 0.025 µg/mL[2]
Within-Run Precision < 6.6%[2]
Between-Run Precision < 7.8%[2]
Accuracy Within 2.0%[2]
Recovery 92.1% - 98.2%[2]

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) is_addition Add Internal Standard (Ofloxacin/Ciprofloxacin) plasma->is_addition precipitation Protein Precipitation with Methanol (300 µL) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry Detection (SRM) ionization->detection quantification Quantification of Ulifloxacin detection->quantification results Pharmacokinetic Analysis quantification->results

References

Prulifloxacin: Application Notes and Protocols for the Treatment of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of prulifloxacin in the treatment of urinary tract infections (UTIs). The information is compiled from various clinical studies to guide further research and development.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic. It is a prodrug of ulifloxacin, which is the active metabolite.[1][2] this compound has demonstrated efficacy in treating both uncomplicated and complicated UTIs.[2][3] It exhibits potent activity against a wide range of Gram-negative and Gram-positive bacteria commonly associated with UTIs.[4][5]

Mechanism of Action

This compound, through its active metabolite ulifloxacin, targets bacterial DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis, leading to bacterial cell death.[2][6]

This compound This compound (Prodrug) Ulifloxacin Ulifloxacin (Active Metabolite) This compound->Ulifloxacin Metabolism Bacteria Bacterial Cell Ulifloxacin->Bacteria Enters DNA_Gyrase DNA Gyrase Ulifloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ulifloxacin->Topo_IV Inhibits Bacteria->DNA_Gyrase Bacteria->Topo_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment cluster_3 Data Analysis Enrollment Patient Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Clinical Symptoms, Urine Culture) Enrollment->Baseline Randomization Randomization Baseline->Randomization This compound This compound Group (e.g., 600 mg once daily) Randomization->this compound Comparator Comparator Group (e.g., Ciprofloxacin 500 mg twice daily) Randomization->Comparator FollowUp1 Early Follow-up (e.g., 7-14 days post-treatment) This compound->FollowUp1 Comparator->FollowUp1 FollowUp2 Late Follow-up (e.g., 4-6 weeks post-treatment) FollowUp1->FollowUp2 Assessment Assessment of Clinical Cure & Bacteriological Eradication FollowUp2->Assessment Analysis Statistical Analysis of Efficacy and Safety Data Assessment->Analysis

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Prulifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prulifloxacin is a fluoroquinolone prodrug that is metabolized into its active form, ulifloxacin, upon administration.[1][2][3] Consequently, in vitro antimicrobial susceptibility testing (AST) is performed using ulifloxacin to determine the minimum inhibitory concentration (MIC) and susceptibility of bacterial isolates. These application notes provide detailed protocols for the standardized methods of broth microdilution, agar dilution, and Kirby-Bauer disk diffusion for testing the in vitro activity of ulifloxacin against a range of bacterial pathogens.

The provided protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and findings from various research studies.[1][2][3][4] While specific CLSI and EUCAST breakpoints for this compound/ulifloxacin are not as widely established as for some other antimicrobials, this document summarizes the most current, research-supported interpretive criteria.

Data Presentation

Table 1: Proposed MIC and Disk Diffusion Interpretive Criteria for Ulifloxacin

The following table outlines the proposed minimum inhibitory concentration (MIC) and zone diameter breakpoints for ulifloxacin based on available research. These criteria are essential for categorizing bacterial isolates as susceptible, intermediate, or resistant.

CategoryMIC (μg/mL)[1][3]Zone Diameter (mm) for 5 µg disk[1][3]
Enterobacteriaceae
Susceptible≤ 1≥ 19
Intermediate216 - 18
Resistant≥ 4≤ 15
Non-fermenters
Susceptible≤ 1≥ 20
Intermediate217 - 19
Resistant≥ 4≤ 16
Gram-positive Bacteria
Susceptible≤ 1≥ 18
Intermediate215 - 17
Resistant≥ 4≤ 14
Table 2: Quality Control Ranges for Ulifloxacin (5 µg disk)

Quality control (QC) is a critical component of antimicrobial susceptibility testing, ensuring the accuracy and reproducibility of results. The following table provides the acceptable QC ranges for disk diffusion testing with a 5 µg ulifloxacin disk, as specified in the CLSI M100 document.[2]

Quality Control StrainATCC NumberZone Diameter Range (mm)[2]
Escherichia coli2592232 - 38
Pseudomonas aeruginosa2785327 - 33
Staphylococcus aureus2592320 - 26
Table 3: MIC₅₀ and MIC₉₀ Values of Ulifloxacin for Various Pathogens

The following table summarizes the 50% and 90% minimum inhibitory concentrations (MIC₅₀ and MIC₉₀, respectively) of ulifloxacin against a selection of common bacterial pathogens, providing an overview of its in vitro potency.

OrganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Escherichia coli≤0.008[3]≤0.03[3]
Salmonella spp.≤0.008≤0.03
Shigella spp.≤0.008≤0.03
Yersinia spp.≤0.008≤0.03
Vibrio spp.≤0.03≤0.06
Aeromonas spp.≤0.03≤0.06
Plesiomonas shigelloides≤0.03≤0.03
Haemophilus influenzae0.0080.016
Moraxella catarrhalis0.030.03
Streptococcus pneumoniae0.51
Staphylococcus aureus (MSSA)0.120.25

Experimental Protocols

Preparation of Ulifloxacin Stock Solution

A stock solution of ulifloxacin should be prepared from analytical-grade powder. The specific solvent may vary, but for many fluoroquinolones, dissolution in a small volume of 0.1 N NaOH followed by dilution with sterile distilled water is a common practice. Alternatively, dissolving in water with the dropwise addition of a small amount of glacial acetic acid can be effective for some quinolones.[5] It is recommended to consult the manufacturer's instructions for the specific ulifloxacin powder being used. After preparation, the stock solution should be sterilized by filtration through a 0.22 µm membrane filter and can be stored in aliquots at -20°C or lower.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[6]

Materials:

  • Ulifloxacin stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., saline or broth)

  • Multipipettor

Procedure:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the ulifloxacin stock solution in CAMHB to achieve the desired final concentration range. Typically, 100 µL of broth is added to each well, and then 100 µL of the drug solution is added to the first column and serially diluted across the plate.[7]

  • Prepare Inoculum: From a pure culture of the test organism grown on a non-selective agar plate for 18-24 hours, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Inoculate Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Reading Results: The MIC is the lowest concentration of ulifloxacin that completely inhibits visible growth of the organism.[6] This can be determined visually or with a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis stock Prepare Ulifloxacin Stock Solution dilute Create Serial Dilutions of Ulifloxacin stock->dilute inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells (Final conc. ~5x10^5 CFU/mL) inoculum->inoculate media Dispense CAMHB in 96-well plate media->dilute dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read MIC: Lowest concentration with no visible growth incubate->read

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar Dilution Method

Agar dilution is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[9][10]

Materials:

  • Ulifloxacin stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicating device (e.g., Steers replicator)

Procedure:

  • Prepare Agar Plates: Prepare a series of MHA plates each containing a specific concentration of ulifloxacin. This is done by adding the appropriate volume of the ulifloxacin stock solution to molten MHA before pouring the plates.[9] A growth control plate with no antibiotic should also be prepared.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.[11]

  • Inoculate Plates: Using an inoculum replicating device, spot the prepared bacterial suspensions onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Reading Results: The MIC is the lowest concentration of ulifloxacin that completely inhibits the growth of the organism, defined as no growth or a faint haze.[9]

Agar_Dilution_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_analysis Analysis stock Prepare Ulifloxacin Stock Solution mix Mix Ulifloxacin with Agar at various concentrations stock->mix agar Prepare Molten MHA agar->mix pour Pour into Petri Dishes mix->pour spot Spot Inoculum onto prepared agar plates inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute to 10^4 CFU/spot inoculum->dilute_inoculum dilute_inoculum->spot incubate Incubate at 35°C for 16-20 hours spot->incubate read Read MIC: Lowest concentration with no growth incubate->read

Caption: Workflow for Agar Dilution Susceptibility Testing.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative method that is widely used in clinical laboratories for routine susceptibility testing.[4]

Materials:

  • 5 µg ulifloxacin disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard as described for the broth microdilution method.[4]

  • Inoculate Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[4]

  • Apply Disks: Aseptically apply a 5 µg ulifloxacin disk to the surface of the inoculated agar plate. Ensure the disk is in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4] For certain fastidious organisms, incubation in a CO₂-enriched atmosphere may be required.[8]

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the results based on the zone diameter breakpoints provided in Table 1.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis inoculum Prepare 0.5 McFarland Bacterial Inoculum swab Swab Inoculum on MHA plate inoculum->swab plate Use MHA Plate apply_disk Apply 5 µg Ulifloxacin Disk swab->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure Measure Zone of Inhibition Diameter (mm) incubate->measure interpret Interpret as S, I, or R measure->interpret

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Prulifloxacin in Animal Models of Bacterial Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of prulifloxacin, a prodrug of the fluoroquinolone antibiotic ulifloxacin, in various animal models of bacterial infection. The following sections detail the in vivo efficacy of this compound, offering quantitative data and experimental protocols for systemic, urinary tract, and respiratory tract infections. This information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and its active metabolite, ulifloxacin.

Introduction to this compound

This compound is an oral fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] After oral administration, this compound is rapidly absorbed and metabolized by esterases to its active form, ulifloxacin.[1][2][3] Ulifloxacin exhibits potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. It demonstrates good tissue penetration, including into lung tissue, and a long elimination half-life, which allows for once-daily administration in clinical settings.[2][4]

Systemic Infection Models

Murine systemic infection models are crucial for evaluating the overall in vivo efficacy of an antimicrobial agent. These models, often involving intraperitoneal injection of a bacterial suspension, allow for the determination of key pharmacodynamic parameters such as the 50% effective dose (ED₅₀).

Quantitative Data: In Vivo Efficacy in Murine Systemic Infection

The protective effect of orally administered this compound (NM441) was evaluated in mice systemically infected with various bacterial pathogens. The ED₅₀ values were determined and compared with those of other fluoroquinolones.

PathogenThis compound (NM441) ED₅₀ (mg/kg)Ciprofloxacin ED₅₀ (mg/kg)Ofloxacin ED₅₀ (mg/kg)Norfloxacin ED₅₀ (mg/kg)
Staphylococcus aureus Smith3.855.097.9124.5
Escherichia coli GN24110.580.832.505.30
Klebsiella pneumoniae GN64131.151.253.9511.5
Serratia marcescens GN115651.301.154.9011.7
Pseudomonas aeruginosa GN1119011.510.945.0>100
Experimental Protocol: Murine Systemic Infection Model

This protocol outlines the methodology for determining the in vivo efficacy of this compound in a systemic mouse infection model.

1. Animal Model:

  • Species: Male ICR mice

  • Weight: 20 ± 1 g

  • Group Size: 10 mice per group

2. Bacterial Strains and Inoculum Preparation:

  • Bacterial Pathogens: Staphylococcus aureus Smith, Escherichia coli GN2411, Klebsiella pneumoniae GN6413, Serratia marcescens GN11565, Pseudomonas aeruginosa GN11190.

  • Culture: Bacteria are cultured in Mueller-Hinton broth.

  • Inoculum: The bacterial suspension is prepared in 4% mucin to enhance infectivity. The final inoculum size is approximately 100 times the 50% lethal dose (LD₅₀).

3. Infection Procedure:

  • Mice are challenged via intraperitoneal (i.p.) injection with 0.5 mL of the prepared bacterial suspension.

4. Drug Administration:

  • Test Compound: this compound (NM441)

  • Comparator Drugs: Ciprofloxacin, Ofloxacin, Norfloxacin

  • Vehicle: 0.5% sodium carboxymethyl cellulose

  • Administration Route: Oral (p.o.)

  • Timing: Drugs are administered 1 hour after the bacterial challenge.

  • Dosage: A range of doses is used to determine the ED₅₀.

5. Efficacy Evaluation:

  • Endpoint: Survival of the mice.

  • Observation Period: 7 days post-infection.

  • Data Analysis: The ED₅₀ is calculated based on the number of surviving mice at the end of the observation period.

G A Bacterial Culture and Inoculum Preparation B Intraperitoneal Infection of Mice A->B C Oral Administration of this compound/Comparators B->C D Observation for 7 Days C->D E Calculation of ED50 D->E

Caption: Experimental workflow for the murine UTI model.

Respiratory Tract Infection Models

Murine models of pneumonia are instrumental in assessing the efficacy of antibiotics for respiratory tract infections. These models can be established through various inoculation routes, including intranasal or intratracheal administration of bacteria.

While specific studies detailing the use of this compound in a murine pneumonia model with quantitative bacterial load reduction data were not extensively available in the reviewed literature, the known efficacy of fluoroquinolones in such models and the good lung tissue penetration of ulifloxacin suggest its potential therapeutic benefit. [4]The following protocol is a generalized approach for evaluating this compound in a murine model of bacterial pneumonia.

Experimental Protocol: Murine Pneumonia Model

This protocol describes a general method for inducing acute bacterial pneumonia in mice to test the efficacy of this compound.

1. Animal Model:

  • Species: Male or female mice (specific strain to be chosen, e.g., BALB/c or C57BL/6).

  • Age: 6-8 weeks.

  • Immune Status: The model can be conducted in immunocompetent or neutropenic mice, depending on the research question. Neutropenia can be induced by cyclophosphamide administration.

2. Bacterial Strains and Inoculum Preparation:

  • Bacterial Pathogens: Clinically relevant respiratory pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, or Streptococcus pneumoniae.

  • Culture: Bacteria are grown to mid-logarithmic phase in a suitable broth.

  • Inoculum: The bacterial culture is washed and resuspended in sterile saline to the desired concentration (e.g., 10⁶ - 10⁷ CFU per mouse).

3. Infection Procedure:

  • Anesthesia: Mice are lightly anesthetized.

  • Inoculation Route: Intranasal (i.n.) or intratracheal (i.t.) instillation of the bacterial suspension (typically 20-50 µL).

4. Drug Administration:

  • Test Compound: this compound

  • Comparator Drugs: Other relevant antibiotics for respiratory infections (e.g., levofloxacin, ciprofloxacin).

  • Administration Route: Oral gavage.

  • Treatment Schedule: Treatment should be initiated at a clinically relevant time point post-infection (e.g., 2-4 hours) and can be administered as single or multiple doses.

5. Efficacy Evaluation:

  • Endpoint: Bacterial burden in the lungs and potentially other organs (e.g., spleen, blood) to assess dissemination. Survival can also be monitored.

  • Sample Collection: At a defined time point after treatment, mice are euthanized. Lungs are aseptically harvested.

  • Bacterial Quantification: Lungs are homogenized, and serial dilutions are plated to determine the CFU per gram of lung tissue.

  • Data Analysis: The reduction in lung bacterial counts in the this compound-treated group is compared to that in the vehicle-treated control group and comparator antibiotic groups.

This compound's Mechanism of Action

G This compound This compound (Prodrug) Ulifloxacin Ulifloxacin (Active Metabolite) This compound->Ulifloxacin Metabolism DNA_Gyrase DNA Gyrase Ulifloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ulifloxacin->Topo_IV Inhibits Replication DNA Replication & Transcription Inhibition DNA_Gyrase->Replication Topo_IV->Replication Death Bacterial Cell Death Replication->Death

Caption: this compound's conversion and mechanism of action.

Conclusion

The data from animal models of systemic and urinary tract infections demonstrate the potent in vivo efficacy of this compound against a range of clinically relevant bacterial pathogens. The provided protocols offer a framework for researchers to conduct preclinical evaluations of this antibiotic. Further studies are warranted to fully elucidate the efficacy of this compound in animal models of respiratory tract infection and to expand the understanding of its pharmacodynamic properties in various infectious disease models.

References

Application Note: A Validated Stability-Indicating LC-MS Method for the Determination of Prulifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prulifloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic. It is a prodrug that is metabolized in the body to its active form, ulifloxacin.[1][2] Ulifloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[3] Given its therapeutic importance, it is crucial to ensure the quality, efficacy, and safety of this compound drug products.

Stability testing is a critical component of the drug development process, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[4][5] A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the quality attributes of the drug substance and product over time.[6] Such a method must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, process impurities, and other potential interferences.[4]

This application note details a robust, validated stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method for the determination of this compound. The method was developed and validated in accordance with ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[6][7]

Methodology and Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ammonium acetate (AR grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized or Milli-Q water

Instrumentation

The method utilizes a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.[7][8]

Optimized LC-MS/MS Method Parameters

The following table summarizes the optimized chromatographic and mass spectrometric conditions for the analysis of this compound.

ParameterCondition
LC Column C18 Column (e.g., 4.6 x 250 mm, 5 µm or 2.1 x 100 mm, 1.7 µm)[7][8]
Mobile Phase A gradient elution using: A: 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[8][9] B: Acetonitrile or Methanol[8][9]
Flow Rate 0.3 - 1.0 mL/min[7][10]
Column Temperature 30 - 45°C[8][11]
Injection Volume 5 - 10 µL
Detector UV/PDA at 277 nm[12] and Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[13]
MS/MS Transitions This compound: m/z 462 → 418, 462 → 444[9] Ulifloxacin (Metabolite): m/z 350 → 248[13]
Run Time Sufficient to allow elution of the parent drug and all degradation products.
Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase or a suitable solvent like methanol.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 0.03 - 10 µg/mL).[12]

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation (stress testing) is performed to generate potential degradation products and demonstrate the specificity of the method.[14] The goal is to achieve 10-20% degradation of the API.[14]

a) Acid Hydrolysis:

  • To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the mixture at 60-80°C for a specified period (e.g., 2-8 hours).

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume and concentration of NaOH.

  • Dilute with mobile phase to a suitable concentration for LC-MS analysis.

b) Base Hydrolysis:

  • To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH.

  • Incubate the mixture at 60-80°C for a specified period.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume and concentration of HCl.

  • Dilute with mobile phase for analysis.

c) Oxidative Degradation:

  • To 1 mL of this compound stock solution, add 1 mL of 3-30% H₂O₂.[9]

  • Keep the solution at room temperature for a specified period until significant degradation is observed.

  • Dilute with mobile phase for analysis.

d) Thermal Degradation:

  • Expose the solid this compound drug substance to dry heat in a hot air oven at a temperature such as 70-80°C for 24-48 hours.

  • After exposure, dissolve the sample in the mobile phase to a known concentration for analysis.

e) Photolytic Degradation:

  • Expose the solid drug substance and a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

  • The exposure should be consistent with ICH Q1B guidelines.

  • Prepare the samples by dissolving the solid or diluting the solution in the mobile phase for analysis.

A study found that this compound showed extensive degradation under hydrolytic (acidic, alkaline) and oxidative conditions, while it was relatively stable under thermal and photolytic stress.[7][9]

G cluster_stress Forced Degradation Protocol cluster_analysis Analysis This compound This compound Sample (API or Drug Product) Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) This compound->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) This compound->Base Oxidation Oxidation (e.g., 6% H2O2, RT) This compound->Oxidation Thermal Thermal Stress (e.g., 80°C Dry Heat) This compound->Thermal Photo Photolytic Stress (UV/Vis Light) This compound->Photo Analysis Analyze via Stability-Indicating LC-MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Separation of this compound from Degradation Products Analysis->Result

Diagram 1: Forced degradation experimental workflow.
Protocol 2: Method Validation

The developed method must be validated as per ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6]

a) Specificity/Selectivity:

  • Analyze blank samples (diluent), a this compound standard solution, and samples from the forced degradation studies.

  • Demonstrate that the peak for this compound is well-resolved from any degradation products and that there is no interference from the blank at the retention time of the analyte.[6]

b) Linearity:

  • Prepare a calibration curve by analyzing at least five concentrations across the expected range (e.g., 0.03 to 10 µg/mL).[12]

  • Plot the peak area response against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.[10]

c) Accuracy:

  • Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 50%, 100%, 150% of the target concentration).[11]

  • Analyze each level in triplicate.

  • Calculate the percentage recovery. The mean recovery should be within an acceptable range (e.g., 98-102%).[13]

d) Precision:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should be less than 2%.[12]

e) Limits of Detection (LOD) and Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve. One study reported an LOD of 0.010 µg/mL and an LOQ of 0.030 µg/mL for an HPLC method.[12]

f) Robustness:

  • Intentionally make small, deliberate variations to the method parameters.

  • Examples of variations include changes in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Evaluate the impact of these changes on the analytical results (e.g., retention time, peak area). The method is considered robust if the results remain unaffected by these minor changes.

G cluster_dev Method Development & Optimization cluster_stress Specificity Assessment cluster_val Method Validation (ICH Q2) cluster_final Final Stage Dev Initial Method Development Opt Optimize LC & MS Parameters Dev->Opt Stress Forced Degradation Studies (ICH) Opt->Stress Specificity Specificity Stress->Specificity Linearity Linearity & Range Validated Validated Stability- Indicating Method Linearity->Validated Accuracy Accuracy (% Recovery) Accuracy->Validated Precision Precision (Repeatability & Intermediate) Precision->Validated Limits LOD & LOQ Limits->Validated Robustness Robustness Robustness->Validated Specificity->Linearity Specificity->Accuracy Specificity->Precision Specificity->Limits Specificity->Robustness

Diagram 2: Logical workflow for method development and validation.

Data Presentation

System Suitability

System Suitability Tests (SST) are performed before each validation run to ensure the chromatographic system is performing adequately.

Table 2: Typical System Suitability Test (SST) Parameters

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
%RSD of Peak Area≤ 2.0% (for n≥5)
%RSD of Retention Time≤ 1.0% (for n≥5)
Forced Degradation Results

The results from the forced degradation studies are summarized below.

Table 3: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParametersObservation
Acid Hydrolysis 0.1 N HCl, 80°CSignificant degradation observed.[7][12]
Base Hydrolysis 0.1 N NaOH, 80°CSignificant degradation observed.[7][12]
Oxidative Degradation 6% H₂O₂, Room Temp.Significant degradation observed.[7][12]
Thermal Degradation Dry Heat, 80°CDrug is relatively stable; minor degradation may occur.[7][9]
Photolytic Degradation UV/Visible Light (ICH Q1B)Drug is relatively stable; minor degradation may occur.[7][9][12]
Method Validation Summary

The following table presents the typical acceptance criteria and results for the method validation parameters.

Table 4: Summary of Method Validation Parameters

Validation ParameterConcentration Range / ConditionsAcceptance CriteriaTypical Result
Specificity Stressed and unstressed samplesNo interference at RT of this compoundMethod is specific
Linearity 0.03 - 10 µg/mL[12]Correlation Coefficient (r²) ≥ 0.999r² = 0.9992[12]
Accuracy (% Recovery) 3 levels (50%, 100%, 150%)[11]98.0% - 102.0%100.08% - 102.00%[12]
Precision (%RSD)
Repeatabilityn=6 replicatesRSD ≤ 2.0%< 2.0%[12]
Intermediate PrecisionDifferent day/analystRSD ≤ 2.0%< 2.0%[12]
LOD Based on S/N ratio or calibration curve slopeReport value~0.010 µg/mL[12]
LOQ Based on S/N ratio or calibration curve slopeReport value~0.030 µg/mL[12]
Robustness Small variations in flow rate, pH, mobile phase compositionSystem suitability parameters meet criteriaMethod is robust

Conclusion

The described LC-MS method provides a rapid, specific, and sensitive tool for the analysis of this compound in the presence of its degradation products. The method was successfully developed and validated according to ICH guidelines, demonstrating its suitability for stability testing and quality control of this compound in bulk drug and pharmaceutical dosage forms. The comprehensive forced degradation studies confirmed the stability-indicating nature of the assay, showing significant degradation in hydrolytic and oxidative conditions. This robust method can be effectively implemented in quality control laboratories for routine analysis and stability monitoring of this compound.

References

Application Notes & Protocols for the Quantitative Analysis of Prulifloxacin in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prulifloxacin is a fluoroquinolone antibiotic used for treating various bacterial infections, including urinary tract and respiratory infections. Accurate and reliable quantitative analysis of this compound in pharmaceutical dosage forms is crucial for ensuring its safety, efficacy, and quality. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), UV-Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). Additionally, a stability-indicating HPLC method is described to assess the drug's stability under various stress conditions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

RP-HPLC is a widely used technique for the quantitative analysis of this compound due to its high specificity, sensitivity, and accuracy. Several validated RP-HPLC methods have been reported, and a selection of diverse methodologies is presented below.

Method 1: Isocratic RP-HPLC with UV Detection

This method is a simple, accurate, and precise technique for the routine quality control of this compound in pharmaceutical formulations.[1][2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).[1][2]

    • Mobile Phase: A 60:40 (v/v) mixture of 10 mM phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid after the addition of 2.5 mL of triethylamine) and acetonitrile.[1][2]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Detection Wavelength: 275 nm.[1][2]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: 35°C.[3]

  • Standard Solution Preparation:

    • Accurately weigh 100 mg of pure this compound and dissolve it in 50 mL of the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 1 mg/mL.[2]

    • Prepare a series of standard solutions with concentrations ranging from 2 to 12 µg/mL by appropriate dilution of the stock solution with the mobile phase.[2]

  • Sample Preparation (Tablets):

    • Weigh and finely powder twenty tablets.

    • Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase to get a concentration of 100 µg/mL.[5]

    • Filter the solution through a 0.45 µm membrane filter.[5]

    • Further dilute the filtered solution with the mobile phase to obtain a suitable concentration within the linear range.

Workflow for RP-HPLC Method 1:

HPLC_Method1 cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_std Weigh this compound Standard start->weigh_std weigh_tab Weigh & Powder Tablets start->weigh_tab dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std stock_std Prepare Stock (1 mg/mL) dissolve_std->stock_std dilute_std Prepare Working Standards (2-12 µg/mL) stock_std->dilute_std inject Inject 20 µL into HPLC System dilute_std->inject dissolve_tab Dissolve in Mobile Phase weigh_tab->dissolve_tab stock_tab Prepare Sample Stock (100 µg/mL) dissolve_tab->stock_tab filter_tab Filter (0.45 µm) stock_tab->filter_tab dilute_tab Dilute to Working Concentration filter_tab->dilute_tab dilute_tab->inject separate Chromatographic Separation inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify end End quantify->end

Caption: Workflow for Isocratic RP-HPLC Analysis of this compound.

Method 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its degradation products, making it suitable for stability studies.[6]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (250 mm × 4.6 mm, 5-μm particle size).[6]

    • Mobile Phase: A 50:50 (v/v) mixture of formic acid in water (pH 3.5) and acetonitrile (isocratic elution).[6]

    • Flow Rate: 1 mL/min.[6]

    • Detection Wavelength: 277 nm.[6]

  • Stress Degradation Studies:

    • Acid Hydrolysis: Reflux with 0.1 M HCl.

    • Base Hydrolysis: Reflux with 0.1 M NaOH.

    • Oxidative Degradation: Treat with 3% H₂O₂.

    • Photolytic Degradation: Expose the drug solution to UV light.

    • Thermal Degradation: Heat the drug powder in an oven.

    • Note: The specific conditions (time, temperature) for stress testing should be optimized based on the drug's stability profile.

Workflow for Stability-Indicating HPLC Method:

Stability_HPLC cluster_stress Stress Degradation cluster_analysis HPLC Analysis cluster_results Results & Validation drug This compound Bulk Drug acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation photo Photolysis drug->photo thermal Thermal Degradation drug->thermal prepare Prepare Stressed Sample Solutions acid->prepare base->prepare oxidation->prepare photo->prepare thermal->prepare inject Inject into HPLC System prepare->inject separate Chromatographic Separation (Isocratic) inject->separate detect UV Detection at 277 nm separate->detect analyze Analyze Chromatograms detect->analyze resolve Check Resolution between Drug and Degradants analyze->resolve validate Validate Method (Specificity, etc.) resolve->validate end Stability Profile Established validate->end UV_Spec_Logic cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_quantification Quantification prep_std Prepare Standard Solutions (Linear Range) scan_spectrum Scan UV Spectrum prep_std->scan_spectrum prep_sample Prepare Sample Solution (from Tablets) prep_sample->scan_spectrum method_choice Choose Method scan_spectrum->method_choice abs_max Measure Absorbance at λmax method_choice->abs_max Absorbance Maxima auc Calculate Area Under Curve method_choice->auc AUC calibration Construct Calibration Curve abs_max->calibration auc->calibration concentration Determine Sample Concentration calibration->concentration result Final Result concentration->result

References

Application Notes and Protocols for Studying Prulifloxacin Penetration in Lung Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols to study the penetration of prulifloxacin, a fluoroquinolone antibiotic, into lung tissues. This compound is a prodrug that is rapidly converted to its active metabolite, ulifloxacin, after administration.[1] Therefore, studies on lung tissue penetration focus on measuring ulifloxacin concentrations.

Introduction

Understanding the concentration of an antibiotic at the site of infection is crucial for predicting its efficacy. For respiratory tract infections, the lung tissue, epithelial lining fluid (ELF), and alveolar macrophages (AM) are key compartments. This compound has demonstrated excellent penetration into lung tissues, a characteristic that contributes to its clinical effectiveness in treating respiratory infections.[2][3] This document outlines the methodologies to quantify this compound's active metabolite, ulifloxacin, in these lung compartments and provides the quantitative data from relevant studies.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of ulifloxacin in plasma and lung tissue following oral administration of this compound.

Table 1: Ulifloxacin Concentration in Human Plasma and Lung Tissue After a Single 600 mg Oral Dose of this compound [4]

Time After Dosing (hours)Mean Ulifloxacin Concentration in Plasma (μg/mL)Mean Ulifloxacin Concentration in Lung Tissue (μg/g)Lung/Plasma Ratio
20.86.07.5
40.74.46.3
60.52.24.3
120.32.17.0
240.10.99.2

Data derived from a study in patients undergoing lung surgery.[4] The overall mean corrected lung/plasma ratio over the 24-hour period was 6.9.[4]

Table 2: Pharmacokinetic Parameters of Ulifloxacin After a Single 600 mg Oral Dose of this compound [4]

ParameterValue
Mean Lung/Plasma Area Under the Curve (AUC) Ratio6.3

Experimental Protocols

Study of Ulifloxacin Penetration in Human Lung Tissue

This protocol is based on a study conducted in patients scheduled for lung resection.[4]

Objective: To determine the concentration of ulifloxacin in human lung tissue and plasma at various time points after a single oral dose of this compound.

Materials:

  • This compound 600 mg tablets

  • High-Performance Liquid Chromatography (HPLC) system

  • Blood collection tubes with anticoagulant

  • Sterile surgical instruments for tissue collection

  • Homogenizer

  • Centrifuge

  • Reagents for HPLC analysis (e.g., acetonitrile, water, formic acid)

  • Hemoglobin measurement kit

Protocol:

  • Patient Recruitment: Select patients scheduled for lobectomy or pneumonectomy. Obtain informed consent.

  • Drug Administration: Administer a single 600 mg oral dose of this compound to patients at 2, 4, 6, 12, or 24 hours before surgery.

  • Sample Collection:

    • Blood Samples: Collect venous blood samples at the time of lung tissue removal. Centrifuge the blood to separate plasma and store at -20°C or lower until analysis.

    • Lung Tissue Samples: During surgery, collect a sample of healthy lung tissue (based on macroscopic appearance). Wash the tissue sample with saline to remove excess blood, blot dry, and store at -70°C or lower until analysis.

  • Sample Preparation:

    • Plasma: Precipitate proteins from plasma samples (e.g., with acetonitrile), centrifuge, and collect the supernatant for HPLC analysis.

    • Lung Tissue: Weigh the frozen tissue sample and homogenize it in a suitable buffer. Centrifuge the homogenate and collect the supernatant.

  • Correction for Blood Contamination in Lung Tissue:

    • Measure the hemoglobin concentration in the supernatant of the tissue homogenate to estimate the amount of blood contamination.

    • Apply a corrective equation to adjust the measured ulifloxacin concentration in the lung tissue.[4]

  • HPLC Analysis:

    • Determine the concentration of ulifloxacin in the prepared plasma and lung tissue supernatant samples using a validated reversed-phase HPLC assay.[4]

  • Data Analysis:

    • Calculate the lung/plasma concentration ratio for each time point.

    • Determine the area under the concentration-time curve (AUC) for both plasma and lung tissue to calculate the lung/plasma AUC ratio.

Study of Ulifloxacin Penetration into Epithelial Lining Fluid (ELF) and Alveolar Macrophages (AM)

Objective: To determine the concentration of ulifloxacin in human ELF and AM.

Materials:

  • This compound 600 mg tablets

  • Bronchoscope

  • Sterile saline solution

  • Urea assay kit

  • Cell lysis buffer

  • HPLC system

Protocol:

  • Drug Administration: Administer a single oral dose of this compound to subjects.

  • Bronchoalveolar Lavage (BAL):

    • At a predetermined time after drug administration, perform a bronchoscopy and BAL.

    • Instill a known volume of sterile saline into a lung segment and then aspirate the fluid.

  • Sample Processing:

    • Immediately centrifuge the BAL fluid to separate the cells (containing alveolar macrophages) from the supernatant (BAL fluid).

    • Alveolar Macrophages: Wash the cell pellet with saline and then lyse the cells to release the intracellular contents.

    • Epithelial Lining Fluid: Measure the concentration of urea in both the BAL fluid and plasma. The volume of ELF is calculated based on the dilution of urea in the BAL fluid.

  • HPLC Analysis:

    • Determine the concentration of ulifloxacin in the plasma, cell lysate (for AM concentration), and BAL fluid supernatant (for ELF concentration) using a validated HPLC method.

  • Data Analysis:

    • Calculate the concentration of ulifloxacin in AM (μg/mL of cell lysate).

    • Calculate the concentration of ulifloxacin in ELF using the following formula:

      • ELF Concentration = BAL Fluid Concentration × (Plasma Urea Concentration / BAL Fluid Urea Concentration)

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in studying this compound penetration in lung tissues.

Prulifloxacin_Metabolism_and_Distribution This compound This compound (Oral) GI_Tract Gastrointestinal Tract This compound->GI_Tract Absorption Ulifloxacin_Plasma Ulifloxacin in Plasma GI_Tract->Ulifloxacin_Plasma Metabolism to Ulifloxacin (Active) Lung_Tissue Lung Tissue Ulifloxacin_Plasma->Lung_Tissue Penetration ELF Epithelial Lining Fluid (ELF) Lung_Tissue->ELF Distribution AM Alveolar Macrophages (AM) Lung_Tissue->AM Uptake

Caption: Metabolism and distribution of this compound to lung compartments.

Experimental_Workflow_Lung_Tissue Start Patient Recruitment (Lung Surgery Candidates) Drug_Admin Administer Single Oral Dose of this compound (600 mg) Start->Drug_Admin Sample_Collection Sample Collection (Surgery) Drug_Admin->Sample_Collection Blood_Sample Blood Sample Sample_Collection->Blood_Sample Lung_Tissue_Sample Lung Tissue Sample Sample_Collection->Lung_Tissue_Sample Processing Sample Processing Blood_Sample->Processing Lung_Tissue_Sample->Processing Plasma_Prep Plasma Preparation Processing->Plasma_Prep Tissue_Homogenization Tissue Homogenization & Correction for Blood Processing->Tissue_Homogenization HPLC HPLC Analysis Plasma_Prep->HPLC Tissue_Homogenization->HPLC Data_Analysis Data Analysis (Lung/Plasma Ratios, AUC) HPLC->Data_Analysis

Caption: Workflow for studying ulifloxacin penetration in human lung tissue.

BAL_Workflow Start Subject Recruitment Drug_Admin Administer this compound Start->Drug_Admin BAL Bronchoalveolar Lavage (BAL) Drug_Admin->BAL BAL_Fluid Collect BAL Fluid BAL->BAL_Fluid Centrifugation Centrifugation BAL_Fluid->Centrifugation Supernatant Supernatant (BALF) Centrifugation->Supernatant Cell_Pellet Cell Pellet (AM) Centrifugation->Cell_Pellet Urea_Assay Urea Assay (BALF & Plasma) to Determine ELF Volume Supernatant->Urea_Assay Cell_Lysis Cell Lysis Cell_Pellet->Cell_Lysis HPLC_ELF HPLC for ELF Concentration Urea_Assay->HPLC_ELF HPLC_AM HPLC for AM Concentration Cell_Lysis->HPLC_AM Analysis Data Analysis HPLC_ELF->Analysis HPLC_AM->Analysis

Caption: Workflow for ELF and AM sample collection and analysis.

Discussion and Considerations

  • Active Transport: Studies in rats and with human lung cells suggest that ulifloxacin is actively transported into the ELF, which may explain its high concentrations in the lung.[5] This is an important consideration when interpreting pharmacokinetic data.

  • Methodological Variations: Different methods exist for measuring antibiotic concentrations in the lung, including tissue homogenization, BAL, and microdialysis.[6][7] Each method has its advantages and limitations, and the choice of method will depend on the specific research question.

  • Intersubject Variability: As with many pharmacokinetic studies, there can be significant intersubject variability in drug concentrations.[4] A sufficiently large sample size is important to obtain robust data.

  • Clinical Relevance: The high concentrations of ulifloxacin achieved in lung tissue, exceeding the minimum inhibitory concentrations (MICs) for many common respiratory pathogens, support the clinical efficacy of this compound in treating respiratory tract infections.[4]

References

Troubleshooting & Optimization

Identification of Prulifloxacin degradation products under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of Prulifloxacin degradation products under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation patterns of this compound under different stress conditions?

This compound demonstrates varying stability under different stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. It is particularly susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1] In contrast, it shows relative stability under thermal and photolytic stress.[1][2] One study has identified a total of 13 degradation products across various stress conditions.[1]

Q2: What are the major degradation products of this compound?

The primary degradation of this compound involves the hydrolysis of its prodrug moiety to form its active metabolite, Ulifloxacin. Further degradation under stress conditions leads to a variety of other products. While a comprehensive list of all 13 potential degradation products with their specific structures is not fully elucidated in publicly available literature, the main degradation pathways involve modifications to the piperazine ring and the quinolone core.

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed techniques for the separation, identification, and quantification of this compound and its degradation products.[1][2][3] HPLC with UV detection is suitable for quantitative analysis, while LC-MS/MS provides the high sensitivity and structural information necessary for the identification of unknown degradation products.[1]

Q4: What are the typical chromatographic conditions for the analysis of this compound and its degradation products?

A stability-indicating HPLC method is crucial for resolving the parent drug from its various degradation products. A common approach involves using a C18 reversed-phase column with a gradient elution. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic modifier (typically acetonitrile or methanol).[2][4][5]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound degradation products.

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or its degradation products. - Inappropriate mobile phase pH affecting the ionization of the analytes. - Secondary interactions with residual silanols on the column packing. - Column overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. - Use a mobile phase with a competing base (e.g., triethylamine) to minimize silanol interactions. - Reduce the sample concentration or injection volume.
Co-elution of degradation products. - Insufficient chromatographic resolution.- Optimize the gradient elution profile (e.g., shallower gradient). - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). - Try a different column chemistry (e.g., a phenyl-hexyl or a different C18 phase).
Ghost peaks in the chromatogram. - Contamination from the mobile phase, glassware, or sample preparation steps. - Carryover from the autosampler.- Use high-purity solvents and freshly prepared mobile phase. - Thoroughly clean all glassware. - Implement a robust autosampler wash method with a strong solvent.
Drifting baseline. - Column not properly equilibrated. - Fluctuations in detector lamp intensity. - Mobile phase composition changing over time.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time. - Check the detector lamp's age and performance. - Ensure the mobile phase is well-mixed and degassed.
LC-MS/MS Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor ionization or low signal intensity. - Inappropriate ionization mode (ESI positive or negative). - Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature). - Ion suppression from the matrix or mobile phase additives.- this compound and its degradation products, being nitrogenous bases, generally ionize well in positive electrospray ionization (ESI) mode. - Optimize MS source parameters using a standard solution of this compound. - Dilute the sample to minimize matrix effects. - Use a mobile phase with volatile additives (e.g., formic acid, ammonium formate) that are compatible with MS.
Difficulty in identifying unknown degradation products. - Insufficient fragmentation in MS/MS. - Lack of accurate mass data.- Optimize the collision energy in the MS/MS experiment to achieve adequate fragmentation for structural elucidation. - Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements for elemental composition determination.
In-source fragmentation or formation of adducts. - High source temperatures or voltages. - Presence of salts in the mobile phase.- Reduce the source temperature and cone voltage to minimize in-source decay. - Use volatile mobile phase additives and avoid non-volatile salts like phosphate buffers.

Data Presentation

The following table summarizes the quantitative data on the degradation of this compound under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersTimeDegradation (%)Reference
Acid Hydrolysis 0.1 M HCl24 Hrs2.68[3]
Base Hydrolysis 0.1 M NaOH24 Hrs12.36[3]
Oxidative 3% Hydrogen Peroxide24 Hrs8.96[3]
Thermal Degradation 50 °C24 Hrs11.35[3]
Photolytic UV (254nm)24 Hrs6.58[3]

Experimental Protocols

This section provides detailed methodologies for performing forced degradation studies on this compound.

Forced Degradation (Stress Testing) Protocol

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • To a specific volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Reflux the mixture at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 24 hours).

  • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

3. Alkaline Hydrolysis:

  • To a specific volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Reflux the mixture at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 24 hours).

  • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M hydrochloric acid.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

4. Oxidative Degradation:

  • To a specific volume of the stock solution, add an equal volume of 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

5. Thermal Degradation:

  • Keep the solid drug substance in a hot air oven maintained at a specific temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

  • Alternatively, reflux the stock solution at a controlled temperature (e.g., 80°C) for 24 hours.

  • After the specified time, allow the sample to cool to room temperature and prepare a solution of a suitable concentration in the mobile phase for analysis.

6. Photolytic Degradation:

  • Expose the solid drug substance or the stock solution to UV light (e.g., at 254 nm) in a photostability chamber for a specified duration (e.g., 24 hours).

  • Prepare a solution of a suitable concentration in the mobile phase for analysis.

Analytical Method: Stability-Indicating HPLC Method
  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 277 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow start Start: this compound Bulk Drug stock_solution Prepare Stock Solution (1 mg/mL) start->stock_solution stress_conditions Subject to Stress Conditions stock_solution->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 80°C, 24h) stress_conditions->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 80°C, 24h) stress_conditions->alkali oxidative Oxidative Degradation (3% H2O2, RT, 24h) stress_conditions->oxidative thermal Thermal Degradation (50°C, 24h) stress_conditions->thermal photolytic Photolytic Degradation (UV 254nm, 24h) stress_conditions->photolytic sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep alkali->sample_prep oxidative->sample_prep thermal->sample_prep photolytic->sample_prep hplc_analysis HPLC-UV/MS Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Identification & Quantification) hplc_analysis->data_analysis end End: Degradation Profile data_analysis->end

Caption: Experimental workflow for forced degradation studies of this compound.

logical_relationship This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis Major Pathway oxidation Oxidation This compound->oxidation Major Pathway ulifloxacin Ulifloxacin (Active Metabolite) hydrolysis->ulifloxacin dp_n Other Degradation Products (up to 13) hydrolysis->dp_n dp1 Degradation Product 1 oxidation->dp1 dp2 Degradation Product 2 oxidation->dp2 oxidation->dp_n ulifloxacin->hydrolysis Further Degradation ulifloxacin->oxidation Further Degradation

Caption: Logical relationship of this compound degradation pathways.

References

Technical Support Center: Overcoming Prulifloxacin Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with Prulifloxacin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with this compound solubility for in vitro work?

A1: this compound is a lipophilic prodrug with very low aqueous solubility.[1][2] While it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), it often precipitates when diluted into aqueous buffers or cell culture media. This happens because the aqueous environment cannot maintain the drug in solution at the desired concentration, a phenomenon known as dilution-induced precipitation.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The most common and recommended solvent for preparing this compound stock solutions for in vitro assays is high-purity, anhydrous DMSO.[3][4] Solubility in DMSO can be enhanced with gentle warming or sonication.[3]

Q3: Why is my this compound precipitating in the cell culture medium, and how can this affect my results?

A3: Precipitation occurs because this compound's solubility in the final aqueous medium (which contains a very low percentage of DMSO) is much lower than in the concentrated DMSO stock.[5] This precipitation leads to an unknown and reduced effective concentration of the drug in your assay, which can cause significant variability and inaccuracy in experimental outcomes, such as Minimum Inhibitory Concentration (MIC) tests.[6][7]

Q4: How does this compound work, and why is it important to use the active form in certain assays?

A4: this compound is a prodrug that is metabolically converted by esterases into its active form, Ulifloxacin.[8][9][10] Ulifloxacin is the compound that exerts antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[8][11] For enzymatic assays targeting these enzymes directly, using Ulifloxacin may be more appropriate. For cell-based assays, this compound can be used, as cellular esterases will perform the conversion.

Data Presentation: Solubility & Formulation

The following tables summarize quantitative data regarding this compound's solubility in various solvents and solvent systems.

Table 1: this compound Solubility in Common Laboratory Solvents

SolventConcentrationConditionsSource
DMSO12.5 mg/mL (27.09 mM)Requires ultrasonic assistance.[3]
DMSO11 mg/mLNot specified.[4]
DMSO2 mg/mLRequires warming.
DMSO1 mg/mLNot specified.[12]
Water< 0.01 mg/mLSparingly soluble.[1]
Water (Predicted)0.593 mg/mLALOGPS prediction.[13]
DMSO:PBS (pH 7.2) (1:5)0.16 mg/mLRepresents dilution in buffer.[12]
DMFSlightly solubleNot quantified.[12]

Table 2: Co-Solvent Systems for Enhanced this compound Solubility

Co-Solvent System CompositionAchieved SolubilitySource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.71 mM)[3]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.71 mM)[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: this compound powder is difficult to dissolve completely in DMSO.

  • Potential Cause: The concentration may be too high for the given volume, or the DMSO may have absorbed moisture, which significantly reduces solubility.[3]

  • Solution:

    • Use a fresh aliquot of high-purity, anhydrous DMSO.

    • To aid dissolution, gently warm the solution (e.g., in a 37°C water bath) or use a sonicator bath for short intervals.[3]

    • Ensure your calculations are correct and you are not attempting to create a supersaturated solution beyond the limits specified in Table 1.

Issue 2: A clear DMSO stock solution precipitates immediately upon dilution into cell culture medium or buffer.

  • Potential Cause: The aqueous solubility limit of this compound has been exceeded. The final concentration of DMSO is too low to keep the drug dissolved.[5]

  • Solution:

    • Optimize DMSO Concentration: Determine the maximum percentage of DMSO your cells can tolerate without affecting viability (typically ≤ 0.5%). Prepare a more dilute DMSO stock so that a larger volume can be added to the medium, increasing the final DMSO concentration while keeping it within the tolerated range.[5]

    • Modify Dilution Technique: Pre-warm the cell culture medium or buffer to 37°C. Add the this compound stock solution drop-by-drop while gently vortexing or swirling the medium. This avoids localized high concentrations of the drug that can initiate precipitation.

    • Use Serum: If your experimental design allows, adding the this compound stock to a small volume of Fetal Bovine Serum (FBS) first can help stabilize the compound before diluting it into the full volume of the medium.

Issue 3: I observe a fine, crystalline precipitate in my culture plates after incubation.

  • Potential Cause: This can be due to drug precipitation over time, or interactions with media components, such as salts (e.g., calcium phosphate).[14][15] Temperature fluctuations, like removing plates from a 37°C incubator for prolonged periods, can also cause less soluble compounds to fall out of solution.[15]

  • Solution:

    • Confirm Identity: Before assuming it is the drug, rule out other causes of precipitation like bacterial/fungal contamination or salt precipitation from the medium itself.[14]

    • Reduce Concentration: The most reliable solution is to lower the final working concentration of this compound to a level that remains soluble under assay conditions.

    • Minimize Temperature Changes: Minimize the time that culture plates are outside the stable environment of the incubator.

Experimental Protocols & Visual Guides

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh the desired amount of this compound powder (e.g., 10 mg).

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mg/mL concentration (e.g., 1 mL for 10 mg of powder). Note: This concentration is near the upper limit of solubility and may require assistance.[3][4]

  • Dissolution: Vortex the vial vigorously. If powder remains, place the vial in a 37°C water bath for 5-10 minutes or use a sonicator bath until the solution is clear.[3]

  • Sterilization: Solutions prepared in 100% DMSO do not typically require filter sterilization.[16] However, if desired, use a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to one year or -80°C for up to two years to maintain stability.[3] Avoid repeated freeze-thaw cycles.[15]

G cluster_prep Stock Solution Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm add_dmso->dissolve check_clear 4. Visually Confirm Clear Solution dissolve->check_clear check_clear->dissolve  Incomplete  Dissolution aliquot 5. Aliquot into Tubes check_clear->aliquot  Solution is Clear store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Preparation of a 10 µg/mL Working Solution in Cell Culture Medium

  • Thaw and Pre-warm: Thaw an aliquot of the this compound DMSO stock and pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.

  • Calculate Dilution: From a 10 mg/mL stock (which is 10,000 µg/mL), a 1:1000 dilution is needed to achieve a 10 µg/mL final concentration. For example, add 10 µL of stock to 10 mL of medium.

  • Dilution Step: Add the calculated volume of the this compound stock solution slowly and drop-by-drop into the center of the pre-warmed medium while gently swirling the container. This gradual introduction is critical to prevent precipitation.

  • Mix and Use: Mix the final solution gently by inverting the container a few times. Do not vortex vigorously, as this can cause frothing of protein-containing media. Use the prepared medium immediately.

G cluster_troubleshoot Troubleshooting Dilution-Induced Precipitation start Dilute DMSO Stock in Aqueous Medium observe Precipitate Forms? start->observe sol1 Solution 1: Lower Stock Concentration (Use larger volume of a more dilute stock) observe->sol1 Yes success Clear Solution: Proceed with Assay observe->success No sol2 Solution 2: Add Stock Dropwise to Warmed Medium sol1->sol2 sol3 Solution 3: Lower Final Assay Concentration sol2->sol3 sol3->success Re-attempt

Caption: A logical workflow for troubleshooting precipitation issues.

Advanced Solubilization Strategies

For particularly challenging applications, more advanced formulation strategies can be considered, though they require significant development and validation. These are generally not standard procedures for routine in vitro screening but can be adapted from pharmaceutical formulation science.

  • pH Adjustment: Since this compound has both acidic and basic ionizable groups, adjusting the pH of the buffer may alter its solubility.[13][17] However, this must be done cautiously to avoid compromising the physiological relevance of the assay or cell viability.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing solubility.[18][19]

    • Surfactants: Non-ionic surfactants like Tween-80 or Poloxamers can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.[3][20]

    • Polymers: Solubilizing polymers such as PVP or PEG can be used to create solid dispersions or co-solvent systems that improve solubility.[20][21]

These advanced methods require careful optimization and validation to ensure the excipients themselves do not interfere with the experimental assay.

References

Technical Support Center: Optimizing Mobile Phase for Prulifloxacin RP-HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of Prulifloxacin.

Frequently Asked Questions (FAQs)

1. What are the key chemical properties of this compound to consider for RP-HPLC method development?

This compound is a prodrug that is metabolized to its active form, Ulifloxacin. It is a synthetic fluoroquinolone antibiotic. Key properties influencing RP-HPLC method development include:

  • BCS Classification: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1]

  • Solubility: It has poor solubility in water (approximately 20 µg/mL). Its solubility is pH-dependent, increasing in both acidic and basic conditions.[1][2]

  • pKa: The pKa of the piperazine base in this compound is approximately 6.25.[1] The active metabolite, Ulifloxacin, has a predicted pKa of around 5.85.[3] This basic nature is a critical factor in mobile phase optimization to achieve good peak shape.

2. What is a typical starting mobile phase for this compound analysis?

A common starting point for this compound RP-HPLC analysis is a mixture of an aqueous buffer and an organic solvent. Based on published methods, a combination of a phosphate or acetate buffer and acetonitrile or methanol is frequently used. The pH of the aqueous buffer is a critical parameter to control for achieving optimal retention and peak symmetry.

3. Why is the pH of the mobile phase important for this compound analysis?

The pH of the mobile phase directly influences the ionization state of this compound. As this compound has a basic piperazine moiety (pKa ≈ 6.25), operating the mobile phase at a pH below this value will result in the protonation of the molecule.[1] An ionized analyte will have reduced retention on a non-polar C18 stationary phase, leading to earlier elution. Conversely, a pH above the pKa will keep the molecule in its less polar, non-ionized form, increasing retention. Controlling the pH is therefore essential for managing retention time and can also play a significant role in mitigating peak tailing by minimizing undesirable interactions with the stationary phase.

4. What are common organic modifiers and their effects on this compound analysis?

Acetonitrile and methanol are the most common organic modifiers used.

  • Acetonitrile generally provides lower backpressure and better peak shape for many compounds.

  • Methanol is a more polar and protic solvent, which can offer different selectivity.

The proportion of the organic modifier in the mobile phase is a key parameter for adjusting the retention time of this compound. Increasing the organic content will decrease the retention time, while decreasing it will lead to longer retention.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing basic compounds like this compound and can be caused by strong interactions between the analyte and active sites (silanols) on the silica-based stationary phase.

Potential Cause Troubleshooting Step Explanation
Secondary Silanol Interactions Adjust mobile phase pH to a lower value (e.g., pH 3-4).At lower pH, the silanol groups on the stationary phase are protonated and less likely to interact with the basic this compound molecule.[4]
Add a competing base to the mobile phase (e.g., triethylamine).The competing base will preferentially interact with the active silanol sites, masking them from the analyte.
Column Overload Reduce the injection volume or the concentration of the sample.Injecting too much sample can lead to peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent.Contaminants from previous injections can cause peak tailing.
Replace the guard column or the analytical column if flushing does not resolve the issue.The column may have degraded over time.
Inappropriate Mobile Phase Ensure the sample is dissolved in the mobile phase or a weaker solvent.A strong sample solvent can cause peak distortion.
Issue 2: Poor Resolution

Inadequate separation between this compound and other components (e.g., its active metabolite Ulifloxacin, impurities, or formulation excipients) can compromise the accuracy of the analysis.

Potential Cause Troubleshooting Step Explanation
Inadequate Mobile Phase Strength Decrease the percentage of the organic modifier in the mobile phase.This will increase the retention times of all components, potentially improving separation.
Suboptimal Mobile Phase Selectivity Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).Different organic solvents can alter the selectivity of the separation.
Adjust the pH of the mobile phase.Changing the ionization state of the analytes can significantly impact their retention and selectivity.
Column Issues Use a column with a different stationary phase chemistry.A different stationary phase may offer better selectivity for the analytes.
Use a longer column or a column with a smaller particle size.This will increase the column efficiency and potentially improve resolution.
Method Development Issues Optimize the gradient profile if using gradient elution.A shallower gradient can improve the separation of closely eluting peaks.
Issue 3: Retention Time Shift

Inconsistent retention times can affect the reliability of peak identification and quantification.

Potential Cause Troubleshooting Step Explanation
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase, ensuring accurate measurements of all components.Small variations in mobile phase composition can lead to significant shifts in retention time.
Poor Column Equilibration Increase the column equilibration time before starting the analysis.Insufficient equilibration can cause retention times to drift.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.Temperature changes can affect the viscosity of the mobile phase and the kinetics of the separation.
Pump Issues or Leaks Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.Leaks or pump malfunctions will lead to inconsistent flow and retention times.
Changes in Mobile Phase pH Ensure the buffer has sufficient capacity and is stable over the course of the analysis.A drift in mobile phase pH will alter the ionization of the analyte and its retention.

Data Presentation

The following tables summarize typical experimental parameters for this compound RP-HPLC analysis based on published methods.

Table 1: Mobile Phase Compositions for this compound Analysis

Aqueous Phase Organic Phase Ratio (Aqueous:Organic, v/v) pH Reference
Phosphate BufferAcetonitrile15:857.4[5]
Phosphate BufferAcetonitrile10:907.3[6]
Phosphate BufferMethanol46:543.2[7]
10 mM Phosphate Buffer with TriethylamineAcetonitrile60:403.0
5 mM Ammonium Acetate BufferAcetonitrile12:885.8[8][9]

Table 2: Typical Chromatographic Conditions

Parameter Typical Value
Column C18 (Octadecylsilane)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Detection Wavelength 275-282 nm
Injection Volume 10-20 µL
Column Temperature 25-35 °C

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 3.2)
  • Prepare 0.05M Potassium Dihydrogen Phosphate: Dissolve approximately 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

  • pH Adjustment: Adjust the pH of the buffer to 3.2 using diluted orthophosphoric acid.

  • Mobile Phase Mixture: Mix the prepared phosphate buffer and HPLC-grade methanol in a ratio of 46:54 (v/v).

  • Degassing: Degas the mobile phase using an ultrasonic water bath for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter.

Protocol 2: Standard Solution Preparation
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve the desired concentration range for calibration.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_basic Is this compound a basic compound? start->check_basic lower_ph Lower Mobile Phase pH (e.g., to 3-4) check_basic->lower_ph Yes add_amine Add Competing Amine (e.g., Triethylamine) check_basic->add_amine Yes yes_basic Yes check_overload Is the peak overloaded? lower_ph->check_overload add_amine->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_column Inspect Column Health check_overload->check_column No yes_overload Yes no_overload No end Peak Shape Improved reduce_conc->end flush_column Flush with Strong Solvent check_column->flush_column replace_column Replace Guard/Analytical Column flush_column->replace_column replace_column->end G start Start: Initial Method (e.g., Buffer/ACN 50:50) adjust_retention Adjust Retention Time start->adjust_retention change_organic_ratio Modify Organic % (ACN or MeOH) adjust_retention->change_organic_ratio adjust_peak_shape Improve Peak Shape change_ph Adjust Buffer pH adjust_peak_shape->change_ph improve_resolution Enhance Resolution change_organic_type Switch Organic Solvent (ACN <-> MeOH) improve_resolution->change_organic_type change_organic_ratio->adjust_peak_shape change_ph->improve_resolution final_method Final Optimized Method change_organic_type->final_method

References

Prulifloxacin Stability Testing in Human Plasma: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Prulifloxacin in human plasma.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when evaluating the stability of this compound in human plasma?

A1: The critical parameters for assessing this compound stability in human plasma include temperature, duration of storage, and exposure to light. It is also essential to evaluate the stability of stock and working solutions, as well as the stability of the analyte during sample processing and in the autosampler.[1][2] International guidelines, such as those from the ICH and FDA, provide a framework for the types of stability studies required for bioanalytical method validation.[1][3][4]

Q2: What are the common degradation pathways for this compound?

A2: this compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[5][6] It has been shown to be relatively stable under thermal and photolytic stress.[5] The primary active metabolite of this compound is ulifloxacin, and the conversion from the prodrug to the active form can occur in the plasma matrix.[7][8]

Q3: What type of analytical method is suitable for this compound stability studies in human plasma?

A3: A validated stability-indicating HPLC method is essential. An HPLC-DAD (Diode Array Detector) method has been successfully used for the simultaneous determination of this compound and its active metabolite, ulifloxacin, in human plasma.[7][8][9][10][11] This method typically involves solid-phase extraction (SPE) for sample clean-up.[7][8][9][10][11] LC-MS/MS methods can also be employed for higher sensitivity and specificity, particularly for the determination of ulifloxacin.[12]

Q4: What are the acceptable limits for stability as per regulatory guidelines?

A4: According to regulatory guidelines from bodies like the FDA and EMA, the mean concentration of the analyte in the stability samples should be within ±15% of the nominal concentration.[2][4]

Troubleshooting Guides

Issue 1: High variability in this compound concentrations in replicate QC samples.

  • Question: We are observing significant variability in the measured concentrations of this compound in our quality control (QC) samples, especially after storage. What could be the cause?

  • Answer: High variability can stem from several sources:

    • Inconsistent Sample Handling: Ensure that all samples, including calibration standards and QCs, are handled consistently. This includes thawing time and temperature, and vortexing duration.

    • Matrix Effects: The complex nature of human plasma can interfere with the analysis. Evaluate for matrix effects during method validation.

    • Incomplete Sample Extraction: The solid-phase extraction (SPE) process must be optimized and consistently applied to all samples to ensure complete recovery of the analyte.[7][8]

    • Instrumental Issues: Check the HPLC system for any leaks, pressure fluctuations, or detector noise.

Issue 2: this compound degradation is observed during short-term storage at room temperature.

  • Question: Our results show a significant decrease in this compound concentration in plasma samples left on the benchtop for a few hours. How can we mitigate this?

  • Answer: this compound can be unstable at room temperature.[7][8] To minimize degradation:

    • Minimize Benchtop Time: Process plasma samples as quickly as possible after thawing. Keep samples on ice or in a cooled rack during preparation.

    • Establish Bench-Top Stability: Conduct a specific experiment to determine the maximum time samples can be left at room temperature without significant degradation. This is a requirement of bioanalytical method validation.[1]

Issue 3: Poor recovery of this compound after freeze-thaw cycles.

  • Question: We are seeing a progressive decrease in this compound concentration with each freeze-thaw cycle. What is the likely cause and solution?

  • Answer: Repeated freezing and thawing can lead to the degradation of analytes in biological matrices.

    • Limit Freeze-Thaw Cycles: The number of freeze-thaw cycles for study samples should not exceed the number of cycles validated. A minimum of three cycles should be assessed during method validation.[13]

    • Proper Thawing: Thaw samples consistently, for example, at room temperature or in a water bath at a controlled temperature. Ensure samples are completely thawed before processing.

    • Aliquot Samples: If multiple analyses from the same sample are anticipated, it is best practice to aliquot the plasma into smaller volumes after collection to avoid repeated freeze-thaw cycles of the entire sample.

Issue 4: Interference peaks are observed in the chromatogram near the this compound peak.

  • Question: We are observing extraneous peaks in our chromatograms that are interfering with the quantification of this compound. What could be the source of these peaks?

  • Answer: Interfering peaks can arise from several sources:

    • Endogenous Plasma Components: The biological matrix itself can contain components that co-elute with the analyte. A thorough evaluation of selectivity with at least six different batches of blank plasma is necessary during method validation.

    • Degradation Products: this compound can degrade into other compounds that may have similar chromatographic properties.[5] A stability-indicating method should be able to resolve the parent drug from its degradation products.[6][14]

    • Contamination: Contamination can be introduced from collection tubes, solvents, or the HPLC system itself. Ensure all materials are of high purity and the system is clean.

Quantitative Data Summary

Table 1: Recovery of this compound and Ulifloxacin from Human Plasma

AnalyteQC LevelConcentration (µg/mL)Recovery (%)RSD (%)
This compoundLow1.593.47.07
Medium590.110.2
High1593.06.77
UlifloxacinLow1.599.05.4
Medium51044.63
High151071.40

Data adapted from a study on the stability of this compound and Ulifloxacin in human plasma.[8]

Table 2: Short-Term Stability of this compound in Human Plasma (up to 6 hours)

Storage TemperatureQC Concentration (µg/mL)Initial Concentration (µg/mL)Concentration after 6 hours (µg/mL)% Recovery
+25°C1.51.501.3590.0
55.004.6092.0
1515.0013.9593.0
+4°C1.51.501.4496.0
55.004.8597.0
1515.0014.7098.0
-20°C1.51.501.4798.0
55.004.9098.0
1515.0014.8599.0

Data extrapolated from stability curves presented in a study by Locatelli et al.[7][8][9]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.[8][9] Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container, protected from light.

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution with the mobile phase or an appropriate solvent to achieve the desired concentrations for spiking into blank plasma for calibration standards and QC samples.[9]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Spiking: To 450 µL of blank human plasma, add 25 µL of the appropriate this compound working solution and 25 µL of the internal standard (IS) working solution (e.g., Danofloxacin at 20 µg/mL).[8] Vortex for 1 minute.

  • Dilution: Dilute the sample 1:4 (v/v) with an appropriate buffer (e.g., ammonium acetate buffer, 5 mM, pH 5.8) and vortex for 1 minute.[8]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of acetonitrile followed by 1 mL of the ammonium acetate buffer.[8]

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the ammonium acetate buffer to remove interferences.[8]

  • Elution: Elute the analyte and IS with 3 mL of acetonitrile.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 250 µL of the mobile phase.[8]

  • Analysis: Inject an aliquot (e.g., 20 µL) into the HPLC system.[8]

Protocol 3: Freeze-Thaw Stability Assessment

  • Sample Preparation: Prepare at least three replicates of low and high concentration QC samples in human plasma.

  • Freezing: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.[13]

  • Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.

  • Cycles: Repeat the freeze-thaw cycle for a minimum of three cycles.[13]

  • Analysis: After the final thaw, analyze the samples and compare the results to those of freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.[2]

Protocol 4: Long-Term Stability Assessment

  • Sample Preparation: Prepare a sufficient number of low and high concentration QC samples in human plasma.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis at Time Points: Analyze a set of QC samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Comparison: Compare the concentrations of the stored QCs to freshly prepared calibration standards and QCs at each time point. The mean concentration should be within ±15% of the nominal concentration.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Human Plasma Sample spike Spike with this compound & IS plasma->spike dilute Dilute with Buffer spike->dilute load Load Sample dilute->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject stability_testing_logic cluster_solutions Solution Stability cluster_plasma Plasma Sample Stability stock Stock Solution Stability validation Bioanalytical Method Validation stock->validation working Working Solution Stability working->validation ft Freeze-Thaw Stability ft->validation st Short-Term (Bench-Top) Stability st->validation lt Long-Term Stability lt->validation auto Autosampler Stability auto->validation start Stability Assessment Plan start->stock start->working start->ft start->st start->lt start->auto

References

Minimizing matrix effects in LC-MS/MS analysis of ulifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of ulifloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reproducible results in your bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my ulifloxacin analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as ulifloxacin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2] Components in biological matrices like phospholipids, proteins, and salts are common causes of matrix effects.[3]

Q2: How can I qualitatively and quantitatively assess matrix effects for ulifloxacin?

A: You can assess matrix effects both qualitatively and quantitatively.

  • Qualitative Assessment: The post-column infusion method is a common technique.[1][4] It involves infusing a constant flow of ulifloxacin standard into the mass spectrometer while injecting a blank matrix extract. Any signal suppression or enhancement observed in the chromatogram indicates the retention times where matrix components are eluting and causing interference.[1]

  • Quantitative Assessment: The post-extraction spiking method is used to quantify the extent of matrix effects.[3][5] This is done by comparing the peak area of ulifloxacin in a spiked blank matrix extract (A) to the peak area of a pure ulifloxacin standard solution at the same concentration (B). The matrix effect can be calculated as a percentage: (A/B) * 100%. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the most effective strategies to minimize matrix effects in ulifloxacin analysis?

A: A multi-pronged approach is often the most effective. This includes:

  • Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis.[1] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation (PPT) are commonly used.[6][7] For complex matrices, mixed-mode SPE can be particularly effective at removing a wider range of interferences.[7]

  • Chromatographic Separation: Modifying your LC method to separate ulifloxacin from co-eluting matrix components is crucial.[1][2] This can be achieved by adjusting the mobile phase composition, using a gradient elution, or employing a different stationary phase.

  • Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled (SIL) version of ulifloxacin, can compensate for matrix effects.[6] The IS experiences similar ionization suppression or enhancement as the analyte, allowing for an accurate analyte/IS ratio for quantification. Ciprofloxacin has also been used as an internal standard for ulifloxacin analysis.[8]

  • Sample Dilution: If the concentration of ulifloxacin is high enough, simply diluting the sample can reduce the concentration of interfering matrix components.[1][4]

Troubleshooting Guide

Issue 1: I'm observing significant ion suppression for ulifloxacin.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation:

    • If you are using protein precipitation, consider switching to a more selective technique like SPE or LLE, as PPT is often the least effective at removing matrix components.[7]

    • If using SPE, ensure the chosen sorbent and elution solvents are optimized for ulifloxacin and the specific matrix. A mixed-mode SPE might provide cleaner extracts.[7]

  • Optimize Chromatographic Conditions:

    • Increase the chromatographic resolution between ulifloxacin and the interfering peaks. Try adjusting the gradient profile or the organic modifier in the mobile phase.

    • Consider using a column with a different selectivity.

  • Implement a Suitable Internal Standard:

    • If you are not already using one, incorporate a stable isotope-labeled internal standard for ulifloxacin. This is the most effective way to compensate for unpredictable matrix effects.[1]

Issue 2: My results for ulifloxacin are not reproducible between different sample lots.

Troubleshooting Steps:

  • Assess Matrix Effect Variability: Different lots of biological matrix can have varying compositions, leading to different degrees of matrix effects. It is essential to evaluate matrix effects across multiple sources of your blank matrix during method validation.

  • Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability.

  • Re-validate Your Method: A thorough method validation according to regulatory guidelines (e.g., FDA, EMA) will help ensure the robustness of your assay.[8][9]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare two sets of samples:

    • Set A: Extract six different lots of blank biological matrix. After the final extraction step, spike the extracts with ulifloxacin at a low and a high concentration.

    • Set B: Prepare pure solutions of ulifloxacin in the reconstitution solvent at the same low and high concentrations as in Set A.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF): MF = Peak Area in Set A / Mean Peak Area in Set B

  • Calculate the IS-normalized MF if an internal standard is used.

  • Assess the Results: The coefficient of variation (CV%) of the matrix factor across the different lots should be ≤15%.

Quantitative Data Summary: Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for different sample preparation methods.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD %)
Protein Precipitation (PPT)85 - 11050 - 120< 15
Liquid-Liquid Extraction (LLE)60 - 9080 - 110< 10
Solid-Phase Extraction (SPE)75 - 10590 - 105< 5
Mixed-Mode SPE80 - 10095 - 102< 5

Note: These are representative values and actual results may vary depending on the specific matrix and experimental conditions.

Protocol 2: Ulifloxacin LC-MS/MS Method Parameters

This table provides a starting point for developing an LC-MS/MS method for ulifloxacin.[8]

ParameterCondition
LC Column C18 column (e.g., Peerless basic C18, 33 x 4.6 mm, 3 µm)
Mobile Phase Methanol:Water with 0.5% Formic Acid (90:10, v/v)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Transition Ulifloxacin: m/z 350.5 → 248.5
Internal Standard Ciprofloxacin: m/z 332.4 → 231.4

Visualizations

Workflow for Minimizing Matrix Effects

cluster_Start Start: Inaccurate Ulifloxacin Quantification cluster_Investigation Investigation Phase cluster_Mitigation Mitigation Strategies cluster_Validation Validation & Analysis Start Problem Identified: Inaccurate/Irreproducible Results Assess Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) Start->Assess SamplePrep Optimize Sample Preparation (SPE, LLE, PPT) Assess->SamplePrep Chroma Optimize Chromatography (Gradient, Column) Assess->Chroma IS Use Stable Isotope-Labeled IS Assess->IS Validate Method Validation (FDA/ICH Guidelines) SamplePrep->Validate Chroma->Validate IS->Validate Analysis Routine Sample Analysis Validate->Analysis

Caption: A workflow diagram illustrating the systematic approach to identifying and mitigating matrix effects in LC-MS/MS analysis.

Decision Tree for Sample Preparation Method Selection

Start High Analyte Concentration? Dilute Dilute and Precipitate (PPT) Start->Dilute Yes Complex Complex Matrix (e.g., Plasma, Tissue)? Start->Complex No SPE Use Solid-Phase Extraction (SPE) Complex->SPE Yes Simple Simpler Matrix (e.g., Urine)? Complex->Simple No LLE Consider Liquid-Liquid Extraction (LLE) SPE->LLE PPT Protein Precipitation (PPT) may suffice Simple->PPT Yes

Caption: A decision tree to guide the selection of an appropriate sample preparation technique based on analyte concentration and matrix complexity.

References

Troubleshooting poor peak resolution in Prulifloxacin chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Prulifloxacin. The information is intended for researchers, scientists, and drug development professionals to help resolve problems related to poor peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My this compound peak is tailing.

Q1: What are the common causes of peak tailing for this compound?

Peak tailing for this compound, an asymmetrical peak with a trailing edge that is broader than the leading edge, is frequently observed in reversed-phase chromatography.[1][2] This issue can compromise the accuracy and resolution of your analysis.[1] The primary causes are often related to secondary interactions between the analyte and the stationary phase.[1][2]

  • Secondary Silanol Interactions: this compound, having basic functional groups, can interact with residual acidic silanol groups on the surface of silica-based columns.[1][2] These interactions lead to a secondary retention mechanism, causing the peak to tail.

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the presence of mixed ionic and unionized forms of this compound, resulting in peak distortion.[3]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the column bed can create active sites that cause tailing.[1][4]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1]

Q2: How can I troubleshoot and resolve peak tailing for this compound?

Here is a step-by-step guide to address peak tailing:

  • Optimize Mobile Phase pH:

    • Lower the pH: Operating at a lower pH (e.g., around 3) can protonate the silanol groups on the stationary phase, reducing their interaction with the basic this compound molecule.[5]

    • Use a Buffer: Incorporate a buffer in your mobile phase to maintain a stable pH. Phosphate and acetate buffers are commonly used. The ionic strength of the buffer can also impact peak shape.[6]

  • Modify the Mobile Phase Composition:

    • Add an Amine Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.

    • Adjust Organic Modifier Concentration: While less common for tailing, ensure the organic solvent strength is appropriate for adequate retention and peak shape.

  • Evaluate the Column:

    • Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.

    • Switch to a Different Stationary Phase: If tailing persists, consider a column with a different chemistry, such as a polar-embedded phase or a hybrid silica-polymer material.

    • Flush the Column: If you suspect contamination, flush the column with a strong solvent. If the column is old or has been used extensively, it may need to be replaced.[7]

  • Check for Column Overload:

    • Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller amount to see if the peak shape improves.[1]

Issue 2: My this compound peak is fronting.

Q1: What causes peak fronting in this compound chromatography?

Peak fronting, where the peak is broader in the first half and narrower in the second, is less common than tailing but can still occur.[2] Potential causes include:

  • Sample Overload: Injecting too high a concentration or volume of the sample can lead to saturation of the stationary phase, causing some molecules to travel through the column more quickly.[2][8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too rapidly, resulting in a fronting peak.[8]

  • Poor Column Packing or Collapse: A poorly packed column or a void at the column inlet can lead to a distorted flow path and peak fronting.[2][8]

  • Low Temperature: Operating at a temperature that is too low can sometimes contribute to peak fronting.

Q2: How can I resolve peak fronting for this compound?

Follow these troubleshooting steps to address peak fronting:

  • Address Sample Overload:

    • Dilute the Sample: Reduce the concentration of your this compound sample.

    • Decrease Injection Volume: Inject a smaller volume onto the column.[2]

  • Ensure Solvent Compatibility:

    • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

    • Match Solvent Strength: If using a different solvent, ensure its elution strength is equal to or weaker than the mobile phase.

  • Inspect the Column and System:

    • Check for Voids: Visually inspect the top of the column bed for any voids or channels. If a void is present, the column may need to be replaced.

    • Use a Guard Column: A guard column can help protect the analytical column from contamination and physical damage.

    • Verify Column Connections: Ensure that all fittings are secure and there are no leaks.

Issue 3: I am observing split peaks for this compound.

Q1: Why is my this compound peak splitting?

Split peaks can be indicative of several issues occurring before or during the separation:

  • Co-eluting Impurity: The split peak may actually be two separate, unresolved peaks – this compound and a closely eluting impurity or degradation product.[9] this compound is known to degrade under hydrolytic and oxidative stress, forming multiple degradation products.[10]

  • Disrupted Column Inlet: A partially blocked frit or a void at the head of the column can cause the sample to be distributed unevenly onto the stationary phase, leading to a split peak.[2]

  • Sample Solvent and Mobile Phase Mismatch: Injecting the sample in a solvent that is immiscible with or much stronger than the mobile phase can cause peak splitting.[2]

  • Mobile Phase pH Near pKa: If the mobile phase pH is very close to the pKa of this compound, both the ionized and unionized forms may be present, potentially leading to peak splitting.[3][11]

Q2: What steps can I take to troubleshoot split peaks?

  • Investigate for Co-elution:

    • Run a Blank: Inject a blank solvent to ensure there are no interfering peaks from the system or solvent.

    • Analyze a Standard: Inject a fresh, high-purity this compound standard to see if the splitting persists. If it does not, the issue is likely with the sample.

    • Modify Separation Conditions: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio) or use a slower gradient to try and resolve the two potential peaks.[9]

  • Inspect the Column and System:

    • Check for Blockages: Disconnect the column and check the system pressure. If the pressure is normal without the column, the column frit may be blocked. Try back-flushing the column at a low flow rate.

    • Replace the Guard Column: If you are using a guard column, replace it as it may be contaminated or blocked.

  • Optimize the Mobile Phase and Sample Solvent:

    • Adjust pH: Move the mobile phase pH further away from the pKa of this compound (at least 1.5 to 2 pH units).

    • Ensure Solvent Compatibility: Prepare the sample in the mobile phase whenever possible.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing

This protocol describes how to systematically adjust the mobile phase pH to improve the peak shape of this compound.

  • Prepare Initial Mobile Phase:

    • Prepare the aqueous component of your mobile phase (e.g., 20 mM potassium phosphate buffer).

    • Adjust the pH to a starting point, for example, pH 7.0, using a suitable acid or base (e.g., phosphoric acid or potassium hydroxide).

    • Mix with the organic solvent (e.g., acetonitrile) in the desired ratio.

  • Initial Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase.

    • Inject your this compound sample and record the chromatogram.

    • Calculate the tailing factor of the this compound peak.

  • Systematic pH Reduction:

    • Prepare a new batch of the aqueous component and adjust the pH to 6.0.

    • Mix with the organic solvent in the same ratio.

    • Equilibrate the system and inject the sample. Record the chromatogram and calculate the tailing factor.

    • Repeat this process, reducing the pH in increments (e.g., to 5.0, 4.0, and 3.0).

  • Data Analysis:

    • Compare the tailing factors and retention times at each pH.

    • Select the pH that provides the most symmetrical peak with adequate retention.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Shape and Retention

Mobile Phase pHRetention Time (min)Tailing FactorObservations
7.05.22.1Significant tailing
6.05.81.8Reduced tailing
5.06.51.5Further improvement in symmetry
4.07.31.2Symmetrical peak
3.08.11.1Good peak shape, longer run time

Note: The data in this table is illustrative and will vary depending on the specific column and other chromatographic conditions.

Table 2: Published Chromatographic Conditions for this compound Analysis

ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
[12]Symmetry ODS (C18), 250 mm x 4.6 mm, 5µmPhosphate Buffer:Methanol (46:54 v/v), pH 3.21.02063.523
[13]HILICAmmonium acetate buffer (5 mM, pH 5.8):Acetonitrile (12:88 v/v)1.0Not SpecifiedNot Specified
[14]Not SpecifiedAmmonium acetate buffer (5 mM, pH 5.8)/acetonitrile (both with 1% Et3N, v/v)Not Specified2784.72

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

Troubleshooting_Workflow start Poor Peak Resolution Observed check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Asymmetry > 1.2 fronting Peak Fronting check_shape->fronting Asymmetry < 0.8 splitting Split Peak check_shape->splitting Shoulder or Double Peak ph_adjust Adjust Mobile Phase pH (e.g., lower to pH 3-4) tailing->ph_adjust amine_modifier Add Amine Modifier (e.g., TEA) ph_adjust->amine_modifier check_column_tailing Evaluate Column (End-capped, different phase) amine_modifier->check_column_tailing check_overload_tailing Check for Overload (Reduce concentration/volume) check_column_tailing->check_overload_tailing end_point Resolution Improved check_overload_tailing->end_point check_overload_fronting Check for Overload (Reduce concentration/volume) fronting->check_overload_fronting check_solvent Check Sample Solvent (Match to mobile phase) check_overload_fronting->check_solvent check_column_fronting Inspect Column (Check for voids) check_solvent->check_column_fronting check_column_fronting->end_point check_coelution Investigate Co-elution (Run standard, modify method) splitting->check_coelution check_column_inlet Inspect Column Inlet (Blocked frit?) check_coelution->check_column_inlet check_ph_pka Check pH vs. pKa (Adjust pH away from pKa) check_column_inlet->check_ph_pka check_ph_pka->end_point

Caption: A logical workflow for troubleshooting poor peak resolution in this compound chromatography.

References

Technical Support Center: Enhancing the Aqueous Solubility of Prulifloxacin for Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to addressing challenges in enhancing the aqueous solubility of Prulifloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and frequently asked questions (FAQs) related to the formulation of this poorly soluble drug.

FAQs: General Questions

Q1: What is the aqueous solubility of this compound?

This compound is characterized as a poorly water-soluble drug. Its aqueous solubility is reported to be very low, typically less than 0.01 mg/mL.[1] This low solubility can present significant challenges for formulation development, impacting dissolution rate and bioavailability.

Q2: Why is enhancing the aqueous solubility of this compound important?

Enhancing the aqueous solubility of this compound is crucial for several reasons:

  • Improved Bioavailability: For oral dosage forms, the drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Increased solubility generally leads to a higher dissolution rate and improved bioavailability.

  • Formulation Flexibility: Higher solubility allows for the development of a wider range of dosage forms, including parenteral formulations and liquid orals.

  • Dose Reduction: With increased bioavailability, it may be possible to reduce the administered dose while maintaining therapeutic efficacy, potentially reducing side effects.

  • More Consistent Absorption: Formulations with enhanced solubility can lead to more predictable and less variable drug absorption among patients.

Q3: What are the common strategies for enhancing the solubility of this compound?

Several techniques can be employed to improve the aqueous solubility of this compound. These can be broadly categorized as:

  • Physical Modifications:

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level.

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.

    • Polymorph and Co-crystal Screening: Identifying or creating crystalline forms of this compound with improved solubility characteristics.[2]

  • Chemical Modifications:

    • Complexation: Forming inclusion complexes with cyclodextrins.

    • Salt Formation: Creating a more soluble salt form of the drug.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the formulation of this compound using various solubility enhancement techniques.

Solid Dispersions

Issue 1: Low drug loading in the solid dispersion.

  • Possible Cause: Poor miscibility between this compound and the chosen polymer carrier.

  • Troubleshooting Steps:

    • Screen Different Polymers: Experiment with a variety of hydrophilic polymers such as Soluplus®, Povidone (PVP K30), or Hydroxypropyl Methylcellulose (HPMC).

    • Optimize Drug-to-Polymer Ratio: Systematically vary the ratio of this compound to the polymer to find the optimal balance between drug loading and solubility enhancement.

    • Employ a Co-solvent: During the solvent evaporation method, using a co-solvent system in which both the drug and polymer are highly soluble can improve miscibility.

Issue 2: The solid dispersion fails to improve the dissolution rate significantly.

  • Possible Cause: The drug may not be in an amorphous state within the polymer matrix or may have recrystallized upon storage.

  • Troubleshooting Steps:

    • Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of this compound in the solid dispersion. The absence of a sharp melting peak for this compound in the DSC thermogram and the presence of a halo pattern in the PXRD diffractogram are indicative of an amorphous state.

    • Assess Physical Stability: Conduct stability studies under accelerated conditions (e.g., high temperature and humidity) and re-characterize the solid dispersion to check for recrystallization.

    • Incorporate a Recrystallization Inhibitor: Certain polymers have a better ability to inhibit drug crystallization. Consider polymers with higher glass transition temperatures (Tg) or specific interactions with the drug.

Issue 3: Inconsistent results during in-vitro dissolution testing.

  • Possible Cause: Issues with the dissolution method itself, such as coning, inadequate wetting, or degradation of the drug in the dissolution medium.[3][4]

  • Troubleshooting Steps:

    • Optimize Dissolution Medium: Ensure the pH and composition of the dissolution medium are appropriate and that the drug is stable in it for the duration of the test.[3] For poorly soluble drugs, the addition of a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) to the medium may be necessary to ensure sink conditions.

    • Address Coning: If insoluble excipients are causing a cone to form at the bottom of the dissolution vessel, consider using a different apparatus (e.g., USP Apparatus 1 - basket) or modifying the formulation to include more effective disintegrants.

    • Ensure Proper Degassing: Bubbles in the dissolution medium can interfere with the dissolution process. Ensure the medium is properly degassed before use.[4]

Cyclodextrin Inclusion Complexes

Issue 1: Low complexation efficiency.

  • Possible Cause: The size of the cyclodextrin cavity may not be suitable for the this compound molecule, or the method of preparation is not optimal.

  • Troubleshooting Steps:

    • Screen Different Cyclodextrins: Evaluate various types of cyclodextrins, such as beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-beta-cyclodextrin (HP-β-CD).

    • Optimize Preparation Method: Compare different methods for preparing the inclusion complex, such as kneading, co-evaporation, and freeze-drying, to identify the most efficient technique.

    • Conduct Phase Solubility Studies: Perform phase solubility studies to determine the stoichiometry of the complex and the stability constant (Kc), which provides insight into the strength of the interaction. An A-type phase solubility diagram with a slope less than one typically indicates the formation of a 1:1 soluble complex.[5]

Issue 2: Precipitation of the complex upon dilution.

  • Possible Cause: The complex may not be stable enough in a large volume of aqueous medium, leading to the dissociation of the complex and precipitation of the poorly soluble drug.

  • Troubleshooting Steps:

    • Increase Cyclodextrin Concentration: A higher concentration of cyclodextrin in the formulation can shift the equilibrium towards the formation of the soluble complex.

    • Incorporate a Precipitation Inhibitor: The addition of a hydrophilic polymer, such as HPMC or PVP, can help to stabilize the supersaturated solution formed upon dissolution of the complex and inhibit the precipitation of the drug.

    • Modify the Formulation: For liquid formulations, adjusting the pH or including co-solvents can sometimes improve the stability of the complex.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility of this compound and the enhancement achieved through various techniques.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Water< 0.01 mg/mL[1]
0.1 M HClPractically insoluble
0.1 M NaOHSoluble
AcetonitrileSlightly soluble
Glacial Acetic AcidSlightly soluble
MethanolPractically insoluble
EthanolPractically insoluble

Table 2: Solubility Enhancement of Fluoroquinolones using Different Techniques (Illustrative examples)

DrugTechniqueCarrier/AgentFold Increase in Solubility (approx.)Reference
EnrofloxacinCo-solvents & BufferEthanol~11.65[6]
EnrofloxacinSurfactant (SDS)50 mM SDS~26[6]
NorfloxacinInclusion Complexβ-Cyclodextrin with Citric AcidSignificant enhancement
CiprofloxacinNanosuspensionPluronic F68> 2-fold (dissolution)

Note: Specific quantitative data for this compound solubility enhancement is limited in publicly available literature. The data for other fluoroquinolones is provided for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Soluplus®, PVP K30, HPMC)

  • Organic solvent (e.g., methanol, ethanol, dichloromethane, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Accurately weigh this compound and the chosen hydrophilic polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a suitable organic solvent or solvent mixture in a round-bottom flask. Ensure complete dissolution by visual inspection.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). Continue the process until a thin film or solid mass is formed on the inner wall of the flask.

  • Drying: Scrape the solid mass from the flask. Further dry the material in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its drug content, dissolution behavior, and solid-state properties (using DSC and PXRD).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Mortar and pestle

  • Water or a water-alcohol mixture

  • Vacuum oven

Methodology:

  • Mixing: Accurately weigh this compound and the cyclodextrin in the desired molar ratio (e.g., 1:1). Place the cyclodextrin in a mortar and add a small amount of water or a water-alcohol mixture to form a paste.

  • Kneading: Gradually add the this compound powder to the cyclodextrin paste and knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and interaction. If the mixture becomes too dry, add a small amount of the liquid vehicle.

  • Drying: Transfer the kneaded mass to a tray and dry it in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is obtained.

  • Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a fine powder.

  • Characterization: Evaluate the prepared inclusion complex for drug content, phase solubility, dissolution enhancement, and evidence of complex formation using techniques like FTIR, DSC, and PXRD.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization start Weigh this compound & Polymer dissolve Dissolve in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotavap) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize drug_content Drug Content Analysis pulverize->drug_content dissolution In-vitro Dissolution Testing pulverize->dissolution solid_state Solid-State Analysis (DSC, PXRD) pulverize->solid_state

Experimental Workflow for Solid Dispersion Preparation.

logical_relationship_solubility_enhancement cluster_problem Core Problem cluster_strategies Enhancement Strategies cluster_outcomes Desired Outcomes poor_solubility Poor Aqueous Solubility of this compound solid_dispersion Solid Dispersion poor_solubility->solid_dispersion nanosuspension Nanosuspension poor_solubility->nanosuspension complexation Cyclodextrin Complexation poor_solubility->complexation cocrystals Co-crystals poor_solubility->cocrystals increased_dissolution Increased Dissolution Rate solid_dispersion->increased_dissolution nanosuspension->increased_dissolution complexation->increased_dissolution cocrystals->increased_dissolution improved_bioavailability Improved Bioavailability increased_dissolution->improved_bioavailability formulation_options Wider Formulation Options improved_bioavailability->formulation_options

Strategies for Enhancing this compound Solubility.

References

Prulifloxacin Interference with Common Laboratory Reagents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of the fluoroquinolone antibiotic, prulifloxacin, with common laboratory reagents and assays. Understanding and mitigating these interactions is crucial for obtaining accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with fluorescence-based assays?

A1: Yes, this compound has been shown to interfere with fluorescence-based assays. Like other fluoroquinolones, this compound and its active metabolite, ulifloxacin, possess intrinsic fluorescence properties. This can lead to false-positive or false-negative results in diagnostic techniques that utilize fluorescence.

Specifically, this compound can quench the fluorescence of certain reagents. For instance, it has been demonstrated to decrease the fluorescence intensity of Europium(III) (Eu(III)) in a concentration-dependent manner. This interaction forms the basis of a spectrofluorimetric method for determining this compound concentration.

Q2: Does this compound interfere with enzyme assays?

A2: There is limited specific data on this compound's interference with a wide range of enzyme assays. However, one study has investigated its interaction with pepsin, a digestive enzyme. The study found that this compound can bind to pepsin and quench its intrinsic fluorescence through a static quenching mechanism, indicating a direct interaction that could potentially alter the enzyme's activity.[1] Researchers should be aware of the possibility of direct interactions between this compound and their enzyme of interest, which could lead to competitive or non-competitive inhibition, or even denaturation.

Q3: How might this compound affect cell viability assays like MTT or XTT?

For example, if this compound were to have reducing properties, it could directly reduce the MTT or XTT reagent, leading to a false-positive signal for cell viability. Conversely, if this compound inhibits cellular dehydrogenases without causing cell death, it could lead to an underestimation of cell viability. Given that some fluoroquinolones have been shown to affect cellular metabolism, it is crucial to perform appropriate controls.

Q4: Can this compound interfere with urinalysis results?

A4: Yes, antibiotics, including fluoroquinolones, can interfere with urinalysis results. This can occur through several mechanisms:

  • Chemical Interference: this compound or its metabolites may react with the chemical reagents on urine test strips, leading to inaccurate color changes and, consequently, erroneous readings for parameters like protein, glucose, or nitrites.[2]

  • Altered Urine Composition: The drug can alter the physical and chemical properties of urine, which might affect the performance of the test strips.

  • Inhibition of Bacterial Conversion: In the case of nitrite tests for urinary tract infections, the antibiotic can inhibit the bacterial conversion of nitrate to nitrite, leading to false-negative results even when bacteria are present.[2]

Q5: Are there established analytical methods to measure this compound that are less prone to interference?

A5: Yes, several analytical methods have been developed for the quantification of this compound and its active metabolite, ulifloxacin, in various biological matrices. These methods are generally more specific and less susceptible to interference than general laboratory assays. High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used.[3][4] These methods can accurately quantify the drug, which can be useful when trying to correlate its concentration with observed assay interference.

Troubleshooting Guides

Issue 1: Unexpected results in a fluorescence-based assay in the presence of this compound.

Possible Cause: Intrinsic fluorescence of this compound or fluorescence quenching.

Troubleshooting Steps:

  • Run a Blank Control: Measure the fluorescence of a solution containing only this compound at the same concentration used in your experiment, in the same assay buffer. This will determine the background fluorescence contributed by the drug itself.

  • Perform a Quenching Control: If your assay measures the fluorescence of a specific probe, incubate the probe with this compound at the experimental concentration and measure the fluorescence. A decrease in fluorescence compared to the probe alone indicates quenching.

  • Wavelength Selection: If possible, select excitation and emission wavelengths for your assay that minimize the spectral overlap with the fluorescence spectrum of this compound.

  • Data Correction: Subtract the background fluorescence of the this compound-only control from your experimental readings.

Experimental Workflow for Investigating Fluorescence Interference

G cluster_prep Sample Preparation cluster_exp Experimental Wells cluster_analysis Data Analysis A Assay Buffer D 1. Assay Control (Buffer + Probe) A->D E 2. This compound Blank (Buffer + this compound) A->E F 3. Quenching Control (Buffer + Probe + this compound) A->F G 4. Full Experiment (Buffer + Probe + this compound + Analyte) A->G B This compound Stock B->E B->F B->G C Fluorescent Probe C->D C->F C->G H Measure Fluorescence D->H E->H F->H G->H I Correct for Background (G - E) H->I J Assess Quenching (F vs D) H->J

Caption: Workflow to identify and correct for this compound fluorescence interference.

Issue 2: Discrepancies in cell viability data from MTT/XTT assays when treating cells with this compound.

Possible Cause: Direct reduction of the tetrazolium salt by this compound or interference with cellular metabolism.

Troubleshooting Steps:

  • Cell-Free Control: Incubate this compound at various concentrations with the MTT or XTT reagent in cell-free culture medium. An increase in absorbance indicates direct reduction of the reagent by the drug.

  • Alternative Viability Assay: Use a different cell viability assay that has a distinct mechanism of action. For example, a trypan blue exclusion assay, which measures membrane integrity, or a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP. Comparing results from different assays can help identify method-specific artifacts.

  • Microscopic Examination: Visually inspect the cells under a microscope after treatment with this compound to confirm cell death or changes in morphology. This provides a qualitative confirmation of the quantitative assay results.

Decision Tree for Troubleshooting MTT/XTT Assay Interference

G A Unexpected MTT/XTT Results with this compound B Run Cell-Free Control (this compound + Reagent) A->B C Absorbance Increase? B->C D Yes: Direct Reagent Reduction C->D Yes E No: Potential Metabolic Interference C->E No F Use Alternative Viability Assay (e.g., Trypan Blue, ATP-based) D->F E->F G Results Correlate with MTT/XTT? F->G H Yes: Results likely valid G->H Yes I No: MTT/XTT results are likely an artifact G->I No J Corroborate with Microscopy I->J

Caption: A logical guide to troubleshoot unexpected MTT/XTT assay results.

Quantitative Data Summary

Currently, specific quantitative data on the interference of this compound across a wide range of laboratory assays is limited in the published literature. The following table summarizes the available information.

Assay TypeReagent/SystemObserved InterferenceQuantitative Data
Fluorescence Spectroscopy Europium(III) (Eu(III))Fluorescence quenching of Eu(III) by this compound.Linear relationship between decreased fluorescence and this compound concentration in the range of 5.0 x 10⁻⁸ to 1.0 x 10⁻⁵ mol/L. Detection limit of 2.8 x 10⁻⁸ mol/L.[5]
Enzyme Assay PepsinQuenching of intrinsic pepsin fluorescence.Static quenching mechanism.

Experimental Protocols

Protocol 1: General Method for Assessing Drug Interference in an Absorbance-Based Assay

This protocol provides a general framework for identifying potential interference of a test compound like this compound in a standard absorbance-based laboratory assay.

Materials:

  • Test compound (this compound) stock solution

  • All components of the assay (buffer, reagents, substrate, etc.)

  • Microplate reader capable of absorbance measurements

  • 96-well microplates

Methodology:

  • Prepare a dilution series of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in the primary experiment.

  • Set up the following controls in a 96-well plate:

    • Blank: Assay buffer only.

    • Reagent Blank: All assay components except the analyte of interest.

    • Compound Absorbance Control: this compound dilutions in assay buffer.

    • Compound + Reagent Control: this compound dilutions mixed with all assay reagents (in the absence of the analyte/enzyme).

  • Initiate the assay according to the standard protocol in the presence and absence of this compound.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "Blank" from all other readings.

    • Examine the "Compound Absorbance Control" to determine if this compound itself absorbs light at the assay wavelength.

    • Compare the "Compound + Reagent Control" to the "Reagent Blank" to see if this compound interacts with the assay reagents to produce a color change.

    • If interference is observed, correct the experimental data by subtracting the appropriate control values.

Workflow for Assessing Absorbance Assay Interference

G A Prepare this compound Dilutions B Set up Controls in 96-well Plate - Blank - Reagent Blank - Compound Absorbance - Compound + Reagent A->B C Run Assay with and without this compound B->C D Measure Absorbance C->D E Data Analysis: Subtract Blanks D->E F Assess Compound Absorbance E->F G Assess Compound-Reagent Interaction E->G H Correct Experimental Data F->H G->H

Caption: Protocol for identifying and correcting absorbance assay interference.

Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. Researchers should always perform appropriate validation and control experiments to assess the potential for assay interference by any test compound.

References

Technical Support Center: Prulifloxacin Dosage in Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information on the adjustment of prulifloxacin dosage for patients with renal impairment, based on the current understanding of its pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound in patients with normal renal function?

A1: The standard recommended dose of this compound for adult patients with normal renal function is 600 mg administered orally once daily.[1] This dosage is effective for treating various infections, including urinary tract and respiratory infections.[1]

Q2: Is a dosage adjustment for this compound required for all levels of renal impairment?

A2: No, a dosage adjustment is not necessary for all levels of renal impairment. Patients with mild to moderate renal impairment can generally receive the standard 600 mg once-daily dose.[1][2] A dosage reduction is specifically recommended for patients with severe renal impairment.[1][2]

Q3: What is the specific dosage recommendation for this compound in patients with severe renal impairment?

A3: For patients with severe renal impairment, defined as a creatinine clearance (CrCl) of less than 30 mL/min, the recommended dose of this compound is reduced to 300 mg once daily.[1][2]

Q4: Why is a dosage adjustment only necessary in severe renal impairment?

A4: this compound is a prodrug that is converted to its active metabolite, ulifloxacin.[1] The clearance of ulifloxacin from the body decreases as renal function declines.[1] However, significant changes in the pharmacokinetic profile of ulifloxacin are only observed in patients with severe renal impairment, leading to increased drug exposure if the standard dose is administered.[1][2][3][4][5]

Q5: How does the pharmacokinetic profile of ulifloxacin change with declining renal function?

A5: As renal function decreases, the clearance of ulifloxacin is reduced, leading to an increase in the area under the plasma concentration-time curve (AUC) and the elimination half-life (t½).[2][4][5] The maximum plasma concentration (Cmax) and the time to reach Cmax (tmax) generally remain consistent across different levels of renal function.[2]

Q6: What are the clinical implications of these pharmacokinetic changes?

A6: The increased exposure to ulifloxacin in patients with severe renal impairment necessitates a dose reduction to avoid potential dose-related adverse effects and to maintain a safety profile comparable to that in patients with normal renal function. The reduced dose of 300 mg once daily in this population has been shown to provide comparable mean exposure to that of a 600 mg dose in individuals with normal renal function.[2]

Data Presentation

Disclaimer: The following tables contain illustrative quantitative data based on qualitative descriptions from published literature. The exact values from the primary clinical studies were not available in the publicly accessible domain and are presented here to demonstrate the expected trends and for comparative purposes.

Table 1: Recommended this compound Dosage Based on Renal Function

Renal Function CategoryCreatinine Clearance (CrCl)Recommended this compound Dosage
Normal≥ 50 mL/min600 mg once daily
Mild to Moderate Impairment30 - 50 mL/min600 mg once daily (no adjustment needed)[1]
Severe Impairment< 30 mL/min300 mg once daily[1][2]

Table 2: Illustrative Pharmacokinetic Parameters of Ulifloxacin (Active Metabolite) After a Single Dose of this compound

Renal Function GroupDose of this compoundIllustrative Cmax (µg/mL)Illustrative AUC (µg·h/mL)Illustrative t½ (hours)
Normal600 mg~1.8~20~11
Mild Impairment600 mg~1.9~25~14
Moderate Impairment600 mg~2.0~35~18
Severe Impairment600 mg~2.1~50~24

Experimental Protocols

Protocol: Determination of Ulifloxacin in Human Plasma and Urine

This protocol outlines a general method for the quantification of ulifloxacin in biological matrices, based on published methodologies.

1. Objective: To determine the concentration of ulifloxacin in human plasma and urine samples for pharmacokinetic studies.

2. Materials and Reagents:

  • Ulifloxacin and a suitable internal standard (e.g., lomefloxacin)

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile, methanol, formic acid, ammonium acetate (all HPLC or LC-MS grade)

  • Ultrapure water

  • Human plasma and urine (drug-free for calibration standards and quality controls)

3. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridges with methanol followed by ultrapure water.

  • Thaw plasma or urine samples on ice.

  • Vortex the samples and transfer a specific volume (e.g., 200 µL) to a clean tube.

  • Add the internal standard solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect specific transitions for ulifloxacin and the internal standard.

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of ulifloxacin into drug-free plasma or urine.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Analyze the calibration standards, QC samples, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of ulifloxacin in the unknown samples from the calibration curve.

6. Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Mandatory Visualizations

Dosage_Adjustment_Workflow Start Patient with Renal Impairment Requiring this compound Measure_CrCl Measure Creatinine Clearance (CrCl) Start->Measure_CrCl Decision_CrCl CrCl < 30 mL/min? Measure_CrCl->Decision_CrCl Dose_300mg Administer this compound 300 mg once daily Decision_CrCl->Dose_300mg Yes Dose_600mg Administer this compound 600 mg once daily Decision_CrCl->Dose_600mg No (CrCl ≥ 30 mL/min) End Monitor Patient Dose_300mg->End Dose_600mg->End

Caption: Logical workflow for this compound dosage adjustment based on creatinine clearance.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Collect Plasma/Urine Sample Add_IS Add Internal Standard Sample_Collection->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporate_Reconstitute Evaporate and Reconstitute SPE->Evaporate_Reconstitute LC_MSMS LC-MS/MS Analysis Evaporate_Reconstitute->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Result Pharmacokinetic Parameters (Cmax, AUC, t½) Data_Processing->Result

Caption: Experimental workflow for the determination of ulifloxacin in biological samples.

References

Validation & Comparative

A Comparative Analysis of Prulifloxacin and Ciprofloxacin for the Treatment of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Prulifloxacin and Ciprofloxacin, two fluoroquinolone antibiotics utilized in the management of urinary tract infections (UTIs). The analysis is based on available clinical and microbiological data, focusing on efficacy, safety, pharmacokinetics, and mechanisms of action to inform research and development.

Mechanism of Action

Both this compound, a prodrug of the active metabolite Ulifloxacin, and Ciprofloxacin are bactericidal agents belonging to the fluoroquinolone class. Their primary mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. By targeting these enzymes, the drugs disrupt bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][2]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topo_IV Topoisomerase IV Decatenated_DNA Separated Daughter DNA Topo_IV->Decatenated_DNA Topo_IV->Cell_Death Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Replicated_DNA Catenated Replicated DNA Replicated_DNA->Topo_IV Decatenation DNA_Replication->Replicated_DNA Pruli_Cipro This compound (Ulifloxacin) Ciprofloxacin Pruli_Cipro->DNA_Gyrase Inhibition Pruli_Cipro->Topo_IV Inhibition

Mechanism of action for fluoroquinolones.

Comparative Pharmacokinetics

This compound is a prodrug that is rapidly and extensively metabolized to Ulifloxacin, its active form, after oral administration.[1][3] This results in a longer elimination half-life compared to Ciprofloxacin, allowing for once-daily dosing.[1] Ciprofloxacin is administered in its active form. Key pharmacokinetic parameters are summarized below.

ParameterThis compound (as Ulifloxacin)Ciprofloxacin
Bioavailability Prodrug, rapidly converted to active Ulifloxacin~70% (Oral)
Time to Peak (Tmax) ~1 hour1-2 hours
Protein Binding ~45%20-40%
Elimination Half-life 9-12 hours3.5-6 hours
Metabolism This compound is hydrolyzed by esterases to active Ulifloxacin.[1][4]Hepatic (CYP1A2 substrate)
Primary Excretion Renal (as Ulifloxacin) and Fecal (via biliary excretion)[4]Renal (50-70% as unchanged drug)

Table 1: Comparison of key pharmacokinetic parameters.

Clinical Efficacy in Complicated Urinary Tract Infections

A pivotal randomized, double-blind, double-dummy clinical trial involving 257 adult patients with complicated UTIs provides key comparative data.[5][6] Patients were treated for 10 days with either this compound (600 mg once daily) or Ciprofloxacin (500 mg twice daily).[5][6]

Efficacy OutcomeThis compound (600 mg QD)Ciprofloxacin (500 mg BID)p-value
Microbiological Success Rate (Early Follow-up)90.8%77.8%0.008
Clinical Success Rate (At Endpoint)94.8%93.3%N.S.

Table 2: Clinical and microbiological efficacy in complicated UTIs.[5][6]

The study concluded that this compound demonstrated higher microbiological efficacy at the early follow-up compared to Ciprofloxacin. Clinical success rates were comparable for both treatments at the study's endpoint. The most frequently isolated pathogens at baseline were Escherichia coli (62.8%), Proteus mirabilis (7.1%), and Klebsiella pneumoniae (4.1%).[6]

In Vitro Antimicrobial Activity

The in vitro activity of Ulifloxacin (the active metabolite of this compound) is generally similar or greater than that of Ciprofloxacin against common Gram-negative uropathogens.[3] One study reported that in terms of MIC₉₀ (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates), this compound was more potent than both Ciprofloxacin and Levofloxacin against E. coli.[7] Another study found Ulifloxacin had the lowest geometric mean MIC for E. coli, P. mirabilis, and S. saprophyticus urinary isolates compared to Ciprofloxacin and Levofloxacin.[8]

PathogenUlifloxacin (this compound) Geometric Mean MIC (μg/mL)Ciprofloxacin Geometric Mean MIC (μg/mL)
Escherichia coli (n=161)0.040.05
Proteus mirabilis (n=59)0.040.08
Staphylococcus saprophyticus (n=22)0.170.32

Table 3: Geometric Mean MICs against common uropathogens from a comparative study.[8]

Safety and Tolerability

In the comparative trial for complicated UTIs, both this compound and Ciprofloxacin were reported to be well tolerated.[5][6] Two patients in the study dropped out due to treatment-related adverse events.[5] The overall safety profiles are considered similar, consistent with the fluoroquinolone class.[1][2]

Experimental Protocols

A. Clinical Trial Protocol (this compound vs. Ciprofloxacin for Complicated UTI)[5][6]

  • Study Design: A randomized, multicenter, double-blind, double-dummy, controlled clinical trial.

  • Patient Population: 257 adult in- and outpatients (aged 18–85 years) with a diagnosis of complicated UTI.

  • Intervention Arms:

    • This compound 600 mg tablet once daily (plus a Ciprofloxacin placebo twice daily) for 10 days.

    • Ciprofloxacin 500 mg tablet twice daily (plus a this compound placebo once daily) for 10 days.

  • Primary Efficacy Parameter: Bacteriological outcome, defined as the eradication of the infecting pathogen(s) from urine culture (eradication defined as <10³ CFU/mL).

  • Assessments: Urine samples for culture and susceptibility testing were collected at baseline, during treatment (day 5-7), at the end of therapy (early follow-up, 2-4 days post-treatment), and at a long-term follow-up visit (4-6 weeks post-treatment). Clinical signs and symptoms were assessed at each visit. Tolerability was monitored through adverse event reporting.

Clinical_Trial_Workflow cluster_Pruli This compound Arm (n=127) cluster_Cipro Ciprofloxacin Arm (n=130) Start Patient Screening (N=257, Complicated UTI) Randomization Randomization (1:1) Start->Randomization Pruli_Treat This compound 600mg QD + Cipro Placebo BID (10 Days) Randomization->Pruli_Treat Cipro_Treat Ciprofloxacin 500mg BID + Pruli Placebo QD (10 Days) Randomization->Cipro_Treat FollowUp1 Early Follow-Up (2-4 Days Post-Treatment) Pruli_Treat->FollowUp1 Cipro_Treat->FollowUp1 FollowUp2 Late Follow-Up (4-6 Weeks Post-Treatment) FollowUp1->FollowUp2 Analysis Efficacy & Safety Analysis - Microbiological Eradication - Clinical Success - Adverse Events FollowUp2->Analysis

Workflow of the comparative clinical trial.

B. MIC Determination Protocol (E-test Method)[8][9]

The Minimum Inhibitory Concentration (MIC) values were determined using the E-test method, a quantitative agar diffusion technique.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline solution, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plating: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. The plate is allowed to dry for 5-15 minutes.

  • E-test Strip Application: An E-test strip, which is a plastic strip impregnated with a continuous gradient of the antibiotic to be tested, is applied to the surface of the agar.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, an elliptical zone of inhibition forms around the strip. The MIC value (in µg/mL) is read where the edge of the inhibition ellipse intersects the MIC scale on the E-test strip.[9]

Conclusion

Both this compound and Ciprofloxacin are effective fluoroquinolones for treating urinary tract infections. The primary advantages of this compound include a more convenient once-daily dosing regimen, stemming from the longer half-life of its active metabolite, Ulifloxacin.[1] Clinical data from a robust comparative trial in complicated UTIs suggest this compound may achieve a higher rate of microbiological eradication at early follow-up than Ciprofloxacin, although final clinical success rates were comparable.[5][6] In vitro studies also indicate a potent activity of Ulifloxacin against key uropathogens, often greater than or equal to that of Ciprofloxacin.[8] Both drugs exhibit a similar and generally well-tolerated safety profile. These findings position this compound as a strong alternative to Ciprofloxacin in the management of UTIs, with potential benefits in dosing convenience and microbiological efficacy.

References

A Comprehensive Guide to the Validation of RP-HPLC Methods for Prulifloxacin Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative analysis of Prulifloxacin in pharmaceutical dosage forms. The information is compiled from peer-reviewed scientific literature and presented in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation. This document is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Validated RP-HPLC Methods

Several studies have reported simple, accurate, and precise RP-HPLC methods for the estimation of this compound. A comparison of the key chromatographic conditions and validation parameters from different studies is summarized below.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1[1][2]Method 2[3]Method 3[4]
Column Phenomenex Luna C18 (250 mm x 4.6 mm, 5µm)Octadecylsilane (C18)Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm)
Mobile Phase 10 mM Phosphate Buffer (pH 3.0 with Triethylamine) : Acetonitrile (60:40 v/v)KH2PO4 Buffer (pH 7.3 with Triethylamine) : Acetonitrile (10:90 v/v)Phosphate Buffer (pH 3.2) : Methanol (46:54% v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 275 nm278 nm206 nm
Retention Time 6.8 min2.4 minNot Specified

Table 2: Comparison of Validation Parameters

ParameterMethod 1[1][2]Method 2[3]Method 3[4]
Linearity Range 2-12 µg/mL40-120 µg/mL[5]0-140 µg/mL[4]
Correlation Coefficient (r²) > 0.999> 0.995[5]0.9993[4]
LOD Not Specified0.14 µg/mL[3]0.08 µg/mL[4]
LOQ Not Specified0.42 µg/mL[3]0.24 µg/mL[4]
Accuracy (% Recovery) Not SpecifiedWithin limits[5]High[4]
Precision (%RSD) Not Specified< 2%Not Specified

Detailed Experimental Protocols

The following sections provide a generalized experimental protocol for the validation of an RP-HPLC method for this compound, based on the methodologies described in the cited literature.

Materials and Reagents
  • This compound Reference Standard: Pharmaceutical grade.

  • Solvents: HPLC grade Acetonitrile and Methanol.

  • Buffers: Potassium dihydrogen orthophosphate, Orthophosphoric acid, and Triethylamine of analytical grade.

  • Water: HPLC grade water.

  • Pharmaceutical Formulation: Commercially available this compound tablets.

Instrumentation
  • A High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, a UV-Vis detector, a manual injector or an autosampler, and a data acquisition system.

  • An analytical column as specified in the methods (e.g., C18, 250 mm x 4.6 mm, 5µm).

  • An ultrasonic bath for degassing the mobile phase.

  • A pH meter.

  • An analytical balance.

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase as a mixture of buffer and organic solvent in the specified ratio. For instance, for Method 1, a 60:40 (v/v) mixture of 10 mM phosphate buffer (pH adjusted to 3.0 with triethylamine) and acetonitrile is used.[1][2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use.

  • Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to obtain the desired concentrations for linearity studies.

  • Sample Solution Preparation: Weigh and powder twenty tablets. An amount of powder equivalent to a specific dose of this compound is accurately weighed and transferred to a volumetric flask. The drug is extracted with the mobile phase, and the solution is filtered through a 0.45 µm membrane filter. Further dilutions are made with the mobile phase to achieve a concentration within the linearity range.

Chromatographic Conditions

Set the chromatographic parameters such as the mobile phase composition, flow rate, and detection wavelength as per the specific method being followed. The column should be equilibrated with the mobile phase for at least 30 minutes before injecting the samples.

Validation Procedure According to ICH Guidelines

The developed analytical method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[6][7][8][9][10]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in the chromatograms of placebo and blank samples.[5]

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations of the analyte across the specified range.[5] The linearity is evaluated by plotting the peak area against the concentration and determining the correlation coefficient of the regression line.

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies, where a known amount of the standard drug is added to a pre-analyzed sample solution and the recovery percentage is calculated.[5]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the validation of an RP-HPLC method for this compound analysis.

RP_HPLC_Validation_Workflow cluster_validation A Method Development (Literature Review & Preliminary Experiments) B Optimization of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) A->B C System Suitability Testing B->C D Method Validation (ICH Guidelines) C->D E Specificity D->E D->E F Linearity & Range D->F G Accuracy (% Recovery) D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Documentation (Validation Protocol & Report) J->K L Routine Analysis of this compound K->L

Caption: Workflow for RP-HPLC Method Validation of this compound.

Alternative Analytical Methods

While RP-HPLC is a widely used and robust technique for the analysis of this compound, other methods have also been reported. A comparative study has been conducted between a validated RP-HPLC method and a microbial agar assay, with both methods showing reliability and precision.[11] Other reported methods include electrochemical, spectroscopic, and mass spectroscopy techniques.[5] The choice of method depends on the specific requirements of the analysis, such as the need for stability-indicating assays or the analysis of the drug in biological matrices.

Conclusion

The validated RP-HPLC methods discussed provide a reliable and accurate means for the quantitative determination of this compound in pharmaceutical formulations. The presented data and protocols, in accordance with ICH guidelines, offer a strong foundation for researchers and drug development professionals to implement and adapt these methods for routine quality control and stability studies. The choice of a specific method will depend on the available instrumentation and the specific analytical requirements.

References

A Comparative Analysis of Prulifloxacin and Levofloxacin for Respiratory and Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of two fluoroquinolone antibiotics, prulifloxacin and levofloxacin, in the treatment of respiratory and urinary tract infections. The information presented is supported by data from clinical trials and pharmacological studies.

Mechanism of Action

Both this compound and levofloxacin are broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1][2][3] this compound is a prodrug that is metabolized in the body to its active form, ulifloxacin.[2][4][5]

The primary targets for these antibiotics are DNA gyrase and topoisomerase IV.[1][2][3][4]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[1][6]

  • Topoisomerase IV: This enzyme is essential for separating interlinked daughter DNA strands following replication, allowing for proper cell division.[1][6]

By inhibiting these enzymes, both drugs disrupt critical cellular processes, leading to a blockade of DNA replication and ultimately, bacterial cell death.[1][4][6] While both drugs share a similar mechanism, levofloxacin is noted for its enhanced activity against Gram-positive bacteria, such as Streptococcus pneumoniae, a common respiratory pathogen, compared to earlier fluoroquinolones.[3][7] this compound also demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8][9]

Fluoroquinolone Mechanism of Action cluster_drug Fluoroquinolone (this compound/Levofloxacin) cluster_bacterium Bacterial Cell drug This compound (prodrug) -> Ulifloxacin (active) Levofloxacin dna_gyrase DNA Gyrase drug->dna_gyrase inhibits topo_iv Topoisomerase IV drug->topo_iv inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication enables topo_iv->dna_replication enables cell_death Bacterial Cell Death dna_replication->cell_death inhibition leads to

Figure 1. Mechanism of action of this compound and Levofloxacin.

Efficacy in Respiratory and Urinary Tract Infections: A Head-to-Head Comparison

Clinical trials have directly compared the efficacy of this compound and levofloxacin in treating respiratory and urinary tract infections. The data indicates that both drugs have comparable efficacy and are well-tolerated.[10][11]

A multicentre, double-blind, randomized controlled clinical trial involving 267 Chinese patients with respiratory or urinary tract infections found no statistically significant difference in the cure and effective rates between the two drugs.[10][12] For the modified intention-to-treat population, the cure and effective rates were 45.53% and 82.93% for the this compound group, and 49.18% and 83.61% for the levofloxacin group, respectively.[10][11][12] In the per-protocol analysis, the cure and effective rates were 45.90% and 83.61% for this compound and 49.59% and 83.47% for levofloxacin.[11][12]

The bacterial eradication rates were also similar, with 96.59% in the this compound group and 95.35% in the levofloxacin group.[10][11]

Outcome MeasureThis compoundLevofloxacinp-valueReference
Modified Intention-to-Treat (MITT) Population
Cure Rate45.53%49.18%>0.05[10][11][12]
Effective Rate82.93%83.61%>0.05[10][11][12]
Per-Protocol (PP) Population
Cure Rate45.90%49.59%>0.05[11][12]
Effective Rate83.61%83.47%>0.05[11][12]
Bacterial Eradication Rate 96.59%95.35%>0.05[10][11]

Table 1: Efficacy of this compound vs. Levofloxacin in Respiratory and Urinary Tract Infections.[10][11][12]

Another study focusing on chronic bacterial prostatitis, a type of urinary tract infection, also demonstrated comparable efficacy between the two drugs.[13][14] In this prospective, randomized, double-blind trial, the microbiological eradication rate was 72.73% for this compound and 71.11% for levofloxacin (p=0.86).[13][14]

Outcome MeasureThis compound (600 mg once daily)Levofloxacin (500 mg once daily)p-valueReference
Microbiological Eradication Rate72.73%71.11%0.86[13][14]
Reduction in NIH-CPSI Score10.7510.730.98[13][14]

Table 2: Efficacy of this compound vs. Levofloxacin in Chronic Bacterial Prostatitis.[13][14]

Safety and Tolerability

Both this compound and levofloxacin are generally well-tolerated. The multicentre trial in Chinese patients reported drug-related adverse event rates of 7.87% for this compound and 5.51% for levofloxacin, with the difference not being statistically significant.[10][12]

In the chronic bacterial prostatitis study, the incidence of adverse events was also comparable, with 18.18% for this compound and 22.22% for levofloxacin (p=0.79).[13][14]

Study PopulationThis compound Adverse Event RateLevofloxacin Adverse Event Ratep-valueReference
Respiratory and Urinary Tract Infections7.87% (drug-related)5.51% (drug-related)>0.05[10][12]
Chronic Bacterial Prostatitis18.18%22.22%0.79[13][14]

Table 3: Safety Profile of this compound vs. Levofloxacin.[10][12][13][14]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings.

Multicentre, Double-Blind, Randomized Controlled Trial in Respiratory and Urinary Tract Infections [10][11][12]

  • Study Design: A multicentre, double-blind, randomized controlled clinical trial.

  • Patient Population: 267 patients with respiratory or urinary tract infections were enrolled. 243 patients completed the study.

  • Dosing Regimen:

    • This compound group: 264.2 mg (equivalent to 200 mg of ulifloxacin) administered orally twice daily.

    • Levofloxacin group: 200 mg of levofloxacin hydrochloride administered orally twice daily.

  • Treatment Duration: 5 to 14 days, depending on the patient's condition.

  • Outcome Measures: Clinical response (cure and effective rates), bacterial eradication, and incidence of adverse events.

Clinical_Trial_Workflow start Patient Enrollment (n=267) Respiratory or Urinary Tract Infection randomization Randomization start->randomization prulifloxacin_group This compound Group 264.2 mg b.i.d. randomization->prulifloxacin_group levofloxacin_group Levofloxacin Group 200 mg b.i.d. randomization->levofloxacin_group treatment Treatment Duration 5-14 days prulifloxacin_group->treatment levofloxacin_group->treatment evaluation Evaluation - Clinical Response - Bacterial Eradication - Adverse Events treatment->evaluation completion Study Completion (n=243) evaluation->completion

Figure 2. Workflow of the multicentre clinical trial.

Prospective, Randomized, Double-Blind Trial in Chronic Bacterial Prostatitis [13][14]

  • Study Design: A prospective, randomized, double-blind trial.

  • Patient Population: 96 patients with chronic bacterial prostatitis and evidence of infection.

  • Dosing Regimen:

    • This compound group: 600 mg administered orally once daily.

    • Levofloxacin group: 500 mg administered orally once daily.

  • Treatment Duration: 4 weeks.

  • Outcome Measures: Microbiological eradication rate (assessed by the Meares-Stamey test) and reduction in the National Institutes of Health Chronic Prostatitis Symptom Index (NIH-CPSI) at baseline and one week after therapy completion. Patients with microbiological eradication were re-evaluated at 6 months.

Conclusion

Based on the available clinical trial data, this compound is as effective and well-tolerated as levofloxacin for the treatment of both respiratory and urinary tract infections.[10][11] Both fluoroquinolones demonstrate high rates of clinical success and bacterial eradication with comparable safety profiles. The choice between these two agents may depend on local availability, cost, and specific institutional guidelines. For drug development professionals, these findings suggest that this compound is a viable alternative to levofloxacin, offering a similar therapeutic profile. Further research could explore potential differences in specific patient subpopulations or against a wider range of pathogens.

References

Prulifloxacin: A Comparative Guide to its In Vitro Activity Against Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of prulifloxacin, a newer-generation fluoroquinolone, with other established fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. The data presented is compiled from various studies to offer an objective overview of its performance against a range of bacterial pathogens.

Executive Summary

This compound, the prodrug of ulifloxacin, demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] After oral administration, this compound is metabolized into its active form, ulifloxacin, which then exerts its antibacterial effect.[4][5] In vitro studies consistently show that ulifloxacin has potent activity, often comparable or superior to other fluoroquinolones against various clinical isolates.[1][6] Its efficacy is particularly noted against community-acquired urinary and respiratory pathogens.[7]

Mechanism of Action

Like other fluoroquinolones, this compound's active metabolite, ulifloxacin, targets bacterial DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[10][11] By inhibiting these enzymes, ulifloxacin disrupts critical cellular processes, leading to bacterial cell death.[][13] The dual-targeting mechanism is a hallmark of later-generation fluoroquinolones, which can slow the development of bacterial resistance.[14][15]

cluster_drug Drug Action cluster_bacteria Bacterial Cell cluster_outcome Result This compound This compound (Prodrug) Ulifloxacin Ulifloxacin (Active Metabolite) This compound->Ulifloxacin Metabolism DNA_Gyrase DNA Gyrase (Gram-negative target) Ulifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive target) Ulifloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to

Mechanism of action for this compound.

Comparative In Vitro Activity

The in vitro potency of antibacterial agents is primarily assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for ulifloxacin (the active form of this compound) and other fluoroquinolones against various bacterial isolates. Data is presented as MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Negative Bacteria

Ulifloxacin generally exhibits high potency against Gram-negative bacteria, with MIC values often lower than or comparable to those of ciprofloxacin and levofloxacin.[1][16]

OrganismAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli Ulifloxacin161≤0.060.25[7]
Ciprofloxacin1610.125>32[7]
Levofloxacin1610.25>32[7]
Proteus mirabilis Ulifloxacin59≤0.060.125[7]
Ciprofloxacin590.1250.5[7]
Levofloxacin590.251[7]
Haemophilus influenzae Ulifloxacin1140.0160.03[7]
Ciprofloxacin114≤0.0160.016[7]
Levofloxacin1140.030.03[7]
Moraxella catarrhalis Ulifloxacin150.030.06[7]
Ciprofloxacin15≤0.0160.03[7]
Levofloxacin150.060.06[7]

A study on urinary pathogens found that this compound's active form exerts its antibacterial activity at lower concentrations than ciprofloxacin and levofloxacin.[17] Another study focusing on gastroenteritis-producing pathogens highlighted that ulifloxacin was highly active against all tested Enterobacteriaceae isolates, with ciprofloxacin being two- to fourfold less potent.[16] In terms of MIC90, this compound was more potent than both ciprofloxacin and levofloxacin against 30 strains of E. coli isolated from urinary tract infections.[18]

Gram-Positive Bacteria

Against Gram-positive bacteria, ulifloxacin's activity is generally comparable to or greater than that of ciprofloxacin.[19]

OrganismAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus saprophyticus Ulifloxacin220.1250.25[7]
Ciprofloxacin220.250.5[7]
Levofloxacin220.51[7]
Streptococcus pyogenes Ulifloxacin380.51[7]
Ciprofloxacin3812[7]
Levofloxacin3811[7]
Moxifloxacin380.250.25[7]

It is noteworthy that against methicillin-susceptible Staphylococcus aureus and Streptococcus pneumoniae, this compound showed potent activity.[20]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method used to assess the in vitro susceptibility of bacteria to antimicrobial agents. The primary methods cited in the referenced studies are Broth Microdilution and the E-test method.

Broth Microdilution Method

This is a common laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions : Serial twofold dilutions of the antibiotics are prepared in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in microtiter plates.[21]

  • Inoculum Preparation : A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation : The inoculated plates are incubated at a specific temperature (usually 35-37°C) for 16-20 hours.[22]

  • MIC Determination : The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[21]

Broth Microdilution Workflow.

E-test Method

The E-test (epsilometer test) is a gradient diffusion method used to determine the MIC.

  • Plate Preparation : A standardized bacterial inoculum is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Strip Application : A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.

  • Incubation : The plate is incubated under appropriate conditions, typically for 16-24 hours.

  • MIC Determination : During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition forms. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[23]

Conclusion

The in vitro data robustly supports this compound as a potent fluoroquinolone with a broad spectrum of activity. Its active metabolite, ulifloxacin, demonstrates excellent in vitro efficacy against a wide array of Gram-negative and Gram-positive pathogens, often exceeding or matching the performance of other commonly used fluoroquinolones like ciprofloxacin and levofloxacin. This makes this compound a valuable agent in the treatment of various bacterial infections, particularly those of the urinary and respiratory tracts.[3][6][7] Continuous surveillance of its in vitro activity is crucial to monitor for the emergence of resistance and to ensure its continued clinical utility.

References

Cross-Resistance Between Prulifloxacin and Other Quinolone Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of prulifloxacin with other key quinolone antibiotics, namely ciprofloxacin and levofloxacin. The information presented is supported by experimental data from various studies to assist researchers and drug development professionals in understanding the resistance landscape of these important antimicrobial agents.

Executive Summary

This compound, a prodrug of ulifloxacin, is a fluoroquinolone antibacterial agent with a broad spectrum of activity. Understanding its potential for cross-resistance with other commonly used quinolones is crucial for effective therapeutic use and for guiding future drug development efforts. This guide summarizes in vitro susceptibility data, details the experimental methods used to generate this data, and visualizes the key mechanisms underlying quinolone resistance.

Comparative In Vitro Activity: this compound vs. Ciprofloxacin and Levofloxacin

The in vitro potency of this compound (tested as its active metabolite, ulifloxacin) against common Gram-positive and Gram-negative pathogens is often comparable or superior to that of ciprofloxacin and levofloxacin. However, the emergence of resistance to one quinolone can frequently confer cross-resistance to others, albeit to varying degrees.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC90 (the concentration required to inhibit the growth of 90% of isolates), of ulifloxacin, ciprofloxacin, and levofloxacin against key clinical isolates. Lower MIC90 values indicate greater in vitro activity.

Table 1: Comparative MIC90 Values (µg/mL) Against Gram-Negative Bacteria

OrganismThis compound (Ulifloxacin)CiprofloxacinLevofloxacin
Escherichia coli≤0.015 - 0.060.03 - >1280.06 - >128
Klebsiella pneumoniae≤0.03 - 0.50.03 - >640.06 - >64
Pseudomonas aeruginosa0.5 - 40.25 - >1280.5 - >128

Table 2: Comparative MIC90 Values (µg/mL) Against Gram-Positive Bacteria

OrganismThis compound (Ulifloxacin)CiprofloxacinLevofloxacin
Staphylococcus aureus (MSSA)0.250.50.5
Staphylococcus aureus (MRSA)>16>16>16

Note: MIC values can vary between studies due to geographical location of isolates and local resistance patterns.

Mutant Prevention Concentration (MPC)

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any first-step resistant mutants in a large bacterial population (>10^10 CFU). A lower MPC suggests a lower propensity for selecting resistant mutants.

Table 3: Comparative Mutant Prevention Concentration (MPC) Values (µg/mL)

OrganismThis compoundCiprofloxacinLevofloxacin
Escherichia coliGenerally lower than or equal to comparators[1]Higher than this compound in some studies[1]Higher than this compound in some studies[1]
Staphylococcus aureusData not widely availableVariableVariable

Experimental Protocols

The data presented in this guide are primarily derived from the following in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method (as per CLSI/EUCAST guidelines) [2][3]

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

  • Procedure:

    • A standardized suspension of the test organism (typically 5 x 10^5 CFU/mL) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Serial twofold dilutions of the antibiotics are prepared in 96-well microtiter plates.

    • Each well is inoculated with the bacterial suspension.

    • Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

  • Quality Control: Reference strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213) are tested concurrently.

2. E-test (Epsilometer Test)

  • Principle: The E-test is a gradient diffusion method that determines the MIC of an antimicrobial agent.

  • Procedure:

    • A standardized inoculum of the test organism is swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

    • A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.

    • The plate is incubated under appropriate conditions.

    • An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mutant Prevention Concentration (MPC) Assay
  • Principle: This assay determines the lowest antibiotic concentration that prevents the growth of pre-existing, first-step resistant mutants in a high-density bacterial population.

  • Procedure:

    • A large bacterial inoculum (≥10^10 CFU) is prepared by concentrating an overnight culture.

    • The high-density inoculum is plated onto agar plates containing a range of antibiotic concentrations.

    • Plates are incubated for 24-72 hours.

    • The MPC is the lowest antibiotic concentration at which no bacterial colonies are observed.

Mechanisms of Quinolone Resistance and Cross-Resistance

Cross-resistance between this compound and other quinolones is primarily mediated by three mechanisms: target site mutations, alterations in drug efflux, and plasmid-mediated resistance.[4]

Target Site Mutations

The primary targets of quinolones are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), can reduce the binding affinity of the drugs, leading to resistance.

  • gyrA and gyrB: These genes encode the subunits of DNA gyrase. Mutations in gyrA are a common cause of resistance in Gram-negative bacteria.[5][6]

  • parC and parE: These genes encode the subunits of topoisomerase IV. Mutations in parC are often the primary mechanism of resistance in Gram-positive bacteria and can contribute to high-level resistance in Gram-negatives when combined with gyrA mutations.[5][7]

A mutation conferring resistance to one quinolone often leads to decreased susceptibility to other quinolones, as they share the same targets.

Quinolone target inhibition and resistance mutations.
Efflux Pump Overexpression

Efflux pumps are membrane proteins that actively transport toxic substances, including antibiotics, out of the bacterial cell. Overexpression of these pumps can reduce the intracellular concentration of quinolones, leading to decreased susceptibility. The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, including resistance to fluoroquinolones.[8][9][10] Upregulation of this pump can confer cross-resistance to multiple quinolones.

cluster_0 Efflux Pump-Mediated Resistance quinolone_ext External Quinolone quinolone_int Intracellular Quinolone quinolone_ext->quinolone_int Influx efflux_pump AcrAB-TolC Efflux Pump quinolone_int->efflux_pump Binding bacterial_target DNA Gyrase / Topoisomerase IV quinolone_int->bacterial_target Inhibition efflux_pump->quinolone_ext Efflux regulation Overexpression of Efflux Pump Genes (e.g., acrAB) regulation->efflux_pump Increases Pump Concentration

Mechanism of efflux pump-mediated quinolone resistance.
Plasmid-Mediated Quinolone Resistance (PMQR)

Resistance can also be acquired through the horizontal transfer of plasmids carrying quinolone resistance genes. These genes often confer low-level resistance that can facilitate the selection of higher-level resistance through chromosomal mutations.[11]

  • qnr genes (qnrA, qnrB, qnrS): These genes produce proteins that protect DNA gyrase and topoisomerase IV from quinolone binding.[11][12]

  • aac(6')-Ib-cr: This gene encodes an enzyme that modifies and inactivates certain fluoroquinolones, including ciprofloxacin.[12]

  • qepA and oqxAB: These genes encode efflux pumps that contribute to quinolone resistance.[12]

The presence of these plasmids can lead to cross-resistance among different fluoroquinolones.

cluster_0 Plasmid-Mediated Quinolone Resistance (PMQR) cluster_1 Mechanisms of Action plasmid Resistance Plasmid qnr qnr genes plasmid->qnr aac aac(6')-Ib-cr gene plasmid->aac qepA qepA/oqxAB genes plasmid->qepA target_protection Target Protection (DNA Gyrase/Topo IV) qnr->target_protection drug_modification Quinolone Modification (Inactivation) aac->drug_modification drug_efflux Quinolone Efflux qepA->drug_efflux resistance Low-Level Quinolone Resistance target_protection->resistance drug_modification->resistance drug_efflux->resistance

References

Prulifloxacin Versus Pefloxacin: A Comparative Analysis of Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the clinical efficacy of two fluoroquinolone antibiotics, prulifloxacin and pefloxacin. The analysis is based on data from a head-to-head clinical trial, offering researchers, scientists, and drug development professionals a concise overview of their relative performance in treating acute uncomplicated urinary tract infections (UTIs).

Quantitative Efficacy Data

A key randomized clinical trial provides a direct comparison of single-dose this compound and pefloxacin in the treatment of acute uncomplicated UTIs in women. The study's findings are summarized in the table below.

Efficacy EndpointThis compound (600 mg single dose)Pefloxacin (800 mg single dose)
Bacterial Eradication Rate (5-7 days post-treatment) 97.4%92.2%
Clinical Success Rate 92.2%84.3%

Data from a study involving 231 female out-patients with acute uncomplicated UTIs.[1][2][3]

The study concluded that the treatments were equivalent, with this compound showing a numerical advantage in both bacterial eradication and clinical success rates.[1][2][3] No relapses, reinfections, or superinfections were reported for either treatment group four weeks post-treatment.[1][2] The most frequently isolated pathogen at the start of the trial was Escherichia coli.[1][2][3]

Experimental Protocols

The methodologies employed in the key comparative clinical trial are detailed below to provide a clear understanding of the experimental conditions.

Study Design: A randomized clinical trial was conducted to compare the efficacy and safety of single-dose this compound versus single-dose pefloxacin for acute uncomplicated UTIs.[1][2][3]

  • Participants: The study enrolled 231 female out-patients who were microbiologically evaluable for acute uncomplicated urinary tract infections.[1][2]

  • Treatment Groups:

    • This compound Group: 116 patients received a single oral dose of 600 mg this compound.[1][2]

    • Pefloxacin Group: 115 patients received a single oral dose of 800 mg pefloxacin.[1][2]

  • Efficacy Assessment:

    • Microbiological Evaluation: The primary efficacy endpoint was the bacteriological eradication rate, assessed 5-7 days after treatment.[1][2][3]

    • Clinical Evaluation: Clinical success rates were also evaluated.[1][2][3]

  • Follow-up: Patients were monitored for four weeks following treatment to observe any instances of relapse, reinfection, or superinfection.[1][2]

Visualizing Clinical Trial Workflow and Efficacy Outcomes

To better illustrate the process and findings of the comparative clinical trial, the following diagrams were generated.

G cluster_recruitment Patient Recruitment & Randomization cluster_treatment Treatment Arms cluster_assessment Efficacy Assessment cluster_results Results start 231 Female Out-patients with Uncomplicated UTI randomization Randomization start->randomization pruli This compound Group (n=116) 600 mg single dose randomization->pruli 116 patients peflo Pefloxacin Group (n=115) 800 mg single dose randomization->peflo 115 patients bact_erad Bacterial Eradication (5-7 days post-treatment) pruli->bact_erad clin_succ Clinical Success pruli->clin_succ peflo->bact_erad peflo->clin_succ follow_up 4-Week Follow-up (Relapse, Reinfection, Superinfection) bact_erad->follow_up pruli_res This compound: Eradication: 97.4% Success: 92.2% bact_erad->pruli_res peflo_res Pefloxacin: Eradication: 92.2% Success: 84.3% bact_erad->peflo_res clin_succ->follow_up clin_succ->pruli_res clin_succ->peflo_res

Caption: Workflow of the comparative clinical trial on this compound and Pefloxacin.

G cluster_drugs Comparative Drugs cluster_outcomes Efficacy Outcomes cluster_conclusion Conclusion This compound This compound Bacterial_Eradication Bacterial Eradication Rate This compound->Bacterial_Eradication 97.4% Clinical_Success Clinical Success Rate This compound->Clinical_Success 92.2% Pefloxacin Pefloxacin Pefloxacin->Bacterial_Eradication 92.2% Pefloxacin->Clinical_Success 84.3% Equivalence Treatment Equivalence (this compound shows numerical superiority) Bacterial_Eradication->Equivalence Clinical_Success->Equivalence

Caption: Logical relationship of efficacy outcomes for this compound vs. Pefloxacin.

References

A Statistical Showdown: RP-HPLC vs. Microbial Assay for Prulifloxacin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is a cornerstone of quality control and therapeutic efficacy. This guide provides a detailed statistical comparison of two common analytical methods for the antibiotic Prulifloxacin: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the microbial agar assay.

This compound, a fluoroquinolone antibiotic, is a prodrug that is metabolized to its active form, Ulifloxacin. Its broad-spectrum activity against various bacterial pathogens necessitates reliable and precise quantification in pharmaceutical dosage forms. This guide delves into the experimental protocols and performance characteristics of both RP-HPLC and microbial assays, offering a comprehensive dataset to inform the selection of the most appropriate method for specific analytical needs.

Experimental Protocols

A clear understanding of the methodologies is essential for a fair comparison. The following sections detail the typical experimental protocols for both RP-HPLC and microbial assays for this compound.

RP-HPLC Method

The RP-HPLC method offers high specificity and precision for the quantification of this compound. The following protocol is a synthesis of validated methods.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • Orthophosphoric acid or triethylamine (for pH adjustment)

  • 0.45 µm membrane filter

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: A mixture of phosphate buffer and an organic solvent (commonly acetonitrile or methanol) is prepared in a specific ratio (e.g., 46:54 v/v). The pH of the buffer is adjusted to a specific value (e.g., 3.2) using orthophosphoric acid or triethylamine. The mobile phase is then filtered through a 0.45 µm membrane filter and degassed.

  • Standard Solution Preparation: A stock solution of this compound reference standard is prepared by accurately weighing a specific amount and dissolving it in the mobile phase. A series of working standard solutions of different concentrations are then prepared by diluting the stock solution.

  • Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of this compound is weighed and dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to a known concentration. The solution is filtered through a 0.45 µm membrane filter.

  • Chromatographic Conditions: The analysis is typically performed in an isocratic mode with a flow rate of around 1.0 mL/min. The injection volume is typically 10-20 µL, and the column oven temperature is maintained at a constant temperature (e.g., 35°C). Detection is carried out at a specific wavelength, which can range from 206 nm to 282 nm depending on the specific method.

  • Analysis and Quantification: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is determined from the calibration curve.

Microbial Assay (Agar Diffusion Method)

The microbial assay is a functional test that measures the antibiotic's potency by its effect on a susceptible microorganism. The following protocol is based on established agar diffusion methods.

Materials and Reagents:

  • This compound reference standard

  • Susceptible test microorganism (e.g., Salmonella typhimurium)

  • Culture media (e.g., Mueller-Hinton Agar)

  • Sterile peptone saline

  • Sterile phosphate buffer

  • Formaldehyde solution

Instrumentation:

  • Autoclave

  • Incubator

  • Sterile Petri dishes

  • Cylinders (for cylinder-plate method) or well cutter

  • Calipers or zone reader

Procedure:

  • Preparation of Inoculum: A fresh culture of the test microorganism is grown on a suitable agar slant. The growth is then suspended in sterile peptone saline to a specific turbidity, which can be standardized using a spectrophotometer (e.g., 25% light transmission at 530 nm).

  • Preparation of Media: A suitable agar medium, such as Mueller-Hinton Agar, is prepared, sterilized by autoclaving, and cooled to 45-50°C.

  • Inoculation and Plate Preparation: The prepared inoculum is added to the molten agar, mixed well, and poured into sterile Petri dishes. The agar is allowed to solidify in a level position.

  • Standard and Sample Preparation: A stock solution of the this compound reference standard is prepared in a suitable sterile buffer. A series of working standard solutions of different concentrations are prepared by diluting the stock solution. The sample is prepared by dissolving the pharmaceutical dosage form in a sterile buffer to obtain a solution of a known concentration.

  • Assay Procedure (Cylinder-Plate Method):

    • Sterile cylinders are placed on the surface of the inoculated agar plates.

    • The cylinders are filled with the different concentrations of the standard and sample solutions.

    • The plates are incubated at a specific temperature (e.g., 30-35°C) for 24-48 hours.

  • Analysis and Quantification: After incubation, the diameters of the zones of inhibition around each cylinder are measured. A standard curve is prepared by plotting the logarithm of the concentration of the standard solutions against the zone diameters. The potency of the sample is determined by interpolating its zone of inhibition on the standard curve.

Data Presentation

The following table summarizes the quantitative data from various studies to provide a clear comparison of the performance of RP-HPLC and microbial assays for this compound quantification.

ParameterRP-HPLCMicrobial Assay
Linearity Range 2-140 µg/mL (method dependent)16-24 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (% Recovery) 99.7% - 102.11%~100.46%
Precision (%RSD) < 2%Not explicitly stated, but method is considered precise
Limit of Detection (LOD) 0.08 - 0.189 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.24 - 0.5751 µg/mLNot explicitly stated
Specificity High (separates this compound from excipients)High (measures bioactivity)
Analysis Time Rapid (short run times, e.g., < 10 minutes)Slower (requires incubation period of 24-48 hours)

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the RP-HPLC and microbial assay methods.

RPHLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Detection UV Detection Chromatography->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: Experimental workflow for the RP-HPLC method.

MicrobialAssay_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis MediaPrep Media Preparation PlateInoculation Plate Inoculation MediaPrep->PlateInoculation InoculumPrep Inoculum Preparation InoculumPrep->PlateInoculation StandardSamplePrep Standard & Sample Solution Preparation Application Application of Standards & Samples StandardSamplePrep->Application PlateInoculation->Application Incubation Incubation (24-48h) Application->Incubation ZoneMeasurement Zone of Inhibition Measurement Incubation->ZoneMeasurement StandardCurve Standard Curve Construction ZoneMeasurement->StandardCurve PotencyCalc Potency Calculation StandardCurve->PotencyCalc

Figure 2: Experimental workflow for the microbial assay.

Conclusion

Both RP-HPLC and microbial assays are viable methods for the quantification of this compound in pharmaceutical formulations. Statistical comparisons have shown that there is no significant difference between the results obtained by both methods.[1][2]

RP-HPLC stands out for its high precision, specificity, and rapid analysis time . It is the method of choice for routine quality control where a high throughput of samples is required and for stability studies where the separation of degradation products is crucial.

The microbial assay , on the other hand, provides a measure of the biological activity or potency of the antibiotic, which is a direct indicator of its therapeutic efficacy. While it is more time-consuming due to the incubation period, it is an invaluable tool for confirming the biological functionality of the drug, especially in the presence of isomers or related substances that may be chemically similar but biologically inactive.

The choice between the two methods will ultimately depend on the specific requirements of the analysis. For routine quantification and purity assessment, RP-HPLC is generally preferred. For assessing the biological potency and as a complementary method to physicochemical assays, the microbial assay remains a highly relevant and important technique in the quality control of antibiotics like this compound.

References

Prulifloxacin's Efficacy Against Third-Generation Cephalosporin-Resistant Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the efficacy of existing antibiotics against multi-drug resistant organisms is a critical area of research. This guide provides a comparative analysis of prulifloxacin, a fluoroquinolone antibiotic, in treating infections caused by third-generation cephalosporin-resistant pathogens, a significant challenge in clinical practice. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative In Vitro Activity

This compound, and its active metabolite ulifloxacin, have demonstrated notable in vitro activity against a range of bacterial pathogens, including those resistant to third-generation cephalosporins. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing this compound/ulifloxacin with other relevant antibiotics against key third-generation cephalosporin-resistant pathogens such as Escherichia coli and Klebsiella pneumoniae.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of this compound and Other Antibiotics Against ESBL-Producing Escherichia coli and Klebsiella pneumoniae

OrganismAntibioticMIC50MIC90
E. coli (ESBL-producing, n=36)This compound 1 >128
Ciprofloxacin2>128
Ceftazidime4>128
Meropenem0.030.06
K. pneumoniae (ESBL-producing, n=12)This compound 1 >128
Ciprofloxacin2>128
Ceftazidime4>128
Meropenem0.030.06

Data sourced from a study on ESBL-producing Enterobacteriaceae in Japan.[1]

Table 2: In Vitro Activity of Ulifloxacin (Active Metabolite of this compound) and Ciprofloxacin Against a Global Collection of Enterobacteriaceae Isolates

Organism GroupAntibioticMIC50MIC90
Enterobacteriaceae Ulifloxacin ≤0.008 ≤0.03
Ciprofloxacin0.0160.12

This data highlights the general potency of ulifloxacin against a broad range of Enterobacteriaceae isolates.[2]

Clinical Efficacy: A Pilot Study

A pilot randomized controlled trial provides initial clinical evidence for the potential of this compound in treating infections caused by third-generation cephalosporin-resistant Enterobacteriaceae (3-GCrEC). The study compared the efficacy of converting from intravenous carbapenem therapy to oral this compound versus continuing with intravenous ertapenem for the treatment of acute pyelonephritis (APN) caused by 3-GCrEC.

Table 3: Clinical and Microbiological Outcomes of this compound vs. Ertapenem in Treating APN Caused by 3-GCrEC

OutcomeThis compound (n=11)Ertapenem (n=10)p-value
Overall Clinical Success 90.9%100%0.999
Microbiological Eradication 100%100%0.999

While the sample size is small, these results suggest that oral this compound may be a viable step-down therapy option for these challenging infections, warranting further investigation in larger clinical trials.

Experimental Protocols

The data presented in this guide are based on standardized antimicrobial susceptibility testing methodologies. The following is a generalized protocol for determining Minimum Inhibitory Concentrations (MICs) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Testing Protocol:

  • Bacterial Isolate Preparation:

    • Isolates of third-generation cephalosporin-resistant pathogens are cultured on appropriate agar plates (e.g., MacConkey agar) to obtain pure colonies.

    • A suspension of the bacterial colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation:

    • Stock solutions of this compound and comparator antibiotics are prepared according to the manufacturer's instructions.

    • Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agents is inoculated with the standardized bacterial suspension.

    • Positive control wells (containing broth and bacteria without antibiotics) and negative control wells (containing broth only) are included.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • The results are interpreted as susceptible, intermediate, or resistant based on CLSI-defined breakpoints for each antibiotic.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanisms of antibiotic action and resistance, as well as a typical experimental workflow.

cluster_cephalosporin Third-Generation Cephalosporin Action & Resistance cluster_fluoroquinolone Fluoroquinolone Action & Resistance cluster_coresistance Cephalosporin Third-Gen Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to ESBL Extended-Spectrum β-Lactamase (ESBL) ESBL->Cephalosporin Hydrolyzes This compound This compound (Ulifloxacin) Gyrase DNA Gyrase This compound->Gyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Enables TopoIV->Replication Enables CellDeath Cell Death Replication->CellDeath Inhibition leads to TargetMutation Target Site Mutations (gyrA/parC) TargetMutation->Gyrase Alters TargetMutation->TopoIV Alters Plasmid Plasmid Plasmid->ESBL Carries gene for PMQR Plasmid-Mediated Quinolone Resistance Plasmid->PMQR Carries gene for (e.g., qnr) PMQR->Gyrase Protects

Mechanisms of Action and Resistance.

start Start: Clinical Isolate (3rd-Gen Cephalosporin-Resistant) subculture Subculture for Purity start->subculture mcfarland Prepare Inoculum (0.5 McFarland Standard) subculture->mcfarland inoculation Inoculate Microtiter Plates mcfarland->inoculation dilution Serial Dilution of This compound & Comparators dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic interpretation Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpretation end End: Comparative Efficacy Data interpretation->end

Antimicrobial Susceptibility Workflow.

Conclusion

The available in vitro data suggests that this compound exhibits potent activity against third-generation cephalosporin-resistant Enterobacteriaceae, with MIC values that are often lower than or comparable to other fluoroquinolones. The preliminary clinical data, although limited, indicates a potential role for this compound as a step-down therapy for infections caused by these challenging pathogens. Further large-scale clinical trials are warranted to definitively establish the clinical utility of this compound in this setting. The co-existence of resistance mechanisms to both cephalosporins and fluoroquinolones, often carried on mobile genetic elements, underscores the importance of continued surveillance and the development of novel therapeutic strategies.

References

In Vitro Antimicrobial Activity: A Comparative Analysis of Prulifloxacin and Moxifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive in vitro comparison of the minimum inhibitory concentration (MIC) values for prulifloxacin and moxifloxacin reveals distinct activity profiles against a range of clinically relevant bacterial pathogens. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparative overview of these two fluoroquinolone antibiotics.

This compound, a prodrug of ulifloxacin, and moxifloxacin, a fourth-generation fluoroquinolone, both exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] However, their potency varies depending on the specific bacterial species. The data presented below, derived from multiple in vitro studies, highlights these differences, offering valuable insights for antimicrobial research and development.

Comparative MIC Values

The following table summarizes the MIC50 and MIC90 values for this compound (as its active metabolite, ulifloxacin) and moxifloxacin against key respiratory and urinary pathogens. These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

Bacterial SpeciesThis compound (Ulifloxacin) MIC (µg/mL)Moxifloxacin MIC (µg/mL)
MIC50 MIC90
Escherichia coli≤0.03[2]≤0.06[2]
Proteus mirabilis--
Staphylococcus saprophyticus--
Streptococcus pneumoniae1[3]-
Haemophilus influenzae--
Moraxella catarrhalis--
Streptococcus pyogenes--
Pseudomonas aeruginosa0.5[3]-
Mycoplasma pneumoniae--

Note: A dash (-) indicates that specific data was not available in the reviewed literature for a direct comparison.

Key Observations:

  • Gram-Negative Urinary Pathogens: this compound (ulifloxacin) demonstrates potent activity against common urinary pathogens like Escherichia coli.[2] One study highlighted that ulifloxacin had the lowest geometric mean MIC for 161 Escherichia coli isolates, 59 Proteus mirabilis isolates, and 22 Staphylococcus saprophyticus isolates when compared to ciprofloxacin and levofloxacin.[4] this compound has been shown to be more potent than ciprofloxacin and levofloxacin against E. coli isolated from urinary tract infections in terms of MIC90.[5]

  • Respiratory Pathogens: Moxifloxacin generally exhibits strong activity against key respiratory pathogens.[6] For Streptococcus pneumoniae, moxifloxacin shows a low MIC90 of 0.25 µg/mL.[7] It is also highly active against Haemophilus influenzae and Moraxella catarrhalis.[7] In a study comparing ulifloxacin to other fluoroquinolones against respiratory isolates, moxifloxacin had a lower geometric mean MIC for Streptococcus pyogenes.[4]

  • Pseudomonas aeruginosa: this compound appears to have better in vitro activity against Pseudomonas aeruginosa compared to moxifloxacin. The MIC90 of this compound against susceptible strains of P. aeruginosa was 0.5 µg/mL, whereas moxifloxacin was the least active of the three agents tested (including ciprofloxacin and levofloxacin) against this pathogen.[3][8]

  • Atypical Pathogens: Against Mycoplasma pneumoniae, a cause of atypical pneumonia, moxifloxacin demonstrated high activity with an MIC90 of 0.3 µg/mL.[9]

Experimental Protocols

The MIC values cited in this guide were primarily determined using standardized in vitro susceptibility testing methods as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two most common methods employed in the referenced studies are:

  • Broth Microdilution: This technique involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.[10] Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions (e.g., temperature, time, CO2 levels). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]

  • E-test: The E-test consists of a predefined, stable gradient of antibiotic on a plastic strip. The strip is placed on the surface of an agar plate that has been uniformly inoculated with the test bacterium. After incubation, a symmetrical inhibition ellipse is formed. The MIC value is read from the scale on the strip at the point where the edge of the inhibition ellipse intersects the strip.[4]

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining Minimum Inhibitory Concentration values.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_isolate Bacterial Isolate standardized_inoculum Standardized Inoculum (e.g., 0.5 McFarland) bacterial_isolate->standardized_inoculum inoculation Inoculation of Microtiter Plate/Agar Plate standardized_inoculum->inoculation antibiotic_dilutions Serial Antibiotic Dilutions antibiotic_dilutions->inoculation incubation Incubation (e.g., 37°C for 18-24h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination (Lowest concentration with no visible growth) visual_inspection->mic_determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Logical Relationship of Fluoroquinolone Activity

The diagram below illustrates the relationship between the fluoroquinolones, their targets, and the resulting antibacterial effect.

Fluoroquinolone_Mechanism cluster_target Bacterial DNA Replication This compound This compound (Prodrug) Ulifloxacin Ulifloxacin (Active Form) This compound->Ulifloxacin Metabolism DNA_Gyrase DNA Gyrase Ulifloxacin->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Ulifloxacin->Topoisomerase_IV Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase Moxifloxacin->Topoisomerase_IV Inhibition Inhibition of DNA Replication & Repair Bactericidal_Effect Bactericidal Effect Inhibition->Bactericidal_Effect

Caption: Mechanism of action for this compound and moxifloxacin.

References

Tolerability Profile of Prulifloxacin Compared to Ciprofloxacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the tolerability profiles of two prominent fluoroquinolone antibiotics, prulifloxacin and ciprofloxacin. The information is compiled from head-to-head clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.

Quantitative Comparison of Adverse Drug Reactions

The following table summarizes the incidence of adverse drug reactions (ADRs) reported in comparative clinical trials of this compound and ciprofloxacin for the treatment of Acute Exacerbations of Chronic Bronchitis (AECB) and Complicated Urinary Tract Infections (cUTI).

Clinical IndicationAdverse Drug Reaction (ADR)This compoundCiprofloxacinReference
Acute Exacerbations of Chronic Bronchitis (AECB) Patients with ≥1 drug-related ADR15.4% (18/117)12.7% (15/118)[1]
Gastric Pain (mild or moderate)8.5% (10/117)6.8% (8/118)[1]
Drop-outs due to treatment-related ADRs1 patient (mild pruritus and moderate gastric pain)1 patient (moderate fever, diarrhea, and vomiting)[1]
Complicated Urinary Tract Infections (cUTI) Drop-outs due to treatment-related ADRs1 patient (moderate rash and pruritus)1 patient (severe gastric pain)[2]

Overall, both this compound and ciprofloxacin were reported to be well-tolerated in clinical trials.[2][3][4][5] The majority of adverse events were of mild to moderate severity.[1][3]

Experimental Protocols

The data presented in this guide is derived from randomized, double-blind, double-dummy, controlled clinical trials. Below are the methodologies for the key comparative studies.

Study on Acute Exacerbations of Chronic Bronchitis
  • Objective: To assess the efficacy and safety of this compound in comparison with ciprofloxacin in patients with AECB.[3]

  • Study Design: A randomized, multicenter, double-blind, double-dummy clinical trial.[3]

  • Patient Population: 235 patients with a diagnosis of AECB, defined according to the 1992 guidelines for the evaluation of new anti-infective drugs for the treatment of respiratory tract infections.[3]

  • Treatment Regimen:

    • This compound group (n=117): 600 mg once daily for 10 days.[3]

    • Ciprofloxacin group (n=118): 500 mg twice a day for 10 days.[3]

  • Efficacy and Safety Assessment: Clinical response was evaluated based on scores for cough, dyspnea, and expectoration. Microbiological response was assessed from sputum specimens. Tolerability was assessed through the monitoring and reporting of adverse events.[3]

Study on Complicated Urinary Tract Infections
  • Objective: To evaluate the efficacy and safety of a 10-day regimen of this compound compared to ciprofloxacin in patients with complicated UTIs.[2][5]

  • Study Design: A randomized, double-blind, double-dummy, controlled clinical trial.[2][5]

  • Patient Population: 257 patients with complicated UTIs.[2][5]

  • Treatment Regimen:

    • This compound group (n=127): 600 mg once daily for 10 days.[2][5]

    • Ciprofloxacin group (n=130): 500 mg twice daily for 10 days.[2][5]

  • Efficacy and Safety Assessment: The primary efficacy parameter was the eradication of infecting bacterial strains. Clinical outcome and tolerability were also assessed. All treated patients were included in the tolerability analysis.[2]

Visualizations

The following diagrams illustrate the experimental workflow of the comparative clinical trials and a logical comparison of the tolerability profiles of this compound and ciprofloxacin.

G cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase (10 days) cluster_assessment Assessment cluster_analysis Data Analysis start Patient Screening for AECB or cUTI inclusion Inclusion/Exclusion Criteria Met start->inclusion randomization Randomization inclusion->randomization pruli_group This compound Group (600 mg once daily) randomization->pruli_group cipro_group Ciprofloxacin Group (500 mg twice daily) randomization->cipro_group tolerability Tolerability Assessment (Adverse Event Monitoring) pruli_group->tolerability efficacy Efficacy Assessment (Clinical & Microbiological) pruli_group->efficacy cipro_group->tolerability cipro_group->efficacy comparison Comparison of Tolerability Profiles tolerability->comparison

Caption: Experimental workflow of a comparative clinical trial.

G cluster_tolerability Tolerability Profile Comparison cluster_adr Adverse Drug Reactions (ADRs) This compound This compound ciprofloxacin Ciprofloxacin gastrointestinal Gastrointestinal (e.g., gastric pain) This compound->gastrointestinal Slightly higher incidence in one AECB study dermatological Dermatological (e.g., rash, pruritus) This compound->dermatological Observed in cUTI study (leading to one dropout) ciprofloxacin->gastrointestinal Slightly lower incidence in one AECB study other Other (e.g., fever, diarrhea, vomiting) ciprofloxacin->other Observed in AECB study (leading to one dropout)

Caption: Logical comparison of key tolerability aspects.

References

Safety Operating Guide

Secure and Compliant Disposal of Prulifloxacin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of unused or expired prulifloxacin is a critical component of laboratory safety and environmental responsibility. As a fluoroquinolone antibiotic, improper disposal of this compound can contribute to environmental contamination and the development of antibiotic resistance. This guide provides essential, step-by-step procedures for the chemical degradation of this compound, ensuring its safe and effective disposal.

This compound is a prodrug that is metabolized to its active form, ulifloxacin. Studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it remains stable under thermal and photolytic stress. Therefore, chemical degradation is the recommended method for its disposal in a laboratory setting.

Quantitative Data on this compound Degradation

The following table summarizes the extent of this compound degradation under various chemical stress conditions. This data is derived from forced degradation studies, which are typically conducted to identify potential degradation products for analytical purposes. For disposal, the goal is to achieve complete or near-complete degradation. The provided protocols are designed to exceed the conditions listed below to ensure thorough decomposition.

Stress ConditionReagent ConcentrationTime (hours)TemperatureDegradation (%)
Acid Hydrolysis0.1 M HCl24Ambient2.68
Alkaline Hydrolysis0.1 M NaOH24Ambient12.36
Oxidation3% H₂O₂24AmbientNot specified in source, but degradation occurs

Data sourced from a stability-indicating assay study for this compound.[1]

Experimental Protocols for this compound Disposal

The following protocols are designed for the complete or near-complete degradation of this compound in a laboratory setting. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Acid Hydrolysis Protocol

This procedure utilizes a strong acid to hydrolyze and degrade the this compound molecule.

Materials:

  • This compound waste

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized or distilled)

  • Sodium Bicarbonate (NaHCO₃) for neutralization

  • pH paper or a pH meter

  • Glass beaker or flask of appropriate size

  • Stir plate and stir bar

Procedure:

  • Preparation of Acidic Solution: In a fume hood, carefully add concentrated HCl to water to create a 1 M HCl solution. Always add acid to water, never the other way around.

  • Dissolution of this compound: Dissolve the this compound waste in the 1 M HCl solution. The volume of the acid solution should be sufficient to fully dissolve the solid material.

  • Heating and Stirring: Gently heat the solution to 60-80°C on a stir plate with continuous stirring.

  • Reaction Time: Maintain the temperature and stirring for a minimum of 24 hours to ensure complete degradation. For larger quantities, a longer reaction time may be necessary.

  • Neutralization: Allow the solution to cool to room temperature. Slowly and carefully add sodium bicarbonate to neutralize the acid. Monitor the pH with pH paper or a pH meter until it is between 6.0 and 8.0. Be cautious as this will generate carbon dioxide gas.

  • Disposal: The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Alkaline Hydrolysis Protocol

This method employs a strong base to achieve the degradation of this compound.

Materials:

  • This compound waste

  • Sodium Hydroxide (NaOH) pellets or solution

  • Water (deionized or distilled)

  • Hydrochloric Acid (HCl) for neutralization

  • pH paper or a pH meter

  • Glass beaker or flask of appropriate size

  • Stir plate and stir bar

Procedure:

  • Preparation of Alkaline Solution: In a fume hood, dissolve NaOH in water to create a 1 M NaOH solution. This process is exothermic, so allow the solution to cool.

  • Dissolution of this compound: Dissolve the this compound waste in the 1 M NaOH solution.

  • Heating and Stirring: Gently heat the solution to 60-80°C on a stir plate with continuous stirring.

  • Reaction Time: Maintain the temperature and stirring for a minimum of 24 hours. Alkaline hydrolysis is generally more effective than acid hydrolysis for this compound, but a sufficient reaction time is still crucial.

  • Neutralization: After cooling to room temperature, slowly add a dilute HCl solution to neutralize the base. Adjust the pH to between 6.0 and 8.0.

  • Disposal: The resulting neutralized solution can be disposed of according to local regulations, typically by flushing down the drain with a large volume of water.

Oxidative Degradation Protocol

This protocol uses a common laboratory oxidizing agent to break down the this compound molecule.

Materials:

  • This compound waste

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Water (deionized or distilled)

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) for quenching

  • Glass beaker or flask of appropriate size

  • Stir plate and stir bar

Procedure:

  • Dissolution: Dissolve the this compound waste in water. Gentle heating may be required to aid dissolution.

  • Addition of Oxidizing Agent: In a fume hood, slowly add 30% hydrogen peroxide to the this compound solution. A common starting ratio is 10 parts H₂O₂ solution to 1 part this compound solution by volume, but this can be adjusted based on the concentration of the this compound waste.

  • Reaction: Stir the solution at room temperature for at least 24 hours. The reaction can be expedited by gentle heating (40-50°C), but be aware that this will increase the rate of H₂O₂ decomposition.

  • Quenching: After the reaction period, quench any remaining hydrogen peroxide by slowly adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution until bubbling ceases.

  • Disposal: The final solution can be disposed of in accordance with local laboratory waste guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Prulifloxacin_Disposal_Workflow start This compound Waste decision Chemical Degradation Feasible? start->decision hydrolysis Hydrolysis decision->hydrolysis Yes oxidation Oxidative Degradation (30% H2O2, RT, 24h) decision->oxidation Yes external_disposal Package for Licensed Waste Disposal decision->external_disposal No acid_hydrolysis Acid Hydrolysis (1M HCl, 60-80°C, 24h) hydrolysis->acid_hydrolysis alkaline_hydrolysis Alkaline Hydrolysis (1M NaOH, 60-80°C, 24h) hydrolysis->alkaline_hydrolysis neutralize Neutralize to pH 6-8 acid_hydrolysis->neutralize alkaline_hydrolysis->neutralize quench Quench Excess Oxidant oxidation->quench dispose Dispose per Local Regulations neutralize->dispose quench->dispose external_disposal->dispose

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Prulifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Prulifloxacin. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Physicochemical Properties

This compound is a fluoroquinolone antibiotic that presents several health and environmental hazards. It is harmful if swallowed, causes skin irritation, and may cause harm to breast-fed children.[1][2] Prolonged or repeated oral exposure may lead to kidney damage.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[3]

A summary of its key physicochemical properties is provided below:

PropertyValueSource
Molecular Formula C21H20FN3O6S[3][4][5][6]
Molecular Weight 461.46 g/mol [3][4][5][6][7]
Appearance Light orange to yellow to green powder/crystal[6]
Melting Point ~220 °C (decomposes)[6]
Solubility 11 mg/mL in DMSO[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to create a barrier against potential exposure.[8][9]

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProtects against skin contact and irritation.[1]
Body Protection Laboratory coat or long-sleeved gownPrevents contamination of personal clothing.[8]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust and splashes.[10]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust.Avoid inhalation of dust and aerosols.[3]

Standard Operating Procedure for Safe Handling

Objective: To outline the procedural steps for the safe handling of this compound in a laboratory setting.

Methodology:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a safety shower and eyewash station are accessible.

    • Work in a designated area, preferably in a chemical fume hood or a well-ventilated space.[3]

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Weigh the required amount of this compound carefully to minimize dust generation.

    • When preparing solutions, add the powder to the solvent slowly to prevent splashing.

  • Storage:

    • Keep the container tightly sealed when not in use.[3]

    • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[3]

    • Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[3][4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationFirst Aid and Spill Response
If Swallowed Call a POISON CENTER or doctor immediately. Rinse mouth with water.[3]
Skin Contact Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[3]
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[3]
Inhalation Move the person to fresh air.[3]
Chemical Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Collect the spillage and place it in a sealed container for disposal.[3] Avoid release into the environment.[3]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Disposal Route: Dispose of the waste through an approved waste disposal plant.[3] Do not allow the substance to enter sewers or surface water.[1]

  • Decontamination: Thoroughly clean all contaminated surfaces after handling and disposal.

Workflow for Chemical Spill Management

The following diagram illustrates the logical steps to be taken in the event of a this compound spill.

Caption: Logical workflow for managing a this compound chemical spill.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prulifloxacin
Reactant of Route 2
Reactant of Route 2
Prulifloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。